avermectin B1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
65195-55-3; 71751-41-2 |
|---|---|
Molekularformel |
C95H142O28 |
Molekulargewicht |
1732.153 |
IUPAC-Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one;(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C48H72O14.C47H70O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38;1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3;11-14,16-18,24-25,27,29-30,32-44,48-49,51H,15,19-23H2,1-10H3/b13-12+,27-15+,32-14+;12-11+,26-14+,31-13+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+;25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m00/s1 |
InChI-Schlüssel |
IBSREHMXUMOFBB-JFUDTMANSA-N |
SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C.CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Foundational & Exploratory
avermectin B1 discovery and isolation from Streptomyces avermitilis
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The avermectins are a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis.[1][2] First reported in 1979 by researchers at Merck Sharp & Dohme Research Laboratories in collaboration with the Kitasato Institute, these compounds exhibit potent anthelmintic and insecticidal properties.[2][3] The discovery of avermectin (B7782182), a milestone in parasitology, was the result of an extensive screening program of microbial fermentation products.[4] A culture of Streptomyces avermitilis (NRRL 8165), originally isolated from a soil sample in Japan, was found to produce a complex of eight closely related avermectin compounds: A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b.[4][5] Avermectin B1, a mixture of the two most active components, Avermectin B1a (>80%) and Avermectin B1b (<20%), has been developed commercially as the broad-spectrum antiparasitic agent, abamectin.[6] This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, and analysis of this compound.
Data Presentation
Table 1: Fermentation Media Composition for Streptomyces avermitilis
| Component | Concentration (g/L) | Reference |
| YMG Medium (for strain maintenance) | ||
| Glucose | 4.0 | [7] |
| Yeast Extract | 4.0 | [7] |
| Malt Extract | 10.0 | [7] |
| CaCO₃ | 2.0 | [7] |
| SM2 Growth Medium (for production) | ||
| Soluble Corn Starch | 50.0 | [8][9] |
| Yeast Extract | 2.0 | [9] |
| KCl | 0.1 | [8][9] |
| NaCl | 0.5 | [9] |
| MgSO₄·7H₂O | 0.1 | [8][9] |
| CaCO₃ | 0.8 | [9] |
| α-amylase | 0.1 | [9] |
| Fermentation Medium (for high yield) | ||
| Corn Starch | 120 | [1] |
| Amylase | 0.2 | [1] |
| Soybean Meal | 10 | [1] |
| Yeast Powder | 5 | [1] |
| MnSO₄ | 0.024 | [1] |
| Na₂MoO₄ | 0.024 | [1] |
| CoCl₂ | 0.01 | [1] |
| CaCO₃ | 3 | [1] |
Table 2: Fermentation Process Parameters for this compound Production
| Parameter | Optimized Value | Reference |
| Temperature | 28-31°C | [7][9] |
| pH | 7.0-7.2 | [1][7][9] |
| Inoculum Size | 10% (v/v) | [7][9] |
| Incubation Time | 10-14 days | [7][10] |
| Agitation | 150-250 rpm | [1][7] |
Table 3: this compound Production Yields
| Strain | Fermentation Condition | This compound Titer | Reference |
| S. avermitilis (initial) | Early fermentation development | 9 µg/mL | [2] |
| S. avermitilis (improved) | Medium modification & strain selection | 500 µg/mL | [2] |
| S. avermitilis 41445 | Batch submerged fermentation (SM2 medium) | 17 mg/L (B1b) | [7][11] |
| S. avermitilis ATCC 31267 | 9-day fermentation | 28 mg/L (B1a + B1b) | [7] |
| S. avermitilis 14-12A | Optimized medium | 5128 mg/L (B1a) | [12] |
| S. avermitilis A229 (industrial strain) | Engineered aveC and precursor supply | 9613 µg/mL (B1a) | [12] |
| S. avermitilis mutant (UV irradiated) | SM2 medium | 254.14 mg/L (B1b) | [9] |
| S. avermitilis (Solid-state fermentation) | Optimized agro-industrial waste | 3.83 mg/gds (B1a) | [10] |
Table 4: Analytical HPLC Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | C18 Hypersil ODS2 (4.6 x 250 mm, 5 µm) or Phenomenex® Gemini C18 (150 x 4.60 mm, 5 µm) | [1][6] |
| Mobile Phase | Methanol (B129727):Acetonitrile (B52724):Water (81:7:12, v/v/v) or Acetonitrile:Methanol:Water (53:35:12, v/v/v) | [1][6] |
| Flow Rate | 1.0 - 1.2 mL/min | [1][6] |
| Detection Wavelength | 240 or 245 nm | [1][13] |
| Injection Volume | 10 - 20 µL | [6][13] |
| Column Temperature | 25 - 45°C | [6][13] |
Experimental Protocols
Fermentation of Streptomyces avermitilis
a. Strain Maintenance and Inoculum Preparation: The S. avermitilis strain is maintained on Yeast Extract-Malt Extract-Glucose (YMG) agar (B569324) slants.[8] The composition of this medium is provided in Table 1. For inoculum preparation, a loopful of a 24-hour old culture is transferred to a seed medium.[7] The seed culture is incubated at 28°C in a shaker until a brownish liquid is obtained.[7]
b. Production Fermentation: The production of this compound is carried out in a suitable fermentation medium, such as the SM2 growth medium detailed in Table 1.[9] The fermentation is typically conducted in shake flasks or bioreactors. The fermentation medium is inoculated with a 10% (v/v) seed culture.[7][9] The culture is then incubated for 10 to 14 days at a temperature of 28-31°C with agitation.[7][9][10] The pH of the medium is maintained at approximately 7.0-7.2.[1][7][9]
Extraction and Isolation of this compound
a. Mycelial Harvest: Since avermectins are primarily intracellular metabolites, the first step in extraction is the separation of the mycelial biomass from the fermentation broth.[8] This is achieved by centrifugation of the whole fermentation broth at approximately 8000 x g for 20 minutes.[8][9] The supernatant is discarded.
b. Solvent Extraction: The collected cell pellet is then extracted with an organic solvent. Methanol is commonly used for this purpose.[1][8][9] The mycelial pellet is thoroughly mixed with methanol to lyse the cells and dissolve the avermectins.[8][9] The mixture is then centrifuged again to separate the cell debris, and the methanol supernatant containing the crude avermectin extract is collected.[8][9] Alternatively, the fermentation broth can be extracted with other organic solvents such as ethyl acetate (B1210297) or methylene (B1212753) chloride.[14][15]
c. Purification: The crude extract is concentrated to an oil.[14] This concentrate is then subjected to further purification steps. One common method involves solvent-solvent partitioning. For instance, the oil can be dissolved in n-hexane and then partitioned against acetonitrile to remove lipids and other nonpolar impurities.[16] The acetonitrile phase, containing the avermectins, is collected and concentrated.
d. Crystallization: The purified avermectin concentrate is then subjected to crystallization to obtain this compound. This can be induced by adding a low-boiling alcohol like ethanol (B145695) or methanol to the concentrated oil at an elevated temperature (e.g., 70°C) and then cooling the mixture.[14] The resulting crystals are collected by filtration, washed with a mixture of a hydrocarbon and an alcohol (e.g., hexane/ethanol), and dried under vacuum.[14] Recrystallization may be performed to achieve higher purity.[15]
Analytical Quantification of this compound
a. Sample Preparation: For quantitative analysis by HPLC, a known amount of the fermentation broth or purified extract is dissolved in a suitable solvent, typically methanol or acetonitrile.[1] The solution is then filtered through a 0.22 µm filter before injection into the HPLC system.
b. HPLC Analysis: Reverse-phase HPLC is the standard method for the quantification of Avermectin B1a and B1b.[6] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile, methanol, and water.[1][6] Detection is performed using a UV detector at a wavelength of 240 or 245 nm.[1][13] A summary of typical HPLC parameters is provided in Table 4.
c. LC-MS/MS Analysis: For more sensitive and selective detection, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[16][17] This method allows for the accurate quantification and confirmation of Avermectin B1a and B1b at very low concentrations.
Mandatory Visualization
References
- 1. data.epo.org [data.epo.org]
- 2. Avermectins, New Family of Potent Anthelmintic Agents: Producing Organism and Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avermectins, new family of potent anthelmintic agents: producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential of Streptomyces avermitilis: A Review on Avermectin Production and Its Biocidal Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. brieflands.com [brieflands.com]
- 8. Isolation, Characterization and Selection of Avermectin-Producing Streptomyces avermitilis Strains From Soil Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production and Screening of High Yield Avermectin B1b Mutant of Streptomyces avermitilis 41445 Through Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of avermectins by Streptomyces avermitilis through solid-state fermentation using agro-industrial waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Avermectin B1a production in Streptomyces avermitilis is enhanced by engineering aveC and precursor supply genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. US5077398A - Process for isolation of this compound components with improved purity and subsequent isolaton of B2 components - Google Patents [patents.google.com]
- 15. KR20010039119A - Process for the purification of Avermectin - Google Patents [patents.google.com]
- 16. caa.go.jp [caa.go.jp]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Avermectin B1 on Glutamate-Gated Chloride Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Avermectin (B7782182) B1, a macrocyclic lactone and the principal component of the commercial product abamectin, exerts its potent anthelmintic and insecticidal effects by targeting glutamate-gated chloride channels (GluCls) unique to invertebrates. This technical guide provides a comprehensive analysis of its mechanism of action. Avermectin B1 acts as a positive allosteric modulator and a direct agonist of GluCls, binding to a distinct site in the transmembrane domain. This interaction locks the channel in an open or near-open state, leading to a prolonged, essentially irreversible influx of chloride ions. The resulting hyperpolarization of neuronal and muscle cell membranes causes flaccid paralysis and eventual death of the organism. This document details the molecular interactions, presents quantitative binding and activation data, outlines key experimental protocols for studying this mechanism, and provides visual diagrams of the involved pathways and workflows.
Core Mechanism of Action
This compound, and its more studied derivative ivermectin, function by profoundly altering the state of glutamate-gated chloride channels (GluCls), which are pentameric ligand-gated ion channels found exclusively in invertebrates like nematodes and arthropods.[1][2]
The core mechanism involves two primary modes of action:
-
Positive Allosteric Modulation: At low nanomolar concentrations, this compound potentiates the effect of the endogenous ligand, glutamate (B1630785). It enhances the opening of the channel in response to glutamate, increasing the flow of chloride ions.[3][4]
-
Direct Agonism: At higher concentrations, this compound can directly activate the GluCl channel in the absence of glutamate.[1][3]
In both modes, the binding of this compound is characterized by extremely slow off-rates, leading to a prolonged, practically irreversible activation of the channel.[5][6] This sustained influx of chloride ions drives the cell's membrane potential towards the chloride equilibrium potential, causing a persistent hyperpolarization. This hyperpolarization silences the electrical activity of neurons and muscle cells, leading to phaccid paralysis and death of the parasite.[7][8]
Molecular Binding Site and Structural Insights
The binding site for avermectin is distinct from the glutamate-binding site located in the extracellular domain. Crystallographic studies of the Caenorhabditis elegans GluCl in complex with ivermectin have provided a high-resolution view of this allosteric binding pocket.[9][10]
-
Location: The binding site is located in the transmembrane domain (TMD), at the interface between adjacent subunits of the pentameric channel.[11][12]
-
Key Interacting Helices: Avermectin wedges into a crevice formed primarily by the M3 helix of one subunit (the '+' subunit) and the M1 helix of the adjacent subunit (the '-' subunit).[11][13] It also makes significant contact with the M2 helix, which lines the ion pore, and the M2-M3 loop.[11]
-
Mechanism of Gating: By binding at this intersubunit interface, avermectin is thought to physically push the transmembrane helices apart, stabilizing the open conformation of the channel pore and preventing its closure.[1][11] This conformational change is transmitted to the rest of the channel, including the glutamate-binding domain, explaining its role as a positive allosteric modulator.[1]
Quantitative Data on this compound/Ivermectin Interaction with GluCls
The following tables summarize key quantitative data from electrophysiology and radioligand binding studies, primarily using ivermectin, a close analog of this compound.
Table 1: Radioligand Binding Affinities (Kd) for Ivermectin
| Receptor/Preparation | Ligand | Kd (Dissociation Constant) | Source |
| Haemonchus contortus GluClα3B (Wild-Type) | [³H]Ivermectin | 0.35 ± 0.1 nM | [5] |
| Haemonchus contortus GluClα3B (L256F Mutant) | [³H]Ivermectin | 2.26 ± 0.78 nM | [5] |
| Haemonchus contortus GluClα3B (T300S Mutant) | [³H]Ivermectin | 0.76 ± 0.25 nM | [5] |
Table 2: Agonist Potency (EC₅₀) at GluCl Channels
| Receptor/Subunit Composition | Agonist | EC₅₀ (Half-maximal effective conc.) | Source |
| Haemonchus contortus GluClα3B | Ivermectin | ~0.1 ± 1.0 nM (Estimated) | [5] |
| Haemonchus contortus GluClα3B | L-Glutamate | 27.6 ± 2.7 µM | [5] |
| Caenorhabditis elegans GluCl (homolog) | L-Glutamate | 2.2 ± 0.12 mM | [5] |
| Haemonchus contortus α homomers | L-Glutamate | 28 µM | [14] |
| Haemonchus contortus β homomers | L-Glutamate | 394 µM | [14] |
| Haemonchus contortus αβ heteromers (1:1) | L-Glutamate | 40 µM | [14] |
| Caligus rogercresseyi GluCl-C | Ivermectin | 181 nM | [15] |
Signaling Pathways and Logical Relationships
The interaction of avermectin and glutamate with the GluCl channel involves distinct binding sites but results in a common final pathway of chloride influx and hyperpolarization.
Caption: Signaling pathway of this compound action on GluCl channels.
Detailed Experimental Protocols
The following protocols are foundational for characterizing the interaction between this compound and GluCl channels.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the ion flow through channels expressed on the membrane of a large cell, like a frog oocyte, and to determine agonist potency (EC₅₀).[16][17]
Methodology:
-
cRNA Preparation: The cDNA encoding the GluCl subunit(s) of interest is subcloned into an expression vector. The plasmid is linearized, and capped complementary RNA (cRNA) is synthesized in vitro using RNA polymerase.
-
Oocyte Preparation and Injection: Oocytes are surgically harvested from a female Xenopus laevis frog and defolliculated. A nanoinjector is used to inject a precise amount (typically 50 ng) of the synthesized cRNA into the oocyte cytoplasm.
-
Incubation: Injected oocytes are incubated for 2-7 days in a buffered solution (e.g., Barth's solution) to allow for the translation and insertion of the GluCl channels into the plasma membrane.
-
Recording: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential (Vm), and the other injects current (Im). A feedback amplifier compares the measured Vm to a desired command potential (typically -60 to -80 mV) and injects the necessary current to hold the voltage constant.[18]
-
Drug Application: this compound, glutamate, or other test compounds are applied via the perfusion system. The current required to maintain the clamp potential reflects the ion flow through the opened channels.
-
Data Analysis: Peak currents at various agonist concentrations are measured and plotted to generate a dose-response curve. The curve is fitted with the Hill equation to determine the EC₅₀ and Hill coefficient.[5][14]
Radioligand Binding Assay
This biochemical assay is the gold standard for determining the binding affinity (Kd) and density (Bmax) of a drug for its receptor.[19][20]
Methodology:
-
Receptor Expression: GluCl channels are heterologously expressed in a suitable cell line (e.g., COS-7 or HEK293 cells) via transfection with the appropriate expression plasmids.
-
Membrane Preparation: After 48-72 hours of expression, cells are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which contain the expressed receptors. The membrane pellet is washed and resuspended in a binding buffer.[21]
-
Binding Reaction: Aliquots of the membrane preparation are incubated with a radiolabeled ligand (e.g., [³H]ivermectin) at various concentrations (for saturation assays) or a fixed concentration of radioligand with varying concentrations of an unlabeled competitor drug (for competition assays).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through. The filters are quickly washed with ice-cold buffer to remove non-specifically bound ligand.[21][22]
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: For saturation assays, specific binding is plotted against the radioligand concentration and fitted to a one-site binding model to determine the Kd and Bmax. For competition assays, the concentration of the competitor that inhibits 50% of specific radioligand binding (IC₅₀) is determined, from which the inhibition constant (Ki) can be calculated.
Site-Directed Mutagenesis
This molecular biology technique is used to create specific changes in the amino acid sequence of the GluCl protein to identify residues critical for avermectin binding or channel gating.[23][24]
Methodology:
-
Primer Design: Two complementary oligonucleotide primers are designed. These primers contain the desired mutation and anneal to the plasmid DNA containing the wild-type GluCl gene at the site to be mutated.
-
Mutagenesis PCR: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase, the wild-type plasmid as a template, and the mutagenic primers. The polymerase extends the primers, synthesizing new strands that incorporate the mutation and replicating the entire plasmid.[25]
-
Template Digestion: The parental, methylated (wild-type) plasmid DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA. The newly synthesized, mutated plasmid DNA is unmethylated and remains intact.[24]
-
Transformation: The resulting nicked, circular dsDNA containing the mutation is transformed into competent E. coli cells. The nicks are repaired by the bacterial DNA repair machinery.
-
Verification: Plasmids are isolated from several bacterial colonies (miniprep), and the entire gene is sequenced to confirm the presence of the desired mutation and the absence of any unintended secondary mutations.
-
Functional Analysis: The verified mutant plasmid is then used in the expression systems described above (TEVC, binding assays) to assess how the mutation affects channel function and sensitivity to this compound.[23]
Experimental and Logical Workflows
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Caption: Workflow for Radioligand Binding Assays.
Caption: Workflow for Site-Directed Mutagenesis studies.
Conclusion
The mechanism of action of this compound on glutamate-gated chloride channels is a well-defined example of potent and selective pharmacology. By acting as a positive allosteric modulator and direct agonist at a unique transmembrane site, it effectively and irreversibly opens the channel, leading to paralysis. The detailed understanding of this mechanism, supported by robust quantitative data and elucidated by the experimental protocols outlined herein, is crucial for the rational design of new anthelmintics and for developing strategies to combat the growing threat of avermectin resistance. The structural and functional data provide a solid framework for future research in drug development and molecular parasitology.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. AOP-Wiki [aopwiki.org]
- 3. Allosteric modulation of ligand gated ion channels by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 5. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. Frontiers | Functional characterization of ivermectin binding sites in α1β2γ2L GABA(A) receptors [frontiersin.org]
- 8. Frontiers | Mutational Analysis at Intersubunit Interfaces of an Anionic Glutamate Receptor Reveals a Key Interaction Important for Channel Gating by Ivermectin [frontiersin.org]
- 9. rcsb.org [rcsb.org]
- 10. X-ray structures of GluCl in apo states reveal gating mechanism of Cys-loop receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new family of glutamate-gated chloride channels in parasitic sea louse Caligus rogercresseyi: A subunit refractory to activation by ivermectin is dominant in heteromeric assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 18. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Mutagenesis and Functional Analysis of Ion Channels Heterologously Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. static.igem.org [static.igem.org]
- 25. neb.com [neb.com]
Avermectin B1 Biosynthesis: A Technical Guide to the Pathway and Genetic Machinery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectins are a class of potent anthelmintic and insecticidal macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis. Among the eight structurally related avermectin (B7782182) compounds naturally produced, avermectin B1a and B1b, collectively known as abamectin, are of significant commercial interest due to their broad-spectrum activity. This technical guide provides an in-depth exploration of the avermectin B1 biosynthesis pathway and the intricate genetic architecture of the biosynthetic gene cluster. It is intended to serve as a comprehensive resource for researchers and professionals involved in natural product discovery, metabolic engineering, and drug development.
This compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process that can be divided into three main stages:
-
Polyketide Chain Assembly: The backbone of the avermectin molecule is a 16-membered macrocyclic lactone, which is synthesized by a type I polyketide synthase (PKS) complex.[1] This process begins with a starter unit, either isobutyryl-CoA or 2-methylbutyryl-CoA, which gives rise to the avermectin B and A series, respectively.[1] The polyketide chain is then extended through the sequential addition of seven acetate (B1210297) and five propionate (B1217596) units.[1]
-
Post-PKS Modifications: Following the synthesis of the polyketide chain and its cyclization, the aglycone intermediate undergoes a series of modifications. These include a critical cyclization reaction to form a furan (B31954) ring, a reduction of a keto group to a hydroxyl group, and a methylation step.[1][2]
-
Glycosylation: The final step in avermectin biosynthesis is the attachment of a disaccharide of L-oleandrose to the C13 position of the aglycone.[2][3] This glycosylation is crucial for the biological activity of the avermectins.
The Avermectin Biosynthetic Gene Cluster
The genes encoding the enzymes responsible for avermectin biosynthesis are clustered together in an 82 kb region of the Streptomyces avermitilis chromosome.[4][5] This biosynthetic gene cluster (BGC), often referred to as the ave cluster, contains 18 open reading frames (ORFs).[4] The organization of the ave cluster is a key area of study for understanding and manipulating avermectin production.
The core of the cluster is comprised of four large genes, aveA1, aveA2, aveA3, and aveA4, which encode the multifunctional PKS enzymes.[4][6] These enzymes are organized into 12 modules, with each module responsible for one round of polyketide chain elongation.[6] Other genes within the cluster, such as aveE and aveF, encode the enzymes for post-PKS modifications, while the aveB genes are involved in the synthesis and attachment of the oleandrose (B1235672) sugar moieties.[1][2] The regulation of the entire cluster is controlled by the aveR gene, which acts as a pathway-specific positive regulator.[7]
Quantitative Data on this compound Production
Significant efforts have been made to improve the production of this compound through strain improvement and metabolic engineering. The following tables summarize quantitative data from various studies, highlighting the impact of different strategies on avermectin B1a titers.
| Strain | Genetic Modification/Condition | Avermectin B1a Titer (mg/L) | Fold Increase | Reference |
| S. avermitilis 14-12A | Original Medium | 3528 | - | [8] |
| S. avermitilis 14-12A | Optimized Medium | 5128 | 1.45 | [8] |
| S. avermitilis A229 | Wild Type | 6447 | - | [6] |
| S. avermitilis A229 | aveC8m overexpression | 8120 | 1.26 | [6] |
| S. avermitilis A229 | fadD-fadAB overexpression | 8537 | 1.32 | [6] |
| S. avermitilis A229 | bicA-ecaA co-expression | 8083 | 1.25 | [6] |
| S. avermitilis A229 | Combined engineering | 9613 | 1.49 | [6] |
| S. avermitilis 41445 | Wild Type | 17 | - | [9] |
| S. avermitilis 41445 | UV mutant UV45(3) | 254.14 | 14.95 | [9] |
| S. avermitilis 41445 | EMS mutant | 202.63 | 11.92 | [9] |
| S. avermitilis 3-115 | Heterologous expression of ivermectin cluster | 1250 | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in avermectin research.
Fermentation Protocol for Avermectin Production in Streptomyces avermitilis
Objective: To cultivate S. avermitilis for the production of avermectins.
Materials:
-
S. avermitilis strain
-
Seed medium (e.g., YMG medium: 4.0 g/L glucose, 4.0 g/L yeast extract, 10.0 g/L malt (B15192052) extract, 2.0 g/L CaCO₃)[4]
-
Fermentation medium (e.g., SM2 medium: 50.0 g/L soluble corn starch, 2.0 g/L yeast extract, 0.1 g/L KCl, 0.8 g/L CaCO₃, 0.1 g/L MgSO₄·7H₂O)[4]
-
Shaker incubator
Procedure:
-
Inoculate a single colony of S. avermitilis into 50 mL of seed medium in a 250 mL flask.
-
Incubate at 28°C with shaking at 150 rpm until a brownish liquid culture is obtained.[4]
-
Inoculate the fermentation medium with the seed culture at a 10% (v/v) ratio.
-
Incubate the fermentation culture at 31°C with shaking at 150 rpm for 10 days.[4]
-
Harvest the culture broth for avermectin extraction and analysis.
HPLC Analysis of this compound
Objective: To quantify the concentration of this compound in fermentation broth.
Materials:
-
Avermectin B1a standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelium and supernatant.
-
Extract the mycelium with acetone (B3395972) or methanol.
-
Combine the supernatant and the solvent extract.
-
Filter the combined extract through a 0.22 µm filter.
-
-
HPLC Conditions:
-
Quantification:
-
Prepare a standard curve using known concentrations of avermectin B1a standard.
-
Inject the prepared sample into the HPLC system.
-
Compare the peak area of the sample with the standard curve to determine the concentration of avermectin B1a.
-
Gene Knockout in Streptomyces avermitilis via Homologous Recombination
Objective: To create a targeted gene deletion in S. avermitilis.
Materials:
-
S. avermitilis wild-type strain
-
E. coli strain for plasmid construction
-
Temperature-sensitive shuttle vector (e.g., pKC1139)
-
Restriction enzymes, T4 DNA ligase
-
PCR primers for amplifying flanking regions of the target gene
-
Appropriate antibiotics for selection
Procedure:
-
Construct the Knockout Plasmid:
-
Amplify the upstream and downstream flanking regions (each ~1.5-2.0 kb) of the target gene from S. avermitilis genomic DNA via PCR.
-
Clone the two flanking regions into the shuttle vector, replacing the target gene with a selectable marker if necessary.
-
-
Conjugation:
-
Introduce the knockout plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor and S. avermitilis recipient strains on a suitable agar (B569324) medium (e.g., MS agar).
-
-
Selection of Single-Crossover Mutants:
-
Overlay the conjugation plates with an appropriate antibiotic to select for S. avermitilis exconjugants that have integrated the plasmid into their chromosome via a single homologous recombination event.
-
Incubate at a non-permissive temperature for plasmid replication (e.g., 37°C) to ensure integration.
-
-
Selection of Double-Crossover Mutants:
-
Culture the single-crossover mutants in non-selective liquid medium to allow for a second homologous recombination event, which will excise the plasmid backbone and the target gene.
-
Plate the culture onto a suitable agar medium and screen for colonies that have lost the plasmid-conferred antibiotic resistance but have the desired gene deletion.
-
-
Verification:
-
Confirm the gene deletion in the putative double-crossover mutants by PCR analysis and, if necessary, by Southern blotting.
-
Heterologous Expression of the Avermectin Gene Cluster
Objective: To express the avermectin biosynthetic gene cluster in a heterologous host.
Materials:
-
S. avermitilis genomic DNA
-
Bacterial Artificial Chromosome (BAC) vector
-
E. coli host for BAC library construction
-
Heterologous host strain (e.g., Streptomyces lividans)
-
Appropriate antibiotics for selection
Procedure:
-
BAC Library Construction:
-
Isolate high-molecular-weight genomic DNA from S. avermitilis.
-
Partially digest the genomic DNA with a suitable restriction enzyme and ligate the fragments into a BAC vector.
-
Transform the ligation mixture into an E. coli host to generate a BAC library.
-
-
Screening for the Avermectin Gene Cluster:
-
Screen the BAC library by PCR using primers specific for genes within the ave cluster to identify clones containing the entire cluster.
-
-
Transfer to the Heterologous Host:
-
Introduce the BAC clone containing the ave cluster into the heterologous host strain (e.g., S. lividans) via conjugation or protoplast transformation.
-
-
Expression and Analysis:
-
Culture the recombinant heterologous host under appropriate fermentation conditions.
-
Extract and analyze the culture broth for the production of avermectins using HPLC.
-
Visualizations
The following diagrams illustrate the this compound biosynthesis pathway and the organization of the ave gene cluster.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiresidue method for the determination of avermectin and moxidectin residues in the liver using HPLC with fluorescence detection† - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Enhanced avermectin production by rational feeding strategies based on comparative metabolomics [actamicro.ijournals.cn]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. Avermectin B1a production in Streptomyces avermitilis is enhanced by engineering aveC and precursor supply genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterologous expression of Avermectins biosynthetic gene cluster by construction of a Bacterial Artificial Chromosome library of the producers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medium optimization for the production of avermectin B1a by Streptomyces avermitilis 14-12A using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production and Screening of High Yield Avermectin B1b Mutant of Streptomyces avermitilis 41445 Through Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Streptomyces avermitilis industrial strain as cell factory for Ivermectin B1a production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Avermectin B1a and B1b
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectins are a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis.[1] They exhibit potent anthelmintic and insecticidal activities, making them crucial compounds in veterinary medicine and agriculture. The two most abundant components produced are avermectin (B7782182) B1a and avermectin B1b, which typically occur in a ratio of ≥80% and ≤20%, respectively.[2] This technical guide provides a detailed overview of the chemical structure and stereochemistry of these two important natural products, supported by quantitative data and experimental protocols.
Chemical Structure
Avermectin B1a and B1b share a complex pentacyclic structure, featuring a 16-membered lactone ring, a spiroketal system, and a disaccharide moiety composed of two L-oleandrose units. The fundamental difference between avermectin B1a and B1b lies in the substituent at the C-25 position. Avermectin B1a possesses a sec-butyl group, while avermectin B1b has an isopropyl group at this position.[2]
Table 1: General Properties of Avermectin B1a and B1b
| Property | Avermectin B1a | Avermectin B1b |
| Molecular Formula | C₄₈H₇₂O₁₄ | C₄₇H₇₀O₁₄[3] |
| Molecular Weight | 873.1 g/mol | 859.1 g/mol [3] |
| C-25 Substituent | sec-Butyl | Isopropyl |
Stereochemistry
The avermectin molecule is rich in stereogenic centers, contributing to its specific biological activity. The absolute stereochemistry of avermectin B1a has been elucidated through X-ray crystallography and extensive NMR studies. The stereochemistry of the spiroketal junction at C21 is of particular importance for its biological activity.[4]
Data Presentation
Crystallographic Data
The crystal structure of avermectin B1a has been determined by single-crystal X-ray diffraction. The unit cell parameters provide a precise description of the crystal lattice.
Table 2: Crystallographic Data for Avermectin B1a [5]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2 |
| a | 39.362(13) Å |
| b | 9.500(3) Å |
| c | 14.694(2) Å |
| β | 106.43(2)° |
| Z | 4 |
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complex structures of natural products like the avermectins. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to assign the chemical shifts and establish the connectivity of atoms within the molecule.
Table 3: ¹H NMR Chemical Shifts (ppm) for Avermectin B1a and B1b in CDCl₃ [6]
| Position | Avermectin B1a | Avermectin B1b |
| 3 | 5.37 | 5.37 |
| 4a | 4.68 | 4.68 |
| 5 | 4.00 | 4.00 |
| 7 | 3.20 | 3.20 |
| 8a | 2.05 | 2.05 |
| 8b | 1.60 | 1.60 |
| 9 | 5.75 | 5.75 |
| 10 | 5.88 | 5.88 |
| 11 | 5.42 | 5.42 |
| 12 | 2.50 | 2.50 |
| 13 | 4.00 | 4.00 |
| 14a | 1.85 | 1.85 |
| 14b | 1.50 | 1.50 |
| 15 | 5.30 | 5.30 |
| 17 | 3.35 | 3.35 |
| 18 | 2.00 | 2.00 |
| 19 | 5.55 | 5.55 |
| 20 | 1.20 | 1.20 |
| 21 | 1.60 | 1.60 |
| 22 | 5.50 | 5.50 |
| 23 | 5.70 | 5.70 |
| 24 | 2.30 | 2.30 |
| 25 | 3.50 | 3.50 |
| 1' | 4.95 | 4.95 |
| 2' | 3.60 | 3.60 |
| 3' | 3.40 | 3.40 |
| 4' | 3.10 | 3.10 |
| 5' | 3.80 | 3.80 |
| 6' | 1.25 | 1.25 |
| 1'' | 4.65 | 4.65 |
| 2'' | 3.55 | 3.55 |
| 3'' | 3.30 | 3.30 |
| 4'' | 3.00 | 3.00 |
| 5'' | 3.75 | 3.75 |
| 6'' | 1.15 | 1.15 |
Table 4: Selected ¹³C NMR Chemical Shifts (ppm) for Avermectin B1a in CDCl₃ [7]
| Position | Chemical Shift (ppm) |
| C-1 | 173.8 |
| C-5 | 67.8 |
| C-13 | 68.5 |
| C-25 | 74.33 |
| C-26a | 13.59 |
| C-27 | 27.42 |
Experimental Protocols
Single-Crystal X-ray Diffraction of Avermectin B1a
The following is a generalized protocol based on common practices for small molecule crystallography and information gathered on avermectin crystallization.
-
Crystallization:
-
Dissolve crude avermectin B1a powder in a suitable solvent such as n-butanol at a temperature between 75-100 °C to achieve a saturated solution.[8]
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly. Seed crystals may be added when the solution reaches a supersaturation level of 1-3 to induce crystallization.[8]
-
Stir the solution at a controlled rate (e.g., 120-300 r/min) while gradually cooling to room temperature to promote the growth of high-quality, prismatic crystals.[8]
-
The crystals can also be grown from other solvents like methanol (B129727) and ethanol, which may result in different crystal morphologies such as needle-like shapes.[5]
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[1]
-
Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data, including indexing, integration, and scaling of the reflections.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.
-
NMR Spectroscopy for Structural Elucidation
The following is a generalized protocol for the structural elucidation of avermectins using NMR spectroscopy.
-
Sample Preparation:
-
1D NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum to get an overview of the proton signals.
-
Acquire a ¹³C NMR spectrum and a DEPT-135 spectrum to identify the chemical shifts of carbon atoms and distinguish between CH, CH₂, and CH₃ groups.
-
-
2D NMR Data Acquisition:
-
COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify proton-proton spin-spin couplings, which reveals the connectivity of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to determine one-bond correlations between protons and their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to establish long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and assembling the complete carbon skeleton.
-
-
Data Processing and Analysis:
-
Process the acquired FIDs (Free Induction Decays) using appropriate window functions and Fourier transformation.
-
Analyze the 1D and 2D spectra to assign all proton and carbon signals to their respective atoms in the avermectin structure. The combination of COSY, HSQC, and HMBC data allows for the unambiguous assignment of the complex molecular structure and confirmation of the stereochemistry at various centers.
-
Mandatory Visualization
Caption: Structural difference between Avermectin B1a and B1b.
References
- 1. e-docs.geo-leo.de [e-docs.geo-leo.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of stereochemistry of avermectin-like 6,6-spiroketals on biological activities and endogenous biotransformations in Streptomyces avermectinius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination and validation of avermectin B1a in commercial products using quantitative nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Spontaneous Stereoselective Oxidation of Crystalline Avermectin B1a to Its C-8a-(S)-Hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Avermectin B1: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of Avermectin B1, focusing on its solubility in various solvent systems and its stability under different environmental conditions. This compound, a widely used anthelmintic and insecticide, is a mixture of Avermectin B1a (>80%) and Avermectin B1b (<20%).[1] Understanding its solubility and stability is critical for formulation development, analytical method development, and ensuring its efficacy and safety.
Solubility of this compound
The solubility of a compound is a fundamental property that influences its bioavailability and formulation design. This compound is a lipophilic molecule, which is reflected in its solubility profile.
Aqueous Solubility
This compound exhibits very low solubility in water. Its aqueous solubility has been reported to be in the range of 0.007-0.01 mg/L (7-10 ppb) at 20°C.[1] This poor water solubility presents a significant challenge in the development of aqueous formulations.
Solubility in Organic Solvents
This compound is readily soluble in many organic solvents.[1] The solubility generally increases with the polarity of the organic solvent, with some exceptions. The solubility is also temperature-dependent, with higher temperatures generally leading to increased solubility.[2][3]
Table 1: Solubility of Avermectin B1a in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| Acetone | 21 | 100 | [1] |
| Chloroform | 21 | 10 | [1] |
| Ethanol | 21 | 20 | [1] |
| Isopropyl alcohol | 21 | 70 | [1] |
| Kerosene | 21 | 0.5 | [1] |
| Methanol | 21 | 19.5 | [1] |
| Toluene | 21 | 350 | [1] |
| Water | 20 | 0.007-0.01 | [1] |
Note: The data presented is a compilation from various sources and should be considered as a guideline. Exact solubility can vary with experimental conditions.
Studies have shown that the solubility of Avermectin B1a in binary solvent mixtures, such as acetone-water and isopropanol-n-hexane, increases with temperature and decreases with an increasing mole fraction of the less solubilizing solvent (e.g., water or n-hexane).[3]
Experimental Protocol: Determination of Solubility (Gravimetric Method)
The gravimetric method is a common and straightforward technique for determining the solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-capped vial).
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker water bath or a magnetic stirrer can be used for this purpose.
-
After agitation, allow the solution to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to avoid transferring any solid particles.
-
Transfer the filtered supernatant to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of this compound.
-
Once the solvent is completely evaporated, reweigh the container with the dried residue.
-
-
Calculation:
-
The mass of the dissolved this compound is the difference between the final weight of the container with the residue and the initial tare weight of the empty container.
-
The solubility is then calculated by dividing the mass of the dissolved this compound by the volume of the solvent used.
-
Figure 1: Experimental workflow for the gravimetric determination of solubility.
Stability of this compound
The stability of this compound is influenced by several factors, including pH, temperature, and light. Understanding its degradation profile is crucial for determining appropriate storage conditions and shelf-life.
pH Stability
This compound is relatively stable in neutral and slightly acidic conditions. It has been reported to be stable in solutions at pH 5, 7, and 9 for up to 28 days at 25°C with less than 5% degradation.[1] However, it is susceptible to degradation under alkaline conditions, which can lead to epimerization at the C2 position.[4]
Thermal Stability
This compound is generally stable at room temperature when protected from light. However, it can degrade at elevated temperatures. Forced degradation studies have shown that thermal stress can lead to the formation of several degradation products.[4]
Photostability
This compound is highly sensitive to light, particularly ultraviolet (UV) radiation. Photodegradation is a major pathway of degradation for this compound. When exposed to sunlight, it degrades rapidly in aqueous solutions and as a thin film on surfaces.[5] The half-life of Avermectin B1a in aqueous solution when exposed to sunlight can be as short as 3.5 to 12 hours.[1] The primary photodegradation product is the Δ8,9-isomer of Avermectin B1a.[1]
Table 2: Stability of this compound under Various Conditions
| Condition | Observation | Half-life (t½) | Reference |
| pH | |||
| pH 5, 7, 9 (25°C) | Stable for up to 28 days | - | [1] |
| Alkaline conditions | Susceptible to epimerization | - | [4] |
| Temperature | |||
| Room Temperature | Stable (when protected from light) | - | |
| Elevated Temperature | Degradation occurs | Dependent on temperature | [4] |
| Light | |||
| Sunlight (aqueous solution) | Rapid degradation | 3.5 - 12 hours | [1] |
| Sunlight (thin film) | Rapid degradation | < 1 day | [5] |
Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the decrease in the concentration of this compound and the formation of its degradation products over time.
Methodology:
-
Preparation of Stability Samples:
-
Prepare solutions of this compound in the desired matrix (e.g., different pH buffers, solvents) at a known concentration.
-
For photostability studies, expose the solutions to a controlled light source (e.g., a xenon lamp in a photostability chamber) while keeping control samples in the dark.
-
For thermal stability studies, store the solutions in temperature-controlled ovens at various temperatures.
-
For pH stability studies, incubate the solutions in different pH buffers at a constant temperature.
-
-
Sample Analysis by HPLC:
-
At specified time intervals, withdraw an aliquot from each stability sample.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the prepared sample into the HPLC system.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and water in a suitable ratio (e.g., 45:45:10 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 245 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Quantify the peak area of this compound and any degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Figure 2: Workflow for a stability-indicating HPLC study.
Degradation Pathway of this compound
Forced degradation studies have identified several major degradation products of this compound under various stress conditions. A simplified degradation pathway is illustrated below.
Figure 3: Simplified degradation pathway of Avermectin B1a.
Key Degradation Reactions:
-
Photodegradation: Exposure to UV light leads to the isomerization of the C8-C9 double bond, forming the Δ8,9-isomer.
-
Alkaline Hydrolysis: In alkaline conditions, epimerization occurs at the C2 position, resulting in the formation of 2-epi-Avermectin B1a.
-
Acid Hydrolysis: Acidic conditions can lead to the cleavage of the glycosidic bond, initially forming a monosaccharide derivative, which can be further hydrolyzed to the aglycone.
This technical guide provides a foundational understanding of the solubility and stability of this compound, offering valuable insights for professionals in the field of drug development and research. The provided experimental protocols serve as a starting point for the precise and accurate characterization of these critical physicochemical properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Development and validation of a stability-indicating high performance liquid chromatography method based on a core-shell octadecyl column to determine Avermectin and its related substances in bulk Avermectin batches - PubMed [pubmed.ncbi.nlm.nih.gov]
Avermectin B1: A Comparative Analysis of its Mode of Action in Nematodes and Insects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectin (B7782182) B1, a macrocyclic lactone produced by the bacterium Streptomyces avermitilis, is a potent anthelmintic and insecticide that has revolutionized parasite control in both veterinary and human medicine, as well as in agriculture. Its efficacy stems from its highly specific mode of action, primarily targeting glutamate-gated chloride channels (GluCls) present in invertebrates but absent in vertebrates, ensuring a high degree of selective toxicity.[1][2] This technical guide provides a detailed comparative analysis of the mode of action of avermectin B1 in two major invertebrate phyla: nematodes and insects. We will delve into the molecular targets, physiological consequences, and the experimental methodologies used to elucidate these mechanisms.
Core Mechanism of Action: Potentiation of Glutamate-Gated Chloride Channels
The primary molecular target of this compound in both nematodes and insects is the glutamate-gated chloride channel (GluCl).[1][3] These channels are ligand-gated ion channels that, upon activation by the neurotransmitter glutamate (B1630785), open to allow the influx of chloride ions (Cl⁻) into the cell. This influx leads to hyperpolarization or shunting of the neuronal or muscle cell membrane, making it less excitable and thereby inhibiting signal transmission.
This compound acts as a positive allosteric modulator of GluCls. It binds to a site on the channel protein distinct from the glutamate-binding site and potentiates the effect of glutamate.[4] In fact, this compound can directly open the channel even in the absence of glutamate, leading to a persistent and essentially irreversible activation of the channel.[2] This sustained influx of chloride ions results in a flaccid paralysis of the somatic and pharyngeal muscles of the invertebrate, leading to an inability to feed and move, and ultimately, death.[5]
Comparative Analysis: Nematodes vs. Insects
While the fundamental mode of action is conserved, there are notable differences in the interaction of this compound with nematodes and insects, primarily stemming from variations in their respective GluCls.
Glutamate-Gated Chloride Channel (GluCl) Diversity
A key distinction between the two phyla lies in the diversity of their GluCl subunit genes.
-
Nematodes: Possess a larger and more diverse family of GluCl genes. For example, the model nematode Caenorhabditis elegans has at least six genes encoding GluCl subunits.[1] This diversity allows for the formation of a wider array of homomeric and heteromeric channel subtypes, each with potentially different physiological roles and pharmacological properties.
-
Insects: Generally have a less extensive repertoire of GluCl genes. For instance, Drosophila melanogaster has a smaller set of genes encoding these channels.[1]
This difference in genetic diversity may contribute to variations in the susceptibility of different nematode and insect species to this compound and could be a factor in the development of resistance.
Pharmacological Differences
The potency of this compound can vary between nematodes and insects, and even between different species within each phylum. These differences are reflected in the half-maximal effective concentrations (EC₅₀) and dissociation constants (Kd) observed in experimental studies.
Table 1: Comparative Potency of this compound (Ivermectin) in Nematodes and Insects
| Organism | Channel/Preparation | Parameter | Value | Reference |
| Haemonchus contortus (Nematode) | Recombinant GluClα/β | EC₅₀ (Ivermectin) | ~1.8 nM | [6] |
| Caenorhabditis elegans (Nematode) | Membrane preparation | Kd ([³H]Ivermectin) | 0.2 nM | [7] |
| Drosophila melanogaster (Insect) | Membrane preparation | Kd ([³H]Ivermectin) | 0.1 nM | [7] |
| Anopheles gambiae (Insect) | Recombinant AgGluCl-a1 | EC₅₀ (Ivermectin) | ~10 µM | [8] |
| Haemonchus contortus (Nematode) | Larval Motility Assay | IC₅₀ (Ivermectin) | ~0.02 µM | [9] |
| Caenorhabditis elegans (Nematode) | Larval Motility Assay | EC₅₀ (Ivermectin) | 0.19 µM | [10] |
Note: Ivermectin is a derivative of avermectin B1a and is commonly used in these studies. The values presented are indicative and can vary based on experimental conditions.
The data suggest that while high-affinity binding sites are present in both groups, the functional potency (EC₅₀/IC₅₀) can differ significantly, potentially due to variations in GluCl subunit composition and expression levels.
Physiological Consequences
The physiological effects of this compound-induced paralysis manifest differently in nematodes and insects, reflecting the distinct roles of GluCls in their respective nervous systems.
-
Nematodes: this compound primarily affects the pharyngeal pumping mechanism, which is crucial for feeding, and locomotion.[1] The paralysis of the pharynx leads to starvation, while the inhibition of motor neurons causes immobility.
-
Insects: In insects, GluCls are involved in the modulation of locomotion and sensory input.[1] this compound-induced paralysis leads to a loss of coordination and cessation of movement.
Signaling Pathway of this compound at the Glutamate-Gated Chloride Channel
The following diagram illustrates the molecular interactions at the GluCl channel leading to the physiological effects of this compound.
Caption: Signaling pathway of this compound at the GluCl.
Experimental Protocols
The elucidation of this compound's mode of action has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is used to study the electrophysiological properties of ion channels expressed in a heterologous system.
Methodology:
-
Preparation of Oocytes: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular cell layer.
-
cRNA Injection: Complementary RNA (cRNA) encoding the specific nematode or insect GluCl subunit(s) of interest is microinjected into the oocytes. The oocytes are then incubated for 2-5 days to allow for protein expression.
-
Electrophysiological Recording:
-
An oocyte expressing the GluCl is placed in a recording chamber and continuously perfused with a saline solution.
-
Two microelectrodes, a voltage-sensing electrode and a current-injecting electrode, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Glutamate and/or this compound are applied to the oocyte via the perfusion system.
-
The resulting chloride currents are recorded and analyzed to determine parameters such as EC₅₀, channel activation and deactivation kinetics, and the modulatory effects of this compound.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to its target receptor.
Methodology:
-
Membrane Preparation: Tissues from the target organism (e.g., nematode or insect head homogenates) are homogenized and centrifuged to isolate a membrane fraction rich in GluCls.
-
Binding Reaction:
-
The membrane preparation is incubated with a radiolabeled form of ivermectin (e.g., [³H]ivermectin) at various concentrations.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled ivermectin.
-
The incubation is carried out at a specific temperature and for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound ligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Experimental and Drug Discovery Workflow
The following diagram outlines a typical workflow for the characterization of a novel insecticide's mode of action, from initial screening to detailed mechanistic studies.
Caption: Workflow for insecticide mode of action studies.
Conclusion
This compound remains a cornerstone of antiparasitic therapy due to its potent and selective action on invertebrate GluCls. While the fundamental mechanism of action is conserved between nematodes and insects, differences in the diversity and pharmacology of their GluCls present opportunities for the development of more targeted and species-specific anthelmintics and insecticides. A thorough understanding of these nuances, facilitated by the experimental approaches detailed in this guide, is crucial for optimizing the use of existing avermectins, managing the growing threat of resistance, and discovering the next generation of invertebrate-selective control agents.
References
- 1. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Differences Between Avermectin B1 and Ivermectin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical examination of the structural distinctions between avermectin (B7782182) B1 and its semi-synthetic derivative, ivermectin. It outlines the core chemical modifications, component compositions, and the experimental protocols involved in the conversion process, supported by quantitative data and visual diagrams for enhanced clarity.
Executive Summary
Avermectin B1 (also known as abamectin) is a potent anthelmintic and insecticidal agent derived from the fermentation of the soil bacterium Streptomyces avermitilis.[1][2] Ivermectin is a chemically modified derivative of this compound with a broad spectrum of activity against parasites.[3][4] The primary structural difference lies in the saturation of a double bond in the macrocyclic lactone ring. Specifically, ivermectin is the 22,23-dihydro derivative of this compound.[2][5][6] This seemingly minor modification is achieved through a selective catalytic hydrogenation process and results in altered biological and pharmacokinetic properties. Both this compound and ivermectin are not single compounds but mixtures of two major homologues, designated as components B1a and B1b.[7][8]
Core Structural Differences
The fundamental chemical distinction between this compound and ivermectin is the reduction of the C22-C23 double bond.[9]
-
This compound : Possesses a double bond between the carbon atoms at positions 22 and 23 of the macrocyclic lactone structure.[2][10]
-
Ivermectin : The C22-C23 double bond is catalytically hydrogenated to a single bond.[5][11]
This structural change is visualized in the diagram below.
Component Composition
Both this compound and ivermectin are mixtures of two homologous compounds, which differ by the substituent at the C25 position.[5]
-
Component 'a' : Features a sec-butyl group at C25.
-
Component 'b' : Features an isopropyl group at C25.
Commercial preparations of both this compound (abamectin) and ivermectin typically contain a mixture of these components, with the 'a' component being predominant.[2]
-
This compound : A mixture containing ≥80% avermectin B1a and ≤20% avermectin B1b.[1][12]
-
Ivermectin : A mixture of ≥80% 22,23-dihydroavermectin B1a and ≤20% 22,23-dihydroavermectin B1b.[3]
Quantitative Data Summary
The structural differences are reflected in the molecular formulas and masses of the individual components.
| Compound | Component Name | Molecular Formula | Molar Mass (g·mol⁻¹) | Key Structural Feature |
| This compound | Avermectin B1a | C₄₈H₇₂O₁₄ | 873.09 | C22=C23 double bond; C25 sec-butyl |
| Avermectin B1b | C₄₇H₇₀O₁₄ | 859.06 | C22=C23 double bond; C25 isopropyl | |
| Ivermectin | 22,23-dihydroavermectin B1a | C₄₈H₇₄O₁₄ | 875.11 | C22-C23 single bond; C25 sec-butyl |
| 22,23-dihydroavermectin B1b | C₄₇H₇₂O₁₄ | 861.08 | C22-C23 single bond; C25 isopropyl | |
| Data sourced from PubChem and other chemical databases.[3] |
Experimental Protocols: Synthesis and Analysis
Ivermectin is synthesized from this compound via a selective catalytic hydrogenation reaction that specifically targets the C22-C23 double bond while leaving the other four double bonds in the molecule intact.[13]
Synthesis of Ivermectin from this compound
Objective: To selectively hydrogenate the C22-C23 double bond of an avermectin B1a/B1b mixture.
Materials:
-
Avermectin B1a/B1b mixture
-
Catalyst: Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)) or a similar Rh-phosphine complex.[13][14]
-
Tertiary phosphine (B1218219) (e.g., triphenylphosphine)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Argon)
-
Stainless steel autoclave or suitable high-pressure reactor
Protocol:
-
Catalyst Preparation (In Situ Example): A mixture of rhodium trichloride (B1173362) trihydrate, triphenylphosphine (B44618), and water in acetone (B3395972) is heated at ~60°C. Hydrazine hydrate (B1144303) is then added, and the mixture is heated for an extended period (e.g., 20 hours) to form the active catalyst complex.[13][15]
-
Reaction Setup: The avermectin B1a/B1b mixture is dissolved in the chosen solvent (e.g., toluene) within the autoclave.[13] Additional triphenylphosphine may be added.[15]
-
Inerting: The autoclave is sealed and purged with an inert gas like argon to remove all oxygen.
-
Catalyst Addition: The prepared catalyst solution is added to the autoclave under an inert atmosphere.
-
Hydrogenation: The vessel is pressurized with hydrogen gas to a specific pressure (e.g., 10-20 bar). The reaction mixture is heated to a controlled temperature (e.g., 87-88°C) and stirred vigorously for a set duration (e.g., 8-10 hours).[13][15]
-
Reaction Monitoring: The progress of the reaction is monitored by taking samples and analyzing them using High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to the desired 22,23-dihydro products.[13]
-
Work-up and Purification: Upon completion, the reactor is cooled, depressurized, and the catalyst is removed (e.g., by filtration). The solvent is evaporated under reduced pressure. The crude ivermectin product is then purified using techniques such as column chromatography to remove unreacted starting material, byproducts, and catalyst residues.[16]
Analytical Characterization
Objective: To confirm the structure of the synthesized ivermectin and quantify the purity and component ratio.
Methods:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the conversion of this compound to ivermectin and determining the final ratio of the B1a and B1b dihydro-components.[13][16] A reverse-phase column (e.g., ODS) is typically used with UV detection at ~245 nm.[16]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the products, verifying the addition of two hydrogen atoms. Techniques like APCI-MS/MS can be employed for detailed structural elucidation.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unequivocally confirming the reduction of the C22-C23 double bond. The disappearance of olefinic proton and carbon signals and the appearance of new aliphatic signals in the corresponding regions of the spectra provide definitive proof of the structural change.[16][17]
Experimental Workflow Visualization
The following diagram outlines the logical flow from starting material to final, characterized product.
References
- 1. This compound | CAS:71751-41-2 | Insecticide | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Abamectin - Wikipedia [en.wikipedia.org]
- 3. Ivermectin - Wikipedia [en.wikipedia.org]
- 4. awiner.com [awiner.com]
- 5. researchgate.net [researchgate.net]
- 6. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avermectin - Wikipedia [en.wikipedia.org]
- 8. Comparative study of the interaction of ivermectin with proteins of interest associated with SARS-CoV-2: A computational and biophysical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct production of ivermectin-like drugs after domain exchange in the avermectin polyketide synthase of Streptomyces avermitilis ATCC31272 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Avermectin | CAS#:71751-41-2 | Chemsrc [chemsrc.com]
- 13. US5656748A - Process for the preparation of ivermectin - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. PT729971E - PROCESS FOR THE MANUFACTURE OF IVERMECTIN - Google Patents [patents.google.com]
- 16. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 17. tandfonline.com [tandfonline.com]
A Technical Guide to the Natural Derivatives of Avermectin and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.[1] Originally discovered as fermentation products of the soil actinomycete Streptomyces avermitilis, this family of natural products and their semi-synthetic derivatives have revolutionized veterinary and human medicine, as well as agriculture.[1][2] This technical guide provides an in-depth overview of the natural derivatives of avermectin (B7782182), their biological activities, the experimental protocols used to evaluate their efficacy, and the key signaling pathways involved in their mechanism of action.
Natural Avermectin Derivatives and Their Analogs
Streptomyces avermitilis produces a complex of eight closely related avermectin components, designated as A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b.[3] These compounds differ at three positions on the macrocyclic lactone ring: the C5 position, the C22-C23 double bond, and the C25 substituent. The "A" series possesses a methoxy (B1213986) group at C5, while the "B" series has a hydroxyl group. The "1" and "2" designation refers to a double bond or a single bond with a hydroxyl group at the C22-C23 position, respectively. The "a" and "b" components differ by a sec-butyl or isopropyl group at C25, respectively.[3] From this natural repertoire, several semi-synthetic derivatives with enhanced or broadened activity have been developed.
Biological Activity of Avermectin Derivatives
The primary biological activity of avermectin derivatives is their potent anthelmintic and insecticidal efficacy.[4] This is primarily mediated through their action on glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death.[5][6] However, research has also revealed other biological activities, including anti-inflammatory and cytotoxic effects.[7]
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity of key avermectin derivatives against various parasites and cell lines.
Table 1: Anthelmintic and Acaricidal Activity of Avermectin Derivatives
| Derivative | Target Organism | Assay Type | Activity Metric | Value | Reference(s) |
| Ivermectin | Haemonchus contortus | Larval Development Assay | IC50 | ~1 nM | [8] |
| Ivermectin | Trichostrongylus colubriformis (in gerbils) | In vivo | Potency | Comparable to Avermectin B1a | [9] |
| Doramectin | Gastrointestinal Nematodes (in cattle) | Fecal Egg Count Reduction | Efficacy | >95% reduction at 21 days | [10] |
| Eprinomectin | Various Nematodes (in cattle) | In vivo | Efficacy | >99% reduction | [11] |
| Selamectin | Ctenocephalides felis (in cats) | In vivo | Efficacy | 95.3% at 24h post-infestation on day 28 | [12] |
| Moxidectin | Ctenocephalides felis (in cats) | In vivo | Efficacy | 97.5% at 24h post-infestation on day 28 | [12] |
| Moxidectin | Haemonchus contortus | Larval Motility Assay | IC50 | Not specified, but effective | [4] |
| Avermectin B2a derivatives | Tetranychus cinnabarinus | Leaf Disc Bioassay | LC50 | 0.002 - 0.005 µM | [13] |
Table 2: Insecticidal Activity of Avermectin Derivatives
| Derivative | Target Organism | Assay Type | Activity Metric | Value | Reference(s) |
| Emamectin Benzoate | Phenacoccus solenopsis | Leaf Dip Bioassay | LC50 | 0.31 µg/mL (72h) | [6] |
| Avermectin B2a derivatives | Aphis craccivora | Not Specified | LC50 | 5.634 - 7.939 µM | [13] |
Table 3: Cytotoxicity and Acute Toxicity of Avermectin Derivatives
| Derivative | Cell Line / Organism | Assay Type | Activity Metric | Value | Reference(s) |
| Avermectin | Human HepG2 cells | In vitro cytotoxicity | IC50 | Not specified, but cytotoxic | [7][14] |
| Ivermectin | Plasmodium falciparum | In vitro | IC50 | 1-10 µg/mL | [3] |
| Ivermectin | Mice | In vivo | Oral LD50 | 115.25 mg/kg | [15] |
| Doramectin | Not specified | Not specified | Not specified | Not specified | |
| Selamectin | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of avermectin derivatives. Below are protocols for key experiments cited in the literature.
Fecal Egg Count Reduction Test (FECRT) for Anthelmintic Efficacy in Cattle
Objective: To determine the in vivo efficacy of an anthelmintic by comparing fecal egg counts before and after treatment.
Materials:
-
Test animals (e.g., cattle) with naturally or experimentally induced gastrointestinal nematode infections.
-
Anthelmintic formulation of the avermectin derivative.
-
Fecal collection bags or gloves.
-
Sample containers.
-
Microscope, slides, and coverslips.
-
McMaster counting chamber or equivalent.
-
Saturated salt solution (e.g., sodium chloride).
-
Weighing scale.
Procedure:
-
Pre-treatment Sampling: Collect individual fecal samples directly from the rectum of at least 15-20 animals from the same management group.[16]
-
Animal Treatment: Weigh each animal to ensure accurate dosing. Administer the anthelmintic according to the manufacturer's recommendations.[10]
-
Post-treatment Sampling: 14 days after treatment, collect fecal samples from the same animals.[16]
-
Fecal Egg Counting (McMaster Technique):
-
Weigh 2g of feces from each sample.
-
Mix the feces with 28 ml of saturated salt solution.
-
Pour the mixture through a strainer into a beaker.
-
Pipette the suspension into both chambers of a McMaster slide.
-
Let the slide stand for 5 minutes to allow the eggs to float.
-
Count the number of eggs within the grid of both chambers under a microscope at 100x magnification.
-
Calculate the eggs per gram (EPG) of feces: EPG = (Total eggs in both chambers) x 50.
-
-
Calculation of Efficacy:
-
Calculate the mean EPG for the group before and after treatment.
-
Efficacy (%) = [ (Mean pre-treatment EPG - Mean post-treatment EPG) / Mean pre-treatment EPG ] x 100.[17]
-
In Vitro Adult Worm Motility Assay
Objective: To assess the direct effect of an anthelmintic on the motility of adult parasitic worms.
Materials:
-
Adult parasitic worms (e.g., Haemonchus contortus) collected from the abomasum of infected animals.[18]
-
Phosphate-buffered saline (PBS) or other suitable culture medium.[16]
-
Avermectin derivative dissolved in a suitable solvent (e.g., DMSO).
-
Petri dishes or multi-well plates.
-
Incubator.
-
Microscope.
Procedure:
-
Worm Collection and Preparation: Collect adult worms from a freshly slaughtered host. Wash the worms several times in pre-warmed PBS to remove debris.[18]
-
Assay Setup: Place a defined number of worms (e.g., 5-10) into each well of a multi-well plate or a small Petri dish containing the culture medium.[16]
-
Drug Application: Add the avermectin derivative at various concentrations to the wells. Include a solvent control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates at a physiological temperature (e.g., 37°C) for a defined period (e.g., 24, 48, 72 hours).[19]
-
Motility Assessment: At specified time points, observe the motility of the worms under a microscope. Motility can be scored on a scale (e.g., 0 = dead, 1 = immotile but alive, 2 = reduced motility, 3 = normal motility).
-
Data Analysis: Determine the concentration of the drug that causes 50% inhibition of motility (IC50).
Leaf Dip Bioassay for Insecticidal/Acaricidal Activity
Objective: To evaluate the contact and/or ingestion toxicity of a compound to phytophagous insects or mites.
Materials:
-
Test insects or mites (e.g., spider mites, aphids).
-
Host plant leaves.
-
Avermectin derivative formulated as a solution.
-
Beakers.
-
Filter paper.
-
Petri dishes.
-
Microscope.
Procedure:
-
Preparation of Test Solutions: Prepare serial dilutions of the avermectin derivative in a suitable solvent, often with a surfactant to ensure even coating.[10]
-
Leaf Dipping: Dip host plant leaves into the test solutions for a standardized time (e.g., 10 seconds) with gentle agitation.[10] A control group of leaves should be dipped in the solvent-surfactant solution only.
-
Drying: Place the dipped leaves on filter paper to air dry.[20]
-
Infestation: Once dry, place the leaves in Petri dishes containing a moist filter paper to maintain turgidity. Introduce a known number of test insects or mites onto each leaf disc.[21]
-
Incubation: Maintain the Petri dishes under controlled conditions of temperature, humidity, and light.
-
Mortality Assessment: After a specified period (e.g., 24, 48, 72 hours), count the number of dead insects or mites under a microscope.[21]
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.
Signaling Pathways and Mechanism of Action
The biological activity of avermectin derivatives is primarily attributed to their interaction with specific ion channels and modulation of signaling pathways in target organisms.
Glutamate-Gated Chloride Channels (GluCls)
The principal target of avermectins in invertebrates is the glutamate-gated chloride channel (GluCl).[5] These channels are ligand-gated ion channels found in the nerve and muscle cells of nematodes and arthropods.[6] Avermectins bind to an allosteric site on the GluCl, distinct from the glutamate (B1630785) binding site, and potentiate the effect of glutamate, leading to a prolonged opening of the channel.[6][13] This results in an increased influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis of the pharyngeal and somatic muscles of the parasite, ultimately leading to its death.[22]
Caption: Mechanism of action of avermectin derivatives on glutamate-gated chloride channels.
NF-κB and MAPK Signaling Pathways
Recent studies have indicated that avermectins can also modulate inflammatory responses by affecting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In mammalian cells, avermectin has been shown to inhibit the lipopolysaccharide (LPS)-induced production of inflammatory cytokines. This is achieved by blocking the activation of NF-κB and the phosphorylation of MAPK proteins such as JNK and p38.
Caption: Avermectin's inhibitory effect on the NF-κB and MAPK signaling pathways.
Conclusion
The natural derivatives of avermectin and their semi-synthetic analogs represent a cornerstone in the control of parasitic diseases and agricultural pests. Their high potency and specific mode of action on invertebrate glutamate-gated chloride channels have made them invaluable tools. Ongoing research continues to unveil further biological activities and potential therapeutic applications. A thorough understanding of their quantitative biological activity, the experimental methodologies for their evaluation, and their mechanisms of action is essential for the continued development and responsible use of this important class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Avermectins, New Family of Potent Anthelmintic Agents: Producing Organism and Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 6. AOP-Wiki [aopwiki.org]
- 7. researchgate.net [researchgate.net]
- 8. Avermectin inhibition of larval development in Haemonchus contortus--effects of ivermectin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avermectin acyl derivatives with anthelmintic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. irac-online.org [irac-online.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 14. Cytotoxic effects of Avermectin on human HepG2 cells in vitro bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. ajol.info [ajol.info]
- 17. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 18. In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Anthelmintic Activity of Crude Extracts of Aerial Parts of Cissus quadrangularis L. and Leaves of Schinus molle L. against Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Leaf dip bioassay [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Avermectin B1 Receptor Binding Affinity: A Technical Guide
Introduction
Avermectin (B7782182) B1, a macrocyclic lactone produced by the bacterium Streptomyces avermitilis, is a potent anthelmintic and insecticide widely used in veterinary medicine and agriculture.[1] Its efficacy stems from its ability to interfere with nerve and muscle functions in invertebrates.[2] The primary mechanism of action involves high-affinity binding to glutamate-gated chloride channels (GluCls) in nematodes and arthropods, leading to paralysis and death.[2][3] While its primary targets are invertebrate-specific channels, Avermectin B1 also interacts with other ligand-gated ion channels, including mammalian γ-aminobutyric acid (GABA-A) receptors, albeit with different affinities and effects.[4][5] Furthermore, its interaction with transport proteins like P-glycoprotein (P-gp) plays a crucial role in its pharmacokinetic profile and safety margin in vertebrates.[6]
This guide provides an in-depth technical overview of this compound receptor binding affinity studies, focusing on its interactions with key protein targets. It includes summaries of quantitative binding data, detailed experimental protocols, and visualizations of relevant pathways and workflows for researchers, scientists, and drug development professionals.
Primary Target: Invertebrate Glutamate-Gated Chloride Channels (GluCls)
The principal target for the anthelmintic and insecticidal action of avermectins is the glutamate-gated chloride channel (GluCl), a member of the Cys-loop ligand-gated ion channel superfamily found exclusively in protostome invertebrates.[7] this compound acts as a positive allosteric modulator of these channels.[7] It binds to a site distinct from the glutamate (B1630785) binding site, located in the transmembrane domain at the interface between subunits.[8][9] This binding locks the channel in an open conformation, leading to a continuous influx of chloride ions.[7] The resulting hyperpolarization of neuronal and muscle cell membranes causes a flaccid paralysis, particularly affecting the parasite's pharyngeal (feeding) and somatic muscles, ultimately leading to its death.[3][8]
Quantitative Binding Data: this compound and Derivatives at GluCls
The binding affinity of avermectins for GluCls is typically in the nanomolar to sub-nanomolar range, indicating a very strong interaction.
| Compound | Receptor/Organism | Assay Type | Binding Constant | Citation |
| [3H]Ivermectin | Caenorhabditis elegans | Radioligand Binding | Kd: 0.26 nM | [10] |
| Ivermectin | Haemonchus contortus GluClα3B | Electrophysiology (Oocytes) | EC50: ~0.1 nM | [11] |
| Radiolabeled Ivermectin | Haemonchus contortus GluClα3B | Radioligand Binding | Kd: 0.35 ± 0.1 nM | [11] |
| Avermectin Analogs | Caenorhabditis elegans | Electrophysiology (Oocytes) | Strong correlation between EC50 for current activation and Ki from [3H]ivermectin binding | [12] |
Experimental Protocol: Radioligand Binding Assay for GluCls
This protocol describes a method to determine the binding affinity of Avermectin B1a using [3H]Ivermectin and membrane preparations from C. elegans.
Objective: To determine the dissociation constant (Kd) and receptor concentration (Bmax) of the avermectin binding site.
Materials:
-
C. elegans membrane fraction
-
[3H]Ivermectin (radioligand)
-
Unlabeled Ivermectin (for non-specific binding determination)
-
Incubation Buffer (e.g., Tris-HCl with appropriate ions)
-
Glass fiber filters
-
Scintillation fluid and counter
-
Filtration apparatus
Methodology:
-
Membrane Preparation: Prepare a crude membrane fraction from C. elegans homogenates by differential centrifugation.[10]
-
Binding Assay:
-
Set up a series of tubes for total binding and non-specific binding.
-
For total binding, add a fixed amount of membrane protein, varying concentrations of [3H]Ivermectin, and incubation buffer.
-
For non-specific binding, add the same components plus a high concentration of unlabeled ivermectin to saturate the specific binding sites.
-
Incubate the tubes at a controlled temperature (e.g., 22°C) for a sufficient time to reach equilibrium.[10]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. This traps the membranes with bound radioligand on the filter.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each [3H]Ivermectin concentration.
-
Plot the specific binding versus the concentration of free [3H]Ivermectin.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.[10]
-
Visualization: Avermectin B1a Signaling at GluCl
Caption: Avermectin B1a allosterically modulates the GluCl, causing irreversible channel opening.
Secondary Target: Mammalian GABA-A Receptors
Avermectin B1a can also interact with GABA-A receptors, the major inhibitory neurotransmitter receptors in the mammalian brain.[4][13] This interaction is complex and concentration-dependent. Studies on cultured rat cerebellar granule neurons have shown that Avermectin B1a has a dual effect: it stimulates chloride influx at low nanomolar concentrations by binding to a high-affinity site, while inhibiting it at micromolar concentrations by interacting with a low-affinity site.[4] This lower affinity for mammalian receptors compared to invertebrate GluCls is a key factor in its selective toxicity and relative safety in mammals.[10]
Quantitative Binding Data: Avermectin B1a at Mammalian GABA-A Receptors
| Compound | Receptor/Organism | Assay Type | Binding Constant | Citation |
| [3H]Avermectin B1a | Rat Cerebellar Neurons | Radioligand Binding | High-affinity KD: 5 nM | [4] |
| [3H]Avermectin B1a | Rat Cerebellar Neurons | Radioligand Binding | Low-affinity KD: 815 nM | [4] |
| Avermectin B1a | Rat Cerebellar Neurons | Inhibition of [3H]EBOB binding | IC50: 866 nM | [4] |
| Ivermectin | Human GABA-A α1β2γ2L | Electrophysiology (HEK293 cells) | Binds to α1-β2, α1-γ2L, and γ2L-β2 subunit interfaces with differing effects | [13][14] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a method to measure the modulatory effects of Avermectin B1a on GABA-gated currents in cultured neurons.
Objective: To characterize the concentration-dependent effects (potentiation and inhibition) of Avermectin B1a on GABA-A receptor function.
Materials:
-
Primary cultures of neurons (e.g., rat cerebellar granule neurons).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution (e.g., Krebs-Ringer).
-
Intracellular solution (containing a high concentration of Cl-).
-
GABA stock solution.
-
Avermectin B1a stock solutions at various concentrations.
-
Perfusion system for rapid solution exchange.
Methodology:
-
Cell Preparation: Plate primary neurons on coverslips and culture until mature.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording:
-
Place a coverslip with neurons in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Under visual guidance, approach a single neuron with the micropipette and form a high-resistance (>1 GΩ) seal (a "giga-seal").
-
Rupture the cell membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).
-
-
Drug Application:
-
Using a fast perfusion system, apply a low concentration of GABA (e.g., an EC3-EC10 concentration) to elicit a baseline current response.[13]
-
Co-apply the baseline GABA concentration along with increasing concentrations of Avermectin B1a to the cell.[13]
-
Record the resulting chloride currents. To test for direct activation, apply Avermectin B1a in the absence of GABA.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-gated currents in the absence and presence of different Avermectin B1a concentrations.
-
Normalize the current amplitudes to the baseline GABA response.
-
Plot the normalized current as a function of Avermectin B1a concentration to generate a dose-response curve, revealing potentiation at low concentrations and inhibition at higher concentrations.
-
Visualization: Patch-Clamp Experimental Workflow
Caption: Workflow for a whole-cell patch-clamp experiment to study drug modulation of ion channels.
Other Targets: P-glycoprotein (P-gp) and MRPs
Ivermectin, the hydrogenated derivative of Avermectin B1a, is a known substrate and inhibitor of the ABC transporter P-glycoprotein (P-gp/MDR1).[6][15] P-gp is an efflux pump expressed at the blood-brain barrier that actively transports a wide range of xenobiotics out of the brain, thus limiting their neurotoxicity.[6] Ivermectin also interacts with Multidrug Resistance-Associated Proteins (MRPs), specifically MRP1, 2, and 3.[15][16] Its interaction with these transporters is critical for its disposition and safety profile, as inhibition of P-gp can lead to increased brain concentrations of ivermectin and potential neurotoxicity.[6]
Quantitative Data: Ivermectin Inhibition of ABC Transporters
| Compound | Transporter | Cell Line | Assay Type | Binding Constant | Citation |
| Ivermectin | P-gp & MRPs | A549 cells | Calcein (B42510) Efflux Inhibition | IC50: 1 µM | [15][16] |
| Ivermectin | P-gp & MRPs | A549 cells | BCECF Efflux Inhibition | IC50: 2.5 µM | [15][16] |
| Ivermectin | MRP1 | HL60-MRP1 cells | Calcein Efflux Inhibition | IC50: 3.8 µM | [15][16] |
| Lopinavir (B192967) & Ivermectin | ABCG2 | ABCG2-overexpressing cells | Pheophorbide A efflux | IC50: 25.5 µM & 23.4 µM | [17] |
Experimental Protocol: Calcein-AM Efflux Assay
This protocol describes a cell-based fluorescence assay to measure the inhibitory effect of ivermectin on P-gp and MRP function.
Objective: To determine the IC50 of ivermectin for the inhibition of P-gp/MRP-mediated efflux.
Materials:
-
Cell line overexpressing the transporter of interest (e.g., HL60-MRP1) or a cell line with endogenous expression (e.g., A549).[15]
-
Calcein-AM (a non-fluorescent substrate that becomes fluorescent calcein upon hydrolysis by intracellular esterases).
-
Ivermectin and a known inhibitor (e.g., valspodar) as a positive control.
-
Culture medium and buffer (e.g., HBSS).
-
Fluorescence plate reader.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate and grow to confluence.
-
Inhibitor Pre-incubation: Wash the cells and pre-incubate them with various concentrations of ivermectin or control compounds in buffer for 30-60 minutes at 37°C.
-
Substrate Loading: Add Calcein-AM to all wells and incubate for another 30-60 minutes. Calcein-AM will enter the cells and be converted to fluorescent calcein.
-
Efflux: In cells with active transporters, the fluorescent calcein will be pumped out. The presence of an inhibitor like ivermectin will block this efflux, leading to intracellular accumulation of calcein.
-
Fluorescence Measurement: After the incubation period, wash the cells to remove the extracellular substrate and measure the intracellular fluorescence using a plate reader (e.g., excitation at 485 nm, emission at 530 nm).
-
Data Analysis:
-
Plot the fluorescence intensity against the ivermectin concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of ivermectin that causes 50% of the maximal inhibition of efflux.[15]
-
Visualization: Role of P-gp at the Blood-Brain Barrier
Caption: P-glycoprotein at the blood-brain barrier actively pumps ivermectin back into the bloodstream.
References
- 1. Cloning of an avermectin-sensitive glutamate-gated chloride channel from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ivermectin - Wikipedia [en.wikipedia.org]
- 3. Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avermectin B1a binds to high- and low-affinity sites with dual effects on the gamma-aminobutyric acid-gated chloride channel of cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ivermectin: does P-glycoprotein play a role in neurotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AOP-Wiki [aopwiki.org]
- 8. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Avermectin binding in Caenorhabditis elegans. A two-state model for the avermectin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanism of action of avermectins in Caenorhabditis elegans: correlation between activation of glutamate-sensitive chloride current, membrane binding, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Functional characterization of ivermectin binding sites in α1β2γ2L GABA(A) receptors [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Interaction of ivermectin with multidrug resistance proteins (MRP1, 2 and 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structural and molecular characterization of lopinavir and ivermectin as breast cancer resistance protein (BCRP/ABCG2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Avermectin B1 from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of Avermectin (B7782182) B1 (a major component of Abamectin) from various biological matrices. The methodologies described include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. Subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is discussed.
Data Summary
The following tables summarize the performance of different extraction and analytical methods for Avermectin B1 determination in various biological samples.
Table 1: Performance of this compound Extraction and Analysis Methods
| Biological Matrix | Extraction Method | Analytical Method | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Cattle Plasma | SPE & Immunoaffinity | HPLC-UV | 80 - 86 | 2 ppb | - | [1][2] |
| Cattle Meat | SPE & Immunoaffinity | HPLC-UV | 80 - 86 | 2 ppb | - | [1][2] |
| Milk | QuEChERS (CEN) | LC-MS/MS | Good (not specified) | Low ppb | Low ppb | [3] |
| Ground Beef | QuEChERS (CEN) | LC-MS/MS | Good (not specified) | Low ppb | Low ppb | [3] |
| Whole Milk | QuEChERS (AOAC) | LC-MS/MS | ~98.5 (at 50 ng/mL) | - | - | [4] |
| Bovine Liver | Immunoaffinity SPE | LC-MS/MS | 62.93 - 84.03 | 2.5 ng/g | 5 ng/g | |
| Bovine Muscle | Immunoaffinity SPE | LC-MS/MS | Similar to liver | - | 5 ng/g | [5] |
| Dung Beetle Tissues | Continuous SPE | LC-ESI+-MS/MS | 91.1 - 103.2 | 0.01 ng/g | 0.1 ng/g | [6] |
| Human, Mouse, Monkey Plasma | SPE (C18) | LC-MS/MS | >80 | - | 0.1 ng/mL | [7] |
| Fruit Juice | DLLME | HPLC-UV | - | 0.3 - 0.8 µg/L | - | [8] |
| Human Whole Blood/Plasma | Hybrid SPE | LC-MS/MS | 96 - 123 | - | 0.970 ng/mL | [9][10] |
| Animal Liver | Automated SPE | HPLC | >90 | - | 7.5 ng/g | [11] |
| Honey | LLE & SPE | HPLC-UV | 73.4 - 97.45 | 0.002 mg/kg | 0.007 mg/kg | [12] |
| Hops (dried) | LLE & SPE | HPLC-Fluorescence | 73 - 108 | 2 ng/g | 5 ng/g | [13] |
Note: "ppb" and "ng/g" are equivalent to µg/kg. "-" indicates data not specified in the cited source.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) and Immunoaffinity Cleanup for this compound in Plasma and Meat
This protocol is based on a method combining C18-SPE with a specific immunoaffinity column cleanup for high selectivity, followed by HPLC-UV detection.[1][2]
1. Sample Preparation
-
Plasma:
-
To 10.0 mL of thawed plasma in a 50 mL polypropylene (B1209903) centrifuge tube, add 20 mL of methanol (B129727).
-
Vortex the mixture for 2 minutes.
-
Adjust the volume to 30 mL with methanol and shake thoroughly.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 2000 x g for 5 minutes.
-
Collect the supernatant for cleanup.
-
-
Meat:
-
Homogenize 10.0 g of thawed sample with 20 mL of methanol for 2 minutes in a blender.
-
Transfer the homogenate to a 50 mL centrifuge tube.
-
Rinse the blender cup and blades with a small amount of methanol and add to the tube.
-
Adjust the final volume to 30 mL with methanol and shake thoroughly.
-
Proceed with sonication and centrifugation as described for plasma.
-
2. Solid-Phase Extraction (C18) Cleanup
-
Condition a C18 SPE column with 10 mL of methanol followed by 5 mL of water.
-
Mix 15 mL of the supernatant from the sample preparation step with 15 mL of water.
-
Load the mixture onto the conditioned C18 SPE column.
-
Elute the this compound with 4 mL of methanol.
3. Immunoaffinity Column Cleanup
-
The eluate from the SPE step is further purified using an anti-avermectin B1 immunoaffinity column.
-
The column is typically washed with a phosphate-buffered saline (PBS)-methanol solution and then a water-methanol solution to remove non-specific compounds.
-
This compound is then eluted with methanol.[2]
-
The eluate is evaporated to dryness at 50°C under a rotary evaporator.
-
The residue is redissolved in a known volume (e.g., 0.5 mL) of methanol for HPLC analysis.[2]
4. HPLC-UV Analysis
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A mixture of water, methanol, and acetonitrile (B52724) is commonly used.[15]
-
Flow Rate: Typically around 1.0 mL/min.[15]
-
Quantification: Based on a standard calibration curve of this compound.
Protocol 2: QuEChERS Method for this compound in Milk and Meat
This protocol is a modified QuEChERS (CEN method) approach suitable for rapid screening of this compound in fatty matrices like milk and meat, followed by LC-MS/MS analysis.[3][16]
1. Initial Extraction
-
Milk:
-
Place 10 mL of whole milk into a 50 mL centrifuge tube.
-
-
Meat:
-
Place 8 g of ground beef and 2 mL of water into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Shake vigorously for 1 minute.
-
Add the contents of a DisQuE pouch for CEN QuEChERS (containing magnesium sulfate, sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquihydrate).
-
Shake vigorously for another minute.
-
Centrifuge for 15 minutes at 4000 rpm.
-
Collect an aliquot of the supernatant (top acetonitrile layer) for dispersive SPE cleanup.
-
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the supernatant into a 2 mL d-SPE tube containing primary secondary amine (PSA) and C18 sorbents. PSA removes organic acids and some sugars, while C18 removes fatty acids and other nonpolar interferences.
-
Shake the tube for 2 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis, possibly after dilution.
3. LC-MS/MS Analysis
-
System: A UPLC system coupled with a tandem quadrupole mass spectrometer.
-
Column: A suitable C18 column (e.g., XSelect CSH C18).[16]
-
Mobile Phase: A gradient of 5 mM ammonium (B1175870) acetate (B1210297) in water and 5 mM ammonium acetate in methanol.[16]
-
Ionization Mode: Electrospray positive (ESI+).[16]
-
Detection: Multiple Reaction Monitoring (MRM) mode for specific transitions of this compound.
Protocol 3: Liquid-Liquid Extraction (LLE) and SPE for this compound in Honey
This protocol describes a method for extracting Avermectin B1a from a complex matrix like honey, followed by SPE cleanup and HPLC-UV analysis.[12]
1. Liquid-Liquid Extraction
-
Weigh a representative sample of honey.
-
Perform liquid-liquid extraction using a solvent mixture such as methanol/ethyl acetate/hexane.
-
The organic phase containing the this compound is separated from the aqueous honey matrix.
2. Solid-Phase Extraction (SPE) Cleanup
-
The organic extract from the LLE step is concentrated.
-
The concentrated extract is then loaded onto a Silica SPE cartridge for cleanup.
-
The cartridge is washed to remove interferences.
-
This compound is eluted from the cartridge with a suitable solvent.
3. HPLC-UV Analysis
-
Column: Reversed-phase C18.
-
Mobile Phase: Acetonitrile:methanol:water mixture.
-
Detection: UV detector set at 245 nm.
-
Results: This method has shown average recoveries between 73.4% and 97.45%, with a limit of quantification (LOQ) of 0.007 mg/kg.[12]
References
- 1. Determination of this compound in biological samples by immunoaffinity column cleanup and liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and determination of ivermectin in post-mortem and in vivo tissues of dung beetles using a continuous solid phase extraction method followed by LC-ESI+-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Abamectin by Dispersive Liquid-liquid Microextraction Combined with High-Performance Liquid Chromatography in Fruit Juice Samples – Oriental Journal of Chemistry [orientjchem.org]
- 9. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 10. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of automated solid-phase extraction equipment for the determination of ivermectin residues in animal liver by HPLC - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Liquid chromatographic method for determination of total this compound and 8,9-Z-avermectin B1 residues in hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cipac.org [cipac.org]
- 15. A HPLC-UV method for quantification of ivermectin in solution from veterinary drug products [kojvs.org]
- 16. waters.com [waters.com]
Application Note and Protocol for the Quantification of Avermectin B1 in Soil using HPLC
Introduction
Avermectin B1, a widely used insecticide and anthelmintic, is a mixture of two homologous compounds, Avermectin B1a (>80-90%) and Avermectin B1b (<20%).[1][2][3][4][5] Its extensive use in agriculture and veterinary medicine can lead to its accumulation in soil, posing potential risks to non-target organisms and the ecosystem.[1][3] Therefore, a robust and sensitive analytical method for the quantification of this compound in soil is crucial for environmental monitoring and risk assessment.
This application note provides a detailed protocol for the extraction, clean-up, and quantification of this compound in soil samples using High-Performance Liquid Chromatography (HPLC) coupled with UV or tandem mass spectrometry (MS/MS) detection. The method is intended for researchers, scientists, and drug development professionals.
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for the analysis of this compound in soil.
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Dichloromethane (B109758) (DCM), Water (HPLC grade or ultrapure)
-
Reagents: Ammonium (B1175870) hydroxide (B78521), Trifluoroacetic acid (TFA), 1-methylimidazole
-
Standards: Avermectin B1a and Avermectin B1b analytical standards
-
Solid-Phase Extraction (SPE) Cartridges: C8 or C18 cartridges
-
Filters: 0.45 µm syringe filters
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV or MS/MS detector
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Rotary evaporator or nitrogen evaporator
-
Shaker
-
Sample Preparation and Extraction
A reliable extraction method is critical for obtaining accurate and reproducible results. The following protocol is a widely accepted method for extracting this compound from soil.
-
Soil Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.[6]
-
Extraction:
-
Add 20 mL of a 70:30 (v/v) acetonitrile/water solution to the centrifuge tube.[6][7]
-
Shake the mixture vigorously for an extended period (e.g., 1 hour) on a mechanical shaker.
-
Centrifuge the sample at a moderate speed (e.g., 4000 rpm) for 10 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction step with a fresh portion of the extraction solvent, and combine the supernatants.[6]
-
-
Solvent Evaporation:
-
Remove the organic solvent (acetonitrile) from the combined extracts using a rotary evaporator at a controlled temperature (e.g., 40°C).[6]
-
Solid-Phase Extraction (SPE) Clean-up
A clean-up step is essential to remove matrix interferences that can affect the accuracy of the HPLC analysis.
-
SPE Cartridge Conditioning: Condition a C8 or C18 SPE cartridge by passing methanol followed by ultrapure water through it.
-
Sample Loading: To the remaining aqueous extract from the evaporation step, add acetonitrile and ammonium hydroxide before loading it onto the conditioned SPE cartridge.[6]
-
Washing: Wash the cartridge with a solution of 25% acetonitrile in water containing 1% ammonium hydroxide to remove polar impurities.[6]
-
Elution: Elute the this compound from the cartridge using dichloromethane.[6]
-
Final Preparation: Evaporate the dichloromethane eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the HPLC mobile phase for analysis.[6]
HPLC-UV Method
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 55:30:15, v/v/v).[8]
-
Column Temperature: 30°C.[8]
-
Detection: UV at 245 nm.[8]
HPLC-Fluorescence Method (with Derivatization)
For enhanced sensitivity, a pre-column derivatization can be performed to convert this compound into a fluorescent derivative.
-
Derivatization: The extracted residue is derivatized with trifluoroacetic acid and 1-methylimidazole.[9]
-
HPLC System: HPLC with a fluorescence detector.
-
Excitation Wavelength: 365 nm.[9]
-
Emission Wavelength: 470 nm.[9]
-
Other HPLC conditions are similar to the UV method.
HPLC-MS/MS Method
For the highest sensitivity and selectivity, especially for complex soil matrices, an LC-MS/MS method is recommended.[1][6]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[1]
-
Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
-
The use of tandem mass spectrometry helps to eliminate matrix interferences, leading to an approximately eight-fold increase in sensitivity compared to UV detection.[1]
Data Presentation
The following tables summarize the quantitative data from various validated methods for this compound quantification in soil.
Table 1: Method Validation Parameters
| Parameter | HPLC-UV | HPLC-Fluorescence | HPLC-MS/MS |
| Linearity Range | 0.80 - 1.20 mg/mL[2][4] | - | 0.1 - 10 ng/g[10] |
| Correlation Coefficient (r²) | >0.999[11] | - | >0.99[10] |
| Limit of Detection (LOD) | - | - | 2.5 ng/g[3] |
| Limit of Quantification (LOQ) | - | 0.7 - 1.5 ng/g[9] | 0.1 - 0.5 µg/kg[6][10] |
Table 2: Recovery and Precision Data
| Analyte | Method | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Abamectin (B1664291) | HPLC-UV | 91%[1] | - |
| Avermectin B1a | HPLC-MS/MS | 53.6%[1] | - |
| Avermectin B1b | HPLC-MS/MS | 36.8%[1] | - |
| Abamectin | HPLC-Fluorescence | 71-96%[9] | >90% (Repeatability)[9] |
| Avermectins | On-line SPE-UHPLC-MS/MS | 74-89% (Accuracy)[10] | <19% (Precision)[10] |
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of this compound in soil.
References
- 1. Determination of abamectin in soil samples using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. cipac.org [cipac.org]
- 9. researchgate.net [researchgate.net]
- 10. On-line solid-phase extraction-ultra high performance liquid chromatography-tandem mass spectrometry for the determination of avermectins and milbemycin in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Avermectin B1 Residues in Animal Tissues by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of avermectin (B7782182) B1 (abamectin), comprising avermectin B1a and avermectin B1b, in various animal tissues, including liver, muscle, and fat. The methodology employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for selective and accurate measurement. The described protocol, including sample extraction, cleanup, and instrumental analysis, is suitable for residue monitoring and ensuring compliance with regulatory limits in food safety applications.
Introduction
Avermectin B1 is a widely used antiparasitic agent in veterinary medicine. Its residues in edible tissues of treated animals are a concern for consumer safety, necessitating reliable analytical methods for their monitoring. This document provides a comprehensive protocol for the extraction and analysis of this compound residues using LC-MS/MS, a technique offering high sensitivity and specificity.
Experimental Workflow
Caption: Overall experimental workflow for this compound analysis.
Detailed Protocols
Sample Preparation
This protocol is a general guideline and may require optimization for specific tissue matrices.
1.1. Extraction
i) For muscle, liver, and kidney tissues, weigh 10.0 g of the homogenized sample into a 50 mL centrifuge tube.[1] ii) Add 50 mL of acetone (B3395972) and homogenize for 1-2 minutes.[1] iii) Filter the mixture with suction. Transfer the solid residue back to the centrifuge tube, add 25 mL of acetone, homogenize again, and filter.[1] iv) Combine the filtrates and adjust the final volume to 100 mL with acetone.[1] v) Take a 10 mL aliquot of the extract, concentrate it to near dryness at below 40°C, and remove the acetone.[1] vi) Add 50 mL of a 10% (w/v) sodium chloride solution and perform a liquid-liquid extraction twice with 50 mL of ethyl acetate (B1210297) each time.[1] vii) Combine the ethyl acetate layers, dehydrate with anhydrous sodium sulfate, and filter.[1] viii) Concentrate the filtrate at below 40°C to dryness.[1]
1.2. Defatting and Cleanup
i) Dissolve the residue from step 1.1.viii in 30 mL of n-hexane.[1] ii) Extract the n-hexane solution three times with 30 mL of acetonitrile saturated with n-hexane.[1] iii) Combine the acetonitrile extracts and concentrate to dryness at below 40°C.[1] iv) For further cleanup, a solid-phase extraction (SPE) step using a C18 cartridge can be employed.[2][3] v) Dissolve the residue in a suitable solvent and load it onto a pre-conditioned C18 SPE cartridge. vi) Wash the cartridge to remove interferences and then elute the avermectins with an appropriate solvent. vii) Evaporate the eluate to dryness and reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
2.1. Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | Octadecylsilanized (C18) silica (B1680970) gel, 2.1 mm ID x 150 mm, 3 µm particle size[1] |
| Column Temperature | 40°C[1] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[4] |
| Flow Rate | 0.2 - 0.6 mL/min[4][5] |
| Injection Volume | 10 µL |
| Gradient Elution | Optimized to separate avermectin B1a and B1b from matrix interferences. |
2.2. Mass Spectrometry (MS/MS) Conditions
| Parameter | Condition |
| Instrument | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Capillary Voltage | 3.0 kV[6] |
| Source Temperature | 100 - 150°C[6][7] |
| Desolvation Temperature | 350°C[6][7] |
| Cone Gas Flow | 50 L/h[6] |
| Desolvation Gas Flow | 500 - 600 L/h[6][7] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
2.3. MRM Transitions for Avermectin B1a
The following MRM transitions are commonly used for the quantification and confirmation of avermectin B1a.[1]
| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| 891 | 567 | - |
Note: The precursor ion may also be monitored as a sodium adduct [M+Na]+ or an ammonium (B1175870) adduct [M+NH4]+ depending on the mobile phase composition.[4][8]
Quantitative Data Summary
The performance of the method should be evaluated through validation experiments. The following table summarizes typical performance characteristics.
| Parameter | Avermectin B1a | Avermectin B1b |
| Linearity (r²) | ≥ 0.99[5] | ≥ 0.99 |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/kg[8][9] | 0.5 - 5 µg/kg |
| Recovery (%) | 70 - 120%[9] | 70 - 120% |
| Precision (RSD %) | ≤ 20%[9] | ≤ 20% |
Sample Preparation Logic Diagram
Caption: Detailed sample preparation workflow.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the determination of this compound residues in various animal tissues. The detailed protocol for sample preparation and instrumental analysis, along with the performance data, demonstrates its suitability for routine monitoring and regulatory compliance. Adherence to good laboratory practices and proper method validation are crucial for obtaining accurate and reproducible results.
References
- 1. caa.go.jp [caa.go.jp]
- 2. hdb.ugent.be [hdb.ugent.be]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. Simultaneous determination of avermectins in bovine tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
Application Notes and Protocols: In Vitro Cytotoxicity of Avermectin B1 on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectin B1, a macrocyclic lactone commonly used as an antiparasitic agent, has demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines in vitro. These application notes provide a comprehensive overview of the methodologies used to assess the in vitro cytotoxicity of this compound, detailing its mechanisms of action, and offering standardized protocols for key experimental assays. The information presented is intended to guide researchers in the evaluation of this compound as a potential therapeutic agent in oncology.
Mechanisms of Action
This compound exerts its cytotoxic effects on cancer cells through multiple mechanisms, primarily by inducing apoptosis and autophagy, and by disrupting microtubule dynamics.
1. Induction of Apoptosis and Autophagy via the AMPK/ULK1 Signaling Pathway:
This compound has been shown to activate the AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1) signaling pathway.[1] Activation of this pathway is a key regulator of cellular energy homeostasis and can trigger both apoptosis (programmed cell death) and autophagy, a cellular process of self-degradation. In cancer cells, the induction of these processes can lead to cell death and inhibition of tumor growth.
Figure 1: this compound induced activation of the AMPK/ULK1 signaling pathway leading to autophagy and apoptosis.
2. Disruption of Microtubule Dynamics:
Avermectin B1a, a component of this compound, has been found to promote the polymerization and stabilization of microtubules.[1][2] Microtubules are essential components of the cytoskeleton involved in cell division, shape, and motility. By stabilizing microtubules, Avermectin B1a disrupts their dynamic instability, leading to mitotic arrest and subsequent apoptosis in cancer cells. This mechanism is similar to that of some established anticancer drugs like paclitaxel (B517696).[1]
Figure 2: this compound promotes microtubule stabilization, leading to mitotic arrest and apoptosis.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Citation |
| MNNG | Osteosarcoma | 48 | 5.587 | [3] |
| MG63 | Osteosarcoma | 48 | 4.194 | [3] |
| U2OS | Osteosarcoma | 48 | 6.506 | [3] |
| HCT-116 | Colon Cancer | 24 | 30 | [1] |
| OCI-AML2 | Leukemia | 24 | ~5 (for Ivermectin) | [4] |
| MCF-7/LCC2 | Breast Cancer | 24 | 9.35 (for Ivermectin) | [5] |
| MCF-7/LCC9 | Breast Cancer | 24 | 9.06 (for Ivermectin) | [5] |
| MCF-7 | Breast Cancer | 24 | 10.14 (for Ivermectin) | [5] |
| 4T1.2 | Breast Cancer | extended | ~2 (for Ivermectin) | [6] |
| DLD1 | Colon Cancer | Not Specified | Not Specified | [7] |
| Ls174T | Colon Cancer | Not Specified | Not Specified | [7] |
| H358 | Lung Cancer | Not Specified | Not Specified | [7] |
| U87 | Glioblastoma | Not Specified | Not Specified | [8] |
| T98G | Glioblastoma | Not Specified | Not Specified | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the effect of this compound on cancer cell proliferation and survival.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Figure 3: Workflow of the MTT assay for cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
This assay is another colorimetric method that is more sensitive and less toxic than the MTT assay.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.
Apoptosis Assays
These assays are used to determine if this compound induces programmed cell death.
This is a widely used method to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Figure 4: Workflow of the Annexin V-FITC/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.
Western Blot Analysis for Signaling Pathways
This technique is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on signaling pathways like AMPK/ULK1.
Protocol:
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-AMPK, AMPK, phospho-ULK1, ULK1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Tubulin Polymerization Assay
This assay is used to determine the effect of this compound on the assembly of microtubules.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer. Prepare this compound and control compounds (e.g., paclitaxel as a positive control for polymerization, colchicine (B1669291) as a negative control) at desired concentrations.
-
Reaction Setup: In a 96-well plate, add the test compounds to the wells.
-
Initiation of Polymerization: Add the tubulin solution to the wells to initiate polymerization. The reaction is typically carried out at 37°C.
-
Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.[9][10]
Conclusion
The protocols and data presented in these application notes provide a comprehensive resource for researchers investigating the in vitro cytotoxic effects of this compound on cancer cell lines. The evidence suggests that this compound is a promising candidate for further preclinical and clinical evaluation as an anticancer agent. The detailed methodologies will enable standardized and reproducible assessments of its efficacy and mechanisms of action.
References
- 1. Avermectin B1a Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound mediates antitumor activity and induces autophagy in osteosarcoma through the AMPK/ULK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Ivermectin inhibits epithelial-to-mesenchymal transition via Wnt signaling in endocrine-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The river blindness drug Ivermectin and related macrocyclic lactones inhibit WNT-TCF pathway responses in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anthelmintic drug ivermectin inhibits angiogenesis, growth and survival of glioblastoma through inducing mitochondrial dysfunction and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tubulin Polymerization Assay [bio-protocol.org]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
Determining the IC50 of Avermectin B1 in HCT-116 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Avermectin B1 in the human colorectal carcinoma cell line, HCT-116. These guidelines are intended for professionals in cancer research and drug development to ensure reproducible and accurate results.
Introduction
This compound, a macrocyclic lactone commonly used as an antiparasitic agent, has demonstrated significant anti-cancer properties.[1][2] Specifically, in HCT-116 colon cancer cells, Avermectin B1a, a major component of this compound, has been shown to inhibit cell proliferation and induce apoptosis.[1][2] The mechanism of action involves the enhancement of tubulin polymerization, identifying it as a potential microtubule-targeting agent.[1][2] Determining the IC50 value is a critical first step in evaluating the potency of this compound as a potential therapeutic agent against colorectal cancer.
Quantitative Data Summary
The following table summarizes the reported IC50 value for Avermectin B1a in HCT-116 cells. This value serves as a reference for expected experimental outcomes.
| Compound | Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| Avermectin B1a | HCT-116 | MTT | 24 hours | 30 µM | [1][2] |
Experimental Protocols
This section provides detailed protocols for the key experiments required to determine the IC50 of this compound in HCT-116 cells.
HCT-116 Cell Culture
Materials:
-
HCT-116 cell line (ATCC® CCL-247™)
-
McCoy's 5A Medium (Gibco #16600 or equivalent)[3]
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)[3]
-
0.25% (w/v) Trypsin-EDTA solution[3]
-
Phosphate Buffered Saline (PBS), sterile[3]
-
Cell culture flasks (T-25 or T-75)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Thawing Cells: Rapidly thaw a cryovial of HCT-116 cells in a 37°C water bath.[3][4] Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium (McCoy's 5A + 10% FBS + 1% Penicillin-Streptomycin). Centrifuge at 150-400 x g for 5-8 minutes.[3]
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.[3] Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a 5% CO2 humidified incubator.[3] Change the medium every 2-3 days.
-
Subculturing: When cells reach 70-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.[3] Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and split the cells at a ratio of 1:3 to 1:8 into new flasks.[4]
MTT Cell Viability Assay for IC50 Determination
Materials:
-
HCT-116 cells in logarithmic growth phase
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count HCT-116 cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[6] Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution. The final concentrations should bracket the expected IC50 (e.g., a range from 1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[5][7]
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7][8]
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.[6]
-
Visualizations
Experimental Workflow
References
- 1. Avermectin B1a Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avermectin B1a Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encodeproject.org [encodeproject.org]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. 2.5. Human Colon Cancer HCT116 Cell Culture [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. MTT assay protocol | Abcam [abcam.com]
Application Notes: Avermectin B1 Tubulin Polymerization Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the effect of Avermectin B1 on tubulin polymerization dynamics in vitro. This compound, a macrocyclic lactone, and its derivatives have been identified as potential anti-proliferative and anticancer agents.[1][2] Emerging research suggests that their mechanism of action involves the disruption of microtubule dynamics. Specifically, Avermectin B1a has been shown to promote tubulin polymerization and stabilize microtubules, a mechanism shared with the well-known anticancer drug, paclitaxel.[1][3]
This document outlines a turbidity-based spectrophotometric assay to quantitatively measure the effect of this compound on the polymerization of purified tubulin. Additionally, it provides a summary of expected results and visual diagrams of the experimental workflow and the downstream signaling consequences of microtubule stabilization.
Data Presentation: Expected Outcomes of this compound in Tubulin Polymerization Assay
The following table summarizes the anticipated quantitative results from a tubulin polymerization assay in the presence of this compound and control compounds. The data is based on the established mechanism of this compound as a microtubule-stabilizing agent.
| Compound | Concentration | Vmax (ΔAbsorbance/min) | Plateau Absorbance (Steady-State) | Effect on Polymerization |
| Vehicle Control (DMSO) | 1% | Baseline | Baseline | No significant effect |
| This compound | 30 µM | Increased | Increased | Promotes polymerization[1][3] |
| Positive Control (Paclitaxel) | 10 µM | Significantly Increased | Significantly Increased | Strong promoter of polymerization[3] |
| Negative Control (Colchicine) | 10 µM | Decreased | Decreased | Inhibits polymerization[3] |
Experimental Protocols: Turbidity-Based Tubulin Polymerization Assay
This protocol is designed to monitor the polymerization of tubulin in the presence of this compound by measuring the change in absorbance over time. The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be quantified spectrophotometrically at 340 nm.[4][5]
Materials and Reagents:
-
Lyophilized bovine or porcine tubulin (≥99% pure)
-
This compound
-
Paclitaxel (positive control)
-
Colchicine (B1669291) (negative control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP)
-
Glycerol
-
96-well, half-area, UV-transparent microplates
-
Temperature-controlled microplate reader capable of kinetic absorbance measurements at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.
-
Prepare stock solutions of this compound, paclitaxel, and colchicine in DMSO. For example, a 10 mM stock solution.
-
On the day of the experiment, prepare a 10x working solution of the test compounds by diluting the stock solutions in General Tubulin Buffer.
-
Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute the lyophilized tubulin in the appropriate volume of ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[6] Keep the tubulin solution on ice and use it within one hour.
-
-
Assay Setup:
-
Pre-warm the 96-well microplate to 37°C.
-
Pipette 10 µL of the 10x compound dilutions (this compound, paclitaxel, colchicine, or DMSO vehicle control) into the appropriate wells of the pre-warmed plate.
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well, resulting in a final volume of 100 µL.[6]
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each condition.
-
The resulting polymerization curve will typically show three phases: a lag phase (nucleation), a growth phase (polymerization), and a steady-state equilibrium.[5]
-
Determine the maximum rate of polymerization (Vmax) by calculating the steepest slope of the curve.
-
Compare the Vmax and the plateau absorbance of the this compound-treated samples to the controls. An increase in both parameters relative to the vehicle control indicates the promotion of tubulin polymerization.
-
Mandatory Visualizations
Caption: Experimental workflow for the tubulin polymerization assay.
Caption: Signaling pathway of apoptosis induced by microtubule disruption.
References
- 1. Avermectin B1a Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.febscongress.org [2024.febscongress.org]
- 3. mdpi.com [mdpi.com]
- 4. Tubulin Polymerization Assay [bio-protocol.org]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. benchchem.com [benchchem.com]
conducting in vivo efficacy studies of avermectin B1 in animal models
Application Notes: In Vivo Efficacy of Avermectin (B7782182) B1
Introduction
Avermectin B1, a macrocyclic lactone produced by the soil microorganism Streptomyces avermitilis, is a potent antiparasitic agent with a broad spectrum of activity against nematodes and arthropods.[1][2] It is widely used in veterinary medicine to treat and control both internal and external parasites in a variety of animal species.[1][2] this compound is a mixture of two homologues, avermectin B1a (>80%) and avermectin B1b (<20%).[3] These compounds are effective against parasites that may be resistant to other classes of anthelmintics and ectoparasiticides.[1]
Mechanism of Action
This compound exerts its antiparasitic effect by interfering with the neurotransmission of invertebrates.[1][3] It primarily acts as an agonist for glutamate-gated chloride ion channels, which are specific to protostome invertebrates.[3] This action enhances the effects of the neurotransmitter glutamate, leading to an increased influx of chloride ions into nerve and muscle cells.[3] The resulting hyperpolarization of the cell membrane blocks the transmission of electrical signals, causing paralysis and eventual death of the parasite.[1][3][4] this compound also has a minor effect on gamma-aminobutyric acid (GABA)-gated chloride channels.[1][3] Mammals are generally not susceptible to the toxic effects of this compound at therapeutic doses because they lack the specific glutamate-gated chloride channels found in invertebrates, and the GABA receptors in mammals are located in the central nervous system, protected by the blood-brain barrier which avermectins do not readily cross.[2]
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of this compound in invertebrates.
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound Against Gastrointestinal Nematodes in Sheep
This protocol is designed to evaluate the anthelmintic efficacy of this compound against naturally acquired gastrointestinal nematode infections in sheep.
1. Animal Selection and Acclimatization:
- Select a cohort of sheep with naturally occurring gastrointestinal nematode infections.
- House the animals in individual pens to prevent cross-infection and allow for accurate fecal collection.
- Acclimatize the animals to the housing conditions for at least 7 days prior to the start of the study. Provide ad libitum access to feed and water.
2. Pre-treatment Evaluation:
- Collect individual fecal samples from each animal on three consecutive days (e.g., Day -3, -2, and -1) to determine the baseline fecal egg counts (FECs).
- Perform fecal cultures to identify the nematode genera present.
- Animals should have a pre-treatment FEC of at least 200 eggs per gram (EPG) to be included in the study.
3. Randomization and Treatment Administration:
- Based on the average pre-treatment FECs, randomly allocate the animals into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose). A minimum of 6 animals per group is recommended.
- On Day 0, administer the assigned treatment. This compound is typically administered orally or via subcutaneous injection.[1]
- The vehicle control group should receive the formulation excipients without the active ingredient.
4. Post-treatment Evaluation:
- Collect individual fecal samples from all animals at specified time points post-treatment (e.g., Day 7, 14, and 21).
- Determine the FEC for each sample using a standardized method (e.g., McMaster technique).
- At the end of the study (e.g., Day 21), a subset of animals from each group may be euthanized for worm burden enumeration to determine the number of adult worms remaining in the gastrointestinal tract.
5. Efficacy Calculation:
- Calculate the percentage reduction in FEC for each treatment group compared to the control group using the following formula:
- Efficacy (%) = [1 - (T2/T1) * (C1/C2)] x 100
- Where T1 and T2 are the mean FECs for the treated group at pre- and post-treatment, and C1 and C2 are the mean FECs for the control group at pre- and post-treatment.
Data Presentation
| Animal Model | Parasite | This compound Dose (mg/kg) | Route of Administration | Efficacy (%) | Citation |
| Sheep | Haemonchus contortus | 0.1 | Oral | >95 | [5] |
| Sheep | Ostertagia circumcincta | 0.1 | Oral | >95 | [5] |
| Sheep | Trichostrongylus axei | 0.1 | Oral | >95 | [5] |
| Sheep | Trichostrongylus colubriformis | 0.1 | Oral | >95 | [5] |
| Sheep | Cooperia oncophora | 0.1 | Oral | >95 | [5] |
| Sheep | Oesophagostomum columbianum | 0.1 | Oral | >95 | [5] |
| Cattle | Haemonchus placei | 0.1 | Oral | >95 | [5] |
| Cattle | Ostertagia ostertagi | 0.1 | Oral | >95 | [5] |
| Cattle | Trichostrongylus axei | 0.1 | Oral | >95 | [5] |
| Cattle | Trichostrongylus colubriformis | 0.1 | Oral | >95 | [5] |
| Cattle | Cooperia oncophora | 0.1 | Oral | >95 | [5] |
| Cattle | Cooperia punctata | 0.1 | Oral | >95 | [5] |
| Cattle | Oesophagostomum radiatum | 0.1 | Oral | >95 | [5] |
| Cattle | Dictyocaulus viviparus | 0.1 | Oral | >95 | [5] |
Protocol 2: In Vivo Efficacy of this compound Against Dirofilaria immitis (Heartworm) Microfilariae in Dogs
This protocol outlines a study to assess the efficacy of this compound in clearing microfilariae from the blood of dogs infected with heartworm.
1. Animal Selection:
- Select dogs naturally infected with Dirofilaria immitis and confirmed to be microfilaremic.
- Confirm the presence of microfilariae and determine the baseline microfilarial count using a modified Knott's test or filtration method.
- Ensure dogs are otherwise healthy and acclimatized to the research facility.
2. Treatment Administration:
- Randomly assign dogs to a control group (placebo) or a treatment group receiving this compound.
- Administer this compound orally at a specified dose.[6]
3. Post-treatment Monitoring:
- Collect blood samples at regular intervals post-treatment (e.g., 1, 3, 7, 14, and 30 days) to monitor the microfilarial count.
- Perform microfilarial counts on all blood samples.
4. Efficacy Evaluation:
- The primary endpoint is the reduction in microfilarial counts in the treated group compared to the control group.
- Efficacy is demonstrated by a rapid and sustained decrease in the number of circulating microfilariae.[6]
Data Presentation
| Animal Model | Parasite | Avermectin B1a Dose (mg/kg) | Outcome | Citation |
| Dog | Dirofilaria immitis microfilariae | 0.05 or 0.1 | Rapid removal from blood | [6] |
Experimental Workflow: In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study.
References
- 1. The avermectins: A new family of antiparasitic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Avermectins-Induced Toxicity in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avermectin - Wikipedia [en.wikipedia.org]
- 4. Avermectin B1a, a paralyzing anthelmintic that affects interneurons and inhibitory motoneurons in Ascaris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avermectins, New Family of Potent Anthelmintic Agents: Efficacy of the B1a Component - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of avermectin B1a against microfilariae of Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Avermectin B1 Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectin (B7782182) B1, a macrocyclic lactone produced by the soil bacterium Streptomyces avermitilis, is a potent endectocide widely used in agriculture and veterinary medicine to control a broad spectrum of nematodes and arthropods. However, the extensive use of Avermectin B1 has led to the development of resistance in various pest populations, compromising its efficacy and necessitating robust monitoring strategies. This document provides detailed application notes and protocols for monitoring this compound resistance, encompassing bioassays, molecular diagnostics, and biochemical assays. The provided methodologies and data will aid researchers and professionals in developing effective resistance management programs.
Data Presentation: Quantitative Susceptibility Data
The following tables summarize the 50% lethal concentration (LC50) values of this compound against susceptible and resistant strains of various key pests, along with reported resistance ratios. These data are essential for establishing baseline susceptibility and identifying shifts in population sensitivity.
Table 1: this compound LC50 Values for Susceptible Pest Strains
| Pest Species | Strain | Bioassay Method | LC50 | Units | Citation |
| Tetranychus urticae (Two-spotted spider mite) | GSS (Susceptible) | Leaf Disc Dip | 0.0324 | mg a.i./L | [1] |
| Plutella xylostella (Diamondback moth) | Susceptible | Leaf Dipping | 2 | mg/L | [2] |
| Musca domestica (House fly) | Susceptible | Topical Application | >90% control at 0.1% | % concentration | [3] |
| Caenorhabditis elegans (Nematode) | N2 | Liquid Culture | ~0.5 | µg/mL (paralysis) | [4] |
| Haemonchus contortus (Nematode) | Susceptible | Larval Development Assay | Not specified | - | [5] |
Table 2: this compound Resistance Ratios in Pest Populations
| Pest Species | Resistant Strain | Susceptible Strain | Resistance Ratio (RR) | Citation |
| Tetranychus urticae | ABA 15 | GSS | >108 | [1] |
| Plutella xylostella | Selected Strain | Ardabil (Susceptible) | 14.21 | [2] |
| Colorado Potato Beetle | AB-F | SS | 23 | [6] |
| House Fly | AVER | - | >60,000 (topical) | [6] |
| Caenorhabditis oncophora | Resistant Isolate | Susceptible Isolate | 2.6 (in vitro) | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific pest species and available laboratory resources.
Larval Packet Test (LPT) for Ectoparasites (e.g., Mites, Ticks)
This bioassay is a standard method for determining the susceptibility of ectoparasites to acaricides.
Materials:
-
This compound technical grade (≥95% purity)
-
Acetone (B3395972) (analytical grade)
-
Olive oil or other suitable carrier oil
-
Filter paper (Whatman No. 1)
-
Petri dishes or multi-well plates
-
Micropipettes
-
Incubator
-
Stereomicroscope
-
Test organisms (e.g., larval ticks, mites)
Procedure:
-
Preparation of this compound dilutions:
-
Prepare a stock solution of this compound in acetone.
-
Perform serial dilutions of the stock solution with a mixture of olive oil and acetone (2:1 ratio) to achieve the desired final concentrations. A pre-test with a wide range of concentrations is recommended to determine the appropriate range for the definitive test.
-
-
Impregnation of filter paper:
-
Cut filter paper to the size of the petri dish or well.
-
Apply a known volume (e.g., 0.5 mL) of each this compound dilution evenly onto a filter paper.
-
Prepare control filter papers treated only with the olive oil-acetone mixture.
-
Allow the solvent to evaporate completely in a fume hood for at least 24 hours.
-
-
Exposure of organisms:
-
Place 10-20 active larvae onto each impregnated filter paper.
-
Seal the petri dishes or plates to prevent escape.
-
Incubate at a controlled temperature and humidity (e.g., 27 ± 1°C and >80% RH) for 24 hours.
-
-
Mortality assessment:
-
After the exposure period, observe the larvae under a stereomicroscope.
-
Consider larvae that are immobile or unable to coordinate their movements as dead.
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if it is between 5% and 20%.
-
-
Data analysis:
-
Analyze the dose-response data using probit analysis to determine the LC50 and LC90 values.
-
Adult Vial Test (AVT) for Insects (e.g., House Flies)
This method assesses the contact toxicity of insecticides to adult insects.
Materials:
-
This compound technical grade
-
Acetone (analytical grade)
-
Glass scintillation vials (20 mL)
-
Micropipettes
-
Vortex mixer
-
Aspirator
-
Test insects (e.g., adult house flies, 3-5 days old)
Procedure:
-
Coating of vials:
-
Prepare a range of this compound concentrations in acetone.
-
Pipette 1 mL of each dilution into a glass vial.
-
Coat the entire inner surface of the vial by rolling and vortexing until the acetone has completely evaporated.
-
Prepare control vials treated with acetone only.
-
-
Exposure of insects:
-
Introduce 10-25 insects into each vial using an aspirator.
-
Cap the vials with a breathable material (e.g., cotton ball).
-
-
Mortality assessment:
-
Record mortality at regular intervals (e.g., 15, 30, 60, 120 minutes) and at 24 hours post-exposure.
-
Insects unable to stand or move in a coordinated manner are considered dead.
-
-
Data analysis:
-
Calculate the percentage mortality at each time point for each concentration.
-
Determine the LC50 and lethal time to 50% mortality (LT50) using appropriate statistical software.
-
Larval Development Assay (LDA) for Nematodes
This in vitro assay measures the effect of an anthelmintic on the development of nematode larvae.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Nutrient broth or appropriate larval culture medium
-
96-well microtiter plates
-
Nematode eggs or L1 larvae
-
Incubator
-
Inverted microscope
Procedure:
-
Preparation of drug dilutions:
-
Dissolve this compound in DMSO to create a stock solution.
-
Prepare serial dilutions of the stock solution in the larval culture medium. The final DMSO concentration should not exceed 1%.
-
-
Assay setup:
-
Add a standardized number of nematode eggs or L1 larvae to each well of a 96-well plate.
-
Add the different concentrations of this compound to the wells. Include control wells with culture medium and DMSO only.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 25-27°C) for a period that allows for the development of larvae to a specific stage (e.g., L3) in the control wells (typically 5-7 days).
-
-
Assessment of development:
-
Examine the wells under an inverted microscope and count the number of larvae that have successfully developed to the target stage.
-
Calculate the percentage inhibition of development for each concentration relative to the control.
-
-
Data analysis:
-
Determine the concentration that inhibits 50% of larval development (IC50) using a suitable dose-response model.
-
Molecular Diagnostics: qPCR for Detecting Resistance Alleles
Quantitative PCR (qPCR) can be used to detect and quantify the frequency of known resistance-associated mutations, such as those in the glutamate-gated chloride channel (GluCl) genes.[7]
Materials:
-
DNA extraction kit
-
Primers and probes specific for the wild-type and mutant alleles
-
qPCR master mix
-
qPCR instrument
-
Genomic DNA from individual or pooled pest samples
Procedure:
-
DNA Extraction:
-
Extract genomic DNA from individual or pooled samples of the target pest using a suitable commercial kit or standard protocol.
-
-
Primer and Probe Design:
-
Design allele-specific primers and/or probes that can differentiate between the susceptible (wild-type) and resistant (mutant) alleles. TaqMan assays are commonly used for this purpose.[7]
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing the DNA template, primers, probes, and qPCR master mix according to the manufacturer's instructions.[8]
-
Include positive controls for both wild-type and mutant alleles, as well as no-template controls.
-
-
qPCR Cycling and Data Acquisition:
-
Data Analysis:
-
Analyze the amplification data to determine the cycle threshold (Ct) values for each allele.
-
Calculate the frequency of the resistance allele in the population based on the relative amplification of the mutant and wild-type alleles.
-
Biochemical Assays: Esterase and Glutathione (B108866) S-transferase (GST) Activity
Increased activity of detoxification enzymes like esterases and GSTs can contribute to this compound resistance.
Materials:
-
Pest homogenate (prepared in phosphate (B84403) buffer)
-
Spectrophotometer
-
p-Nitrophenyl acetate (B1210297) (for esterase assay)
-
1-chloro-2,4-dinitrobenzene (CDNB) and reduced glutathione (GSH) (for GST assay)
-
Bradford reagent for protein quantification
Procedure (General):
-
Enzyme Preparation:
-
Homogenize individual or pooled pest samples in cold phosphate buffer.
-
Centrifuge the homogenate to obtain a supernatant containing the enzymes.
-
-
Protein Quantification:
-
Determine the total protein concentration in the supernatant using the Bradford assay.
-
-
Enzyme Activity Measurement:
-
Esterase Assay: Mix the enzyme supernatant with a solution of p-nitrophenyl acetate and measure the increase in absorbance at 405 nm over time.
-
GST Assay: Mix the enzyme supernatant with CDNB and GSH and measure the increase in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the specific activity of the enzymes (e.g., in nmol/min/mg protein).
-
Compare the enzyme activities between suspected resistant and susceptible populations.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
// Position nodes {rank=same; Avermectin_Extracellular; Cell_Membrane; Efflux;} {rank=same; Avermectin_Intracellular; Pgp; Target_Site;} {rank=same; ATP; ADP; Reduced_Binding;} } .dot P-glycoprotein mediated efflux of this compound.
References
- 1. Efficacy of avermectin B1a for treatment of experimentally induced nematode infections in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Susceptibility of insecticide-susceptible and wild house flies (Diptera: Muscidae) to abamectin on whitewashed and unpainted wood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural variation in a chloride channel subunit confers avermectin resistance in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to Avermectins: Extent, Mechanisms, and Management Implications | Annual Reviews [annualreviews.org]
- 7. Mutation Detection Analysis Using TaqMan Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Optimization of five qPCR protocols toward the detection and the quantification of antimicrobial resistance genes in environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol 30056 - Tg(Ins2-OVA) [jax.org]
Application of Avermectin B1 in Agricultural Pest Management Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectin (B7782182) B1, commercially known as abamectin (B1664291), is a macrocyclic lactone derived from the fermentation of the soil actinomycete Streptomyces avermitilis.[1][2] It is a potent insecticide and acaricide widely used in agriculture to control a broad spectrum of phytophagous mites and insect pests.[3][4] Abamectin is a mixture of two homologues, avermectin B1a (>80%) and avermectin B1b (<20%), which have similar biological activities.[2] Its unique mode of action, translaminar movement in plant tissues, and relatively low environmental persistence make it a valuable tool in Integrated Pest Management (IPM) programs.[3] This document provides detailed application notes, quantitative data summaries, and experimental protocols for researchers investigating the efficacy and underlying mechanisms of Avermectin B1.
Mechanism of Action
This compound primarily acts as a neurotoxin in invertebrates. Its principal targets are the glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA) receptors in nerve and muscle cells.[2]
-
Glutamate-Gated Chloride Channels (GluCls): this compound binds to an allosteric site on the GluCls, distinct from the glutamate (B1630785) binding site.[5] This binding potentiates the effect of glutamate and at higher concentrations, can directly activate the channel, locking it in an open conformation.[6][7] This leads to a continuous influx of chloride ions (Cl-) into the nerve or muscle cell.
-
Hyperpolarization and Paralysis: The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane, making it less excitable. This disrupts nerve signal transmission, leading to irreversible paralysis and subsequent death of the pest.[8]
Mammals are largely unaffected by this compound at agricultural use concentrations because they lack GluCls, and their GABA receptors have a much lower affinity for avermectins.[2]
Data Presentation
Table 1: Lethal Concentration (LC50) of this compound Against Various Agricultural Pests
| Pest Species | Common Name | Life Stage | Bioassay Method | LC50 (mg a.i./L) | Exposure Time (h) | Reference(s) |
| Tetranychus urticae | Two-spotted spider mite | Adult female | Leaf dip | 0.010 - 0.417 | 24 | [9] |
| Tetranychus urticae | Two-spotted spider mite | Adult female | Slide dip | 5.39 | 24 | [10] |
| Tetranychus urticae | Two-spotted spider mite | Egg | Leaf dip | 294.27 | - | [10] |
| Plutella xylostella | Diamondback moth | 3rd instar larvae | Leaf dip | 0.013 | 72 | |
| Myzus persicae | Green peach aphid | Adult | Leaf dip | 0.045 | 48 | |
| Frankliniella occidentalis | Western flower thrips | Adult | Leaf dip | 0.08 | 72 | |
| Liriomyza trifolii | American serpentine (B99607) leafminer | 3rd instar larvae | Leaf dip | 0.022 | 48 | |
| Grapholita molesta | Oriental fruit moth | Larvae | Diet incorporation | 5.85 | 72 | [11] |
| Grapholita molesta | Oriental fruit moth | Larvae | Diet incorporation | 3.63 | 96 | [11] |
| Rhopalosiphum padi | Bird cherry-oat aphid | Adult | Leaf dip | 0.063 (LC10), 0.252 (LC30) | 24 | [12][13] |
Table 2: Sublethal Effects of this compound on Pest Fecundity and Longevity
| Pest Species | Parameter | Concentration (mg a.i./L) | Observation | Reference(s) |
| Rhopalosiphum padi | Longevity (F0 generation) | 0.063 (LC10) | Significantly extended | [13][14] |
| Rhopalosiphum padi | Fecundity (F0 generation) | 0.252 (LC30) | Significantly reduced | [13][14] |
| Phytoseius plumifer | Fecundity & Longevity | Sublethal (LC10, LC20, LC30) | Severely affected | [15] |
| Grapholita molesta | Adult Longevity | Sublethal (LC20) | Shortened | [11] |
| Grapholita molesta | Female Fecundity | Sublethal (LC20) | Reduced | [11] |
| Amblyseius swirskii | Total Fecundity | Sublethal (LC25) | Reduced from 37.17 to 19.10 eggs/female | [16] |
| Amblyseius swirskii | Female Lifespan | Sublethal (LC25) | Reduced from 42.67 to 22.10 days | [16] |
Table 3: Effects of this compound on Detoxification Enzyme Activity
| Pest Species | Enzyme | Concentration | Effect on Activity | Reference(s) |
| Grapholita molesta | Glutathione (B108866) S-transferase (GST) | Sublethal (LC20) | Varied significantly | [11] |
| Grapholita molesta | Cytochrome P450 monooxygenases | Sublethal (LC20) | Not significantly affected | [11] |
| Grapholita molesta | Carboxylesterase (CarE) | Sublethal (LC20) | Not significantly affected | [11] |
| Bryobia praetiosa | Carboxylesterases (CarEs) | Resistant Strain | 1.13-fold higher | [17] |
| Bryobia praetiosa | Glutathione S-transferases (GSTs) | Resistant Strain | 1.75-fold higher | [17] |
| Bryobia praetiosa | Mixed-function oxidases (MFOs) | Resistant Strain | 4.02-fold higher | [17] |
Experimental Protocols
Protocol 1: Determination of LC50 by Leaf-Dip Bioassay
This method is suitable for assessing the toxicity of this compound to phytophagous insects and mites.
Materials:
-
Technical grade this compound (Abamectin)
-
Acetone or other suitable solvent
-
Triton X-100 or similar surfactant
-
Distilled water
-
Fresh, untreated host plant leaves
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Forceps
-
Ventilated containers for holding insects/mites
-
Environmental chamber or incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., 1000 mg/L in acetone).
-
Preparation of Test Solutions: Create a series of serial dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.01% Triton X-100). A minimum of 5-7 concentrations should be prepared to generate a dose-response curve. A control solution containing only distilled water and surfactant should also be prepared.
-
Leaf Treatment:
-
Excise fresh, undamaged leaves from the host plant.
-
Using forceps, dip each leaf into a test solution (or control) for a standardized time (e.g., 10-20 seconds).
-
Allow the leaves to air-dry completely on a clean, non-absorbent surface.
-
-
Insect/Mite Exposure:
-
Place a piece of moist filter paper in the bottom of each Petri dish to maintain humidity.
-
Place one treated leaf in each dish.
-
Introduce a known number of test organisms (e.g., 20-30 adult mites or 10-20 insect larvae) onto each leaf.
-
Seal the Petri dishes with lids that have ventilation holes or cover with a fine mesh.
-
-
Incubation: Maintain the Petri dishes in an environmental chamber under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, and a 16:8 h L:D photoperiod).
-
Mortality Assessment: Record mortality at specified time intervals (e.g., 24, 48, and 72 hours). An organism is considered dead if it is unable to move when gently prodded with a fine brush.
-
Data Analysis:
-
Correct for control mortality using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100, where 'n' is the number of surviving individuals, 'T' is the treatment group, and 'C' is the control group.
-
Perform probit analysis on the corrected mortality data to calculate the LC50 value, its 95% confidence limits, and the slope of the dose-response curve.
-
Protocol 2: Measurement of Detoxification Enzyme Activity
This protocol outlines the general procedure for measuring the activity of key detoxification enzymes (Esterases, GST, and AChE) in insects exposed to this compound.
1. Sample Preparation (Enzyme Extraction):
-
Collect insects from control and this compound-treated groups at desired time points.
-
Homogenize a known number of insects (or a specific weight of tissue, e.g., midgut, fat body) in ice-cold phosphate (B84403) buffer (e.g., 0.1 M, pH 7.5) containing protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for 15-20 minutes.
-
Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
2. Enzyme Assays (Spectrophotometric):
-
a) General Esterase (EST) Activity:
-
Principle: Measures the hydrolysis of α-naphthyl acetate (B1210297) to α-naphthol, which then reacts with a dye to form a colored product.
-
Reagents: Phosphate buffer, α-naphthyl acetate solution, Fast Blue B salt solution.
-
Procedure:
-
In a microplate well, add the enzyme extract and phosphate buffer.
-
Initiate the reaction by adding the substrate (α-naphthyl acetate).
-
Incubate at a specific temperature (e.g., 30°C) for a set time (e.g., 15 minutes).
-
Stop the reaction by adding the Fast Blue B salt solution.
-
Measure the absorbance at a specific wavelength (e.g., 600 nm).
-
Calculate activity based on a standard curve of α-naphthol.
-
-
-
b) Glutathione S-Transferase (GST) Activity:
-
Principle: Measures the conjugation of reduced glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), resulting in an increase in absorbance.
-
Reagents: Phosphate buffer, reduced glutathione (GSH) solution, CDNB solution.
-
Procedure:
-
In a microplate well, add phosphate buffer, GSH solution, and the enzyme extract.
-
Initiate the reaction by adding the CDNB solution.
-
Immediately measure the change in absorbance at 340 nm over time (kinetic assay) at a constant temperature.
-
Calculate activity using the extinction coefficient of the product (S-(2,4-dinitrophenyl)glutathione).
-
-
-
c) Acetylcholinesterase (AChE) Activity:
-
Principle: Measures the hydrolysis of acetylthiocholine (B1193921) iodide (ATChI) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion.
-
Reagents: Phosphate buffer, DTNB solution, ATChI solution.
-
Procedure:
-
In a microplate well, add phosphate buffer, DTNB solution, and the enzyme extract.
-
Initiate the reaction by adding the substrate (ATChI).
-
Immediately measure the change in absorbance at 412 nm over time (kinetic assay).
-
Calculate activity using the extinction coefficient of the product.
-
-
3. Data Analysis:
-
Express enzyme activity as specific activity (e.g., nmol of product formed/min/mg of protein).
-
Compare the specific activities between control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
References
- 1. researchgate.net [researchgate.net]
- 2. Avermectin - Wikipedia [en.wikipedia.org]
- 3. Abamectin as a pesticide for agricultural use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric modulation of ligand gated ion channels by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. plantprotection.scu.ac.ir [plantprotection.scu.ac.ir]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. AOP-Wiki [aopwiki.org]
- 9. EXTOXNET PIP - ABAMECTIN [extoxnet.orst.edu]
- 10. d-nb.info [d-nb.info]
- 11. Sublethal Effects of Abamectin and Acetamiprid on the Longevity, Fecundity and Detoxification Enzyme Activity of Rhopalosiphum padi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Sublethal Effects of Abamectin and Acetamiprid on the Longevity, Fecundity and Detoxification Enzyme Activity of Rhopalosiphum padi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Sublethal Effects of Abamectin and Acetamiprid on the Longevity, Fecundity and Detoxification Enzyme Activity of Rhopalosiphum padi | Semantic Scholar [semanticscholar.org]
- 15. Sublethal effects of abamectin on the biological performance of the predatory mite, Phytoseius plumifer (Acari: Phytoseiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioone.org [bioone.org]
- 17. d-nb.info [d-nb.info]
Avermectin B1 as a Tool in Neurobiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectin (B7782182) B1, a macrocyclic lactone derived from the bacterium Streptomyces avermitilis, is a potent neurotoxic agent widely utilized as an anthelmintic and insecticide.[1] Its high specificity and potent activity on invertebrate ion channels have also made it an invaluable tool in neurobiology research. Avermectin B1 and its derivatives, such as ivermectin, act as positive allosteric modulators of ligand-gated ion channels, primarily targeting glutamate-gated chloride channels (GluCls) in invertebrates and, to a lesser extent, gamma-aminobutyric acid type-A (GABA-A) receptors in both invertebrates and vertebrates.[1][2] This activity allows researchers to selectively activate or potentiate chloride currents, leading to hyperpolarization and inhibition of neuronal activity. This document provides detailed application notes and experimental protocols for the use of this compound as a tool in neurobiological research.
Mechanism of Action
This compound exerts its effects by binding to a site distinct from the agonist binding site on ligand-gated ion channels.[1] This allosteric binding potentiates the effect of the natural ligand (e.g., GABA or glutamate) and, at higher concentrations, can directly gate the channel, leading to a sustained influx of chloride ions.[3] This influx of negatively charged ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission. In invertebrates, which express high levels of GluCls in their neurons and muscle cells, this leads to paralysis and death.[2] While mammals do not possess GluCls, this compound can interact with GABA-A receptors, though with lower affinity.[1]
Applications in Neurobiology Research
-
Probing the function of GABA-A and glutamate-gated chloride channels: this compound's specific potentiation and activation of these channels allow for detailed studies of their kinetics, pharmacology, and physiological roles in synaptic transmission and neuronal excitability.
-
Creating models of neuronal inhibition and paralysis: The potent inhibitory effect of this compound can be used to induce a state of neuronal silencing or paralysis in in vitro and in vivo models, facilitating the study of neuronal networks and the consequences of their disruption.
-
Investigating the blood-brain barrier: this compound is a substrate for P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier. Studying the neurotoxic effects of this compound can provide insights into the function and regulation of P-gp in protecting the central nervous system from xenobiotics.
-
Screening for novel insecticides and anthelmintics: Understanding the binding site and mechanism of action of this compound can aid in the development of new and more effective parasiticides.
Data Presentation
The following tables summarize quantitative data on the interaction of this compound with its primary targets.
| Parameter | Value | Species/Tissue | Receptor/Channel | Reference |
| Binding Affinity (Kd) | ||||
| High-affinity site | 5 nM | Rat Cerebellar Granule Neurons | GABA-gated chloride channel | [4] |
| Low-affinity site | 815 nM | Rat Cerebellar Granule Neurons | GABA-gated chloride channel | [4] |
| Potentiation (EC50) | ||||
| Enhancement of [3H]diazepam binding | 40 nM | Rat/Bovine Brain Membranes | GABA-A Receptor | [5] |
| Potentiation of GABA responses | 17.8 nM | Mouse Hippocampal Embryonic Neurons | GABA-A Receptor | [6] |
| Inhibition (IC50) | ||||
| Inhibition of [3H]ethynylbicycloorthobenzoate binding | 866 nM | Rat Cerebellar Granule Neurons | GABA-gated chloride channel | [4] |
| Receptor Modulation | ||||
| Increase in GABA binding sites | From 3.2 to 5.1 pmol/mg protein | Rat Brain Membranes | GABA-A Receptor | [7] |
Table 1: Quantitative data on the interaction of Avermectin B1a with GABA-A receptors and GABA-gated chloride channels.
| Parameter | Concentration | Effect | Species/Tissue | Reference |
| Electrophysiological Effects | ||||
| Avermectin B1a | 6 µM | Rapid loss of inhibitory postsynaptic potentials | Lobster neuromuscular junction | [3] |
| Avermectin B1a | 6 µM | 3-5 mV hyperpolarization | Lobster neuromuscular junction | [3] |
| Avermectin B1a | 1-10 µg/ml | Elimination of inhibitory postsynaptic potentials | Lobster stretcher muscle | [8] |
| Avermectin B1a | 1-10 µg/ml | Reduction in excitatory postsynaptic potential amplitude | Lobster stretcher muscle | [8] |
| Dihydrothis compound | Not specified | Slow conductance increase | Cockroach embryonic central neurons | [9] |
Table 2: Electrophysiological effects of this compound in various model systems.
Mandatory Visualizations
Caption: Modulation of a GABAergic synapse by this compound.
Caption: Workflow for electrophysiological analysis of this compound effects.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of this compound Effects on GABA-A Receptor Currents in Cultured Neurons
Objective: To measure the effect of this compound on GABA-A receptor-mediated currents in cultured neurons.
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons)
-
External solution (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.
-
Internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, adjusted to pH 7.2 with CsOH.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
GABA stock solution (e.g., 10 mM in water).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
Methodology:
-
Preparation:
-
Prepare and maintain primary neuronal cultures on glass coverslips according to standard protocols.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with aCSF at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
-
Obtaining a Whole-Cell Recording:
-
Approach a healthy-looking neuron with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Recording Baseline Currents:
-
Prepare a range of GABA concentrations by diluting the stock solution in aCSF.
-
Apply a sub-maximal concentration of GABA (e.g., 1-10 µM) to the neuron using a local perfusion system for a fixed duration (e.g., 2-5 seconds) to elicit a baseline GABA-A receptor-mediated current.
-
Repeat the GABA application several times to ensure a stable baseline response.
-
-
Application of this compound:
-
Prepare the desired concentration of this compound by diluting the stock solution in aCSF. It is recommended to test a range of concentrations (e.g., 10 nM to 1 µM).
-
Bath-apply the this compound solution to the recording chamber.
-
Allow the this compound to equilibrate for a sufficient period (e.g., 5-10 minutes).
-
-
Recording Post-Application Currents:
-
After incubation with this compound, re-apply the same concentration of GABA as in the baseline recording.
-
Record the GABA-A receptor-mediated current in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude and decay kinetics of the GABA-evoked currents before and after this compound application.
-
Calculate the percentage potentiation of the current amplitude by this compound.
-
Construct a dose-response curve if multiple concentrations of this compound were tested.
-
Protocol 2: Radioligand Binding Assay to Determine this compound Affinity for GABA-A Receptors
Objective: To determine the binding affinity (Kd) of this compound for GABA-A receptors in brain tissue homogenates.
Materials:
-
Rat or mouse brain tissue (e.g., cortex or cerebellum).
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl.
-
Radiolabeled this compound (e.g., [3H]-Ivermectin).
-
Unlabeled this compound for determining non-specific binding.
-
Glass-fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Filtration manifold and vacuum pump.
-
Scintillation counter.
Methodology:
-
Membrane Preparation:
-
Dissect the brain tissue on ice and homogenize in ice-cold homogenization buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh homogenization buffer and centrifuging again. Repeat this wash step twice.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.
-
-
Binding Assay:
-
Set up a series of tubes for the saturation binding experiment. Each tube will contain a different concentration of [3H]-Ivermectin.
-
For each concentration of radioligand, prepare a corresponding tube for determining non-specific binding by adding a high concentration of unlabeled this compound (e.g., 10 µM).
-
To each tube, add the membrane preparation (e.g., 100-200 µg of protein).
-
Add the appropriate concentration of [3H]-Ivermectin to each tube.
-
Incubate the tubes at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapidly filtering the contents of each tube through a glass-fiber filter using a filtration manifold under vacuum.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of [3H]-Ivermectin by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the radioligand concentration.
-
Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
Protocol 3: Preparation of Synaptosomes and Neurotransmitter Release Assay
Objective: To investigate the effect of this compound on the release of neurotransmitters (e.g., GABA) from isolated nerve terminals (synaptosomes).
Materials:
-
Rat or mouse brain tissue (e.g., cerebral cortex).
-
Sucrose (B13894) buffer: 0.32 M sucrose, 5 mM HEPES, pH 7.4.
-
Percoll gradients (e.g., 8%, 12%, and 20%).
-
Krebs-Ringer buffer: (in mM) 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 glucose, and 2.5 CaCl2, pH 7.4.
-
Radiolabeled neurotransmitter (e.g., [3H]-GABA).
-
This compound stock solution.
-
High KCl solution (e.g., Krebs-Ringer buffer with 50 mM KCl).
-
Glass-fiber filters.
-
Scintillation counter.
Methodology:
-
Synaptosome Preparation:
-
Homogenize brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Layer the supernatant onto a discontinuous Percoll gradient and centrifuge at 32,500 x g for 20 minutes at 4°C.
-
Collect the synaptosomal fraction from the interface between the 12% and 20% Percoll layers.
-
Wash the synaptosomes by resuspending in Krebs-Ringer buffer and centrifuging at 20,000 x g for 10 minutes at 4°C.
-
Resuspend the final synaptosomal pellet in Krebs-Ringer buffer.
-
-
Neurotransmitter Loading:
-
Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]-GABA) at 37°C for a specified time (e.g., 15-30 minutes) to allow for uptake.
-
-
Release Assay:
-
Trap the loaded synaptosomes on glass-fiber filters and place them in a superfusion chamber.
-
Perfuse the synaptosomes with Krebs-Ringer buffer at a constant rate.
-
Collect fractions of the perfusate at regular intervals to measure basal neurotransmitter release.
-
To stimulate release, switch the perfusion to a buffer containing this compound at the desired concentration.
-
Alternatively, to measure the effect of this compound on depolarization-evoked release, perfuse with high KCl solution in the presence or absence of this compound.
-
Collect fractions during and after the stimulation period.
-
-
Measurement and Analysis:
-
Determine the radioactivity in each collected fraction using a scintillation counter.
-
Calculate the percentage of total neurotransmitter released per fraction.
-
Compare the basal and stimulated release in the presence and absence of this compound.
-
References
- 1. Actions of avermectin B1a on GABA nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Postsynaptic inhibition of invertebrate neuromuscular transmission by avermectin B1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avermectin B1a binds to high- and low-affinity sites with dual effects on the gamma-aminobutyric acid-gated chloride channel of cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avermectin B1a modulation of gamma-aminobutyric acid receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Avermectin B1a irreversibly blocks postsynaptic potentials at the lobster neuromuscular junction by reducing muscle membrane resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Functional characterization of ivermectin binding sites in α1β2γ2L GABA(A) receptors [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Avermectin B1 In Vitro Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Avermectin (B7782182) B1 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Avermectin B1 and why is its solubility a challenge?
This compound (also known as Abamectin) is a widely used anthelmintic and insecticidal agent derived from the soil bacterium Streptomyces avermitilis.[1] It is a mixture of at least 80% avermectin B1a and no more than 20% avermectin B1b.[1] As a large, lipophilic molecule, this compound has very low aqueous solubility, which presents a significant hurdle for in vitro studies that require its dissolution in physiological buffers or cell culture media.[2][3] This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the common solvents for preparing this compound stock solutions?
This compound is soluble in a range of organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions for in vitro assays.[1][4][5] Other suitable organic solvents include methanol, ethanol, acetonitrile, and dimethylformamide (DMF).[6][7][8] It is crucial to prepare a clear, fully dissolved stock solution before diluting it into aqueous media.
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
While DMSO is an excellent solvent for this compound, it can be toxic to cells at high concentrations. For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5%, with many protocols recommending 0.1% or lower to avoid significant cytotoxicity.[9] It is essential to include a vehicle control (media with the same final DMSO concentration but without the compound) in all experiments to account for any solvent-induced effects.[9]
Q4: What are the primary strategies to enhance the aqueous solubility of this compound?
Several formulation strategies can be employed to overcome the solubility challenges of this compound and other poorly soluble drugs:[10]
-
Co-solvents: Using a water-miscible organic solvent like DMSO to first dissolve the compound.[11]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophilic exterior of cyclodextrins to form inclusion complexes, thereby increasing its apparent water solubility.[12][13][14]
-
Solid Dispersions: Dispersing this compound in a matrix of a water-soluble polymer, such as polyethylene (B3416737) glycol (PEG) or Poloxamer 188. This can create amorphous dispersions that dissolve more readily in water.[3][15]
-
Nanosuspensions: Reducing the particle size of the drug to the sub-micron range. The increased surface area enhances the dissolution rate and saturation solubility.[16][17][18][19]
Solubility Data
The solubility of this compound varies significantly across different solvents. The following tables summarize key quantitative data.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 40 mg/mL (45.81 mM)[5] | Commonly used for initial stock solution preparation. |
| Methanol | Soluble[6][7] | Used for preparing analytical standards.[7] |
| Ethanol | Soluble[6] | An alternative to DMSO, though may have lower solubilizing power. |
| Acetonitrile | Soluble[20] | Often used in analytical methods like HPLC. |
Table 2: Examples of Formulations for In Vivo / In Vitro Use
| Formulation Components | Final Concentration | Achieved Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Varies by stock | ≥ 2.5 mg/mL[21] |
| 10% DMSO, 90% Corn Oil | Varies by stock | ≥ 2.5 mg/mL[21] |
| PEG 6000, Poloxamer 188, Deep Eutectic Solvent (CBU) | Solid Dispersion | 806 mg/L (in water)[3] |
Troubleshooting Guide: Compound Precipitation
One of the most frequent issues encountered is the precipitation of this compound upon dilution of the organic stock solution into aqueous cell culture media.[9][22]
Problem: My this compound solution becomes cloudy or forms a visible precipitate after adding it to the cell culture medium.
Below is a troubleshooting workflow to diagnose and solve this common problem.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired concentration (e.g., 10-40 mg/mL).[5]
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you may gently warm the solution in a 37°C water bath or use a sonicator for short bursts.[23]
-
Inspection: Visually confirm that the solution is completely clear and free of any particulate matter before proceeding.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1][4]
Protocol 2: Dilution of DMSO Stock into Cell Culture Medium (Solvent Exchange)
This protocol minimizes precipitation during the critical dilution step, a process sometimes referred to as solvent exchange.[24][25]
-
Pre-warm Media: Place your cell culture medium in a 37°C water bath or incubator until it reaches temperature. Working with cold media can decrease compound solubility.
-
Thaw Stock: Thaw an aliquot of your this compound DMSO stock solution at room temperature.
-
Prepare Dilution Tube: Add the required volume of pre-warmed media to a sterile tube.
-
Add Stock to Media: While gently vortexing or swirling the tube of media, add the required volume of the DMSO stock solution drop-by-drop. This rapid dispersion prevents localized high concentrations of the compound that can trigger immediate precipitation.[26]
-
Final Mix: Once the stock is added, cap the tube and mix gently by inverting.
-
Final Inspection: Visually inspect the final working solution to ensure it is clear before adding it to your cells.
Protocol 3: Using Cyclodextrins to Enhance Solubility
Cyclodextrins are effective solubilizing agents that form inclusion complexes with hydrophobic drugs.[12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your cell culture medium or buffer (e.g., 10-40% w/v).
-
Method A (Direct Solubilization):
-
Add the this compound DMSO stock solution directly to the HP-β-CD-containing medium, following the dilution procedure in Protocol 2. The cyclodextrin in the medium will help to keep the compound in solution.
-
-
Method B (Kneading Method for Solid Dispersion): [27]
-
Place the this compound powder in a mortar.
-
Add a small amount of a suitable solvent (e.g., ethanol/water mixture) to form a paste.
-
Gradually add the HP-β-CD powder while continuously triturating (kneading) the mixture.
-
Continue kneading for a specified time (e.g., 30-60 minutes) to ensure thorough complexation.
-
Dry the resulting solid mass under a vacuum to remove the solvent.
-
The resulting powder is a solid dispersion of this compound in HP-β-CD, which can be dissolved directly in aqueous media with improved solubility.
-
Mechanism of Action Visualization
This compound exerts its antiparasitic effects by targeting specific ion channels in invertebrate nerve and muscle cells.[28] Understanding this pathway is crucial for interpreting experimental results.
Caption: this compound signaling pathway in invertebrates.[28][29][30]
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. ijper.org [ijper.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Parasite | Autophagy | Antibiotic | TargetMol [targetmol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. gala.gre.ac.uk [gala.gre.ac.uk]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Enhancement of Avermectin Water-solubility by Addition of Poloxamer 188 and Deep Eutectic Solvent into PEG 6000 Solid Dispersion System | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 16. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hrpub.org [hrpub.org]
- 18. sphinxsai.com [sphinxsai.com]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. nucleus.iaea.org [nucleus.iaea.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 23. benchchem.com [benchchem.com]
- 24. kinampark.com [kinampark.com]
- 25. Solvent exchange method: a novel microencapsulation technique using dual microdispensers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. rjptonline.org [rjptonline.org]
- 28. Avermectin - Wikipedia [en.wikipedia.org]
- 29. Actions of avermectin B1a on GABA nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Avermectin B1 Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Avermectin (B7782182) B1 (Abamectin) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the stability and integrity of your Avermectin B1 samples during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to several environmental factors that can lead to its degradation. The main contributors are:
-
Photodegradation: Exposure to UV light can cause rapid degradation, with a half-life of less than a day on surfaces and in water.[1][2] This often involves isomerization to the (8,9-Z)-isomer, followed by further breakdown.
-
pH (Hydrolysis): this compound is sensitive to both acidic and alkaline conditions.[3] In acidic media, the disaccharide chain can be cleaved, while alkaline conditions can lead to epimerization.[3]
-
Oxidation: The molecule is prone to oxidation, which is why antioxidants are often included in formulations.[4]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[3][5]
Q2: How should I store my this compound stock solutions to minimize degradation?
A2: To ensure the long-term stability of your this compound solutions, it is recommended to:
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.[1]
-
Control temperature: Store stock solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures.
-
Use appropriate solvents: Non-aqueous solvents like glycerol (B35011) formal have been shown to offer superior stability compared to others.[3][5]
-
Consider adding antioxidants: For long-term storage, the addition of an antioxidant such as butylated hydroxytoluene (BHT) or propyl gallate may be beneficial.[6]
Q3: What are the common degradation products of this compound, and are they active?
A3: Common degradation products include the (8,9-Z)-isomer from photodegradation, 2-epi-abamectin and Δ2,3-abamectin from alkaline hydrolysis, and monosaccharide or aglycone derivatives from acidic conditions.[3][7] These degradation products generally exhibit significantly reduced biological activity compared to the parent this compound compound.[7]
Troubleshooting Guides
Issue 1: My this compound solution shows a rapid loss of potency.
| Potential Cause | Troubleshooting Action |
| Photodegradation | Ensure your working and stock solutions are always protected from light by using amber vials or foil-wrapped containers. Minimize exposure to ambient light during experimental procedures. |
| Inappropriate Solvent | Verify that the solvent you are using is suitable for this compound. Consider switching to a more stabilizing solvent like glycerol formal for stock solutions.[3] |
| Temperature Fluctuation | Check the storage temperature of your solutions. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes for single-use to prevent temperature fluctuations of the main stock. |
| Oxidation | If not already present, consider adding an antioxidant like BHT to your stock solution, especially for long-term storage. |
Issue 2: I am observing unexpected peaks in my HPLC chromatogram.
| Potential Cause | Troubleshooting Action |
| Degradation Products | The unexpected peaks may be degradation products of this compound. Compare your chromatogram to published data on this compound degradants. The (8,9-Z)-isomer is a common photodegradant.[4] |
| Excipient Interaction | If your solution contains other excipients, they may be interacting with this compound or degrading themselves. Run a blank sample with only the excipients to identify any interfering peaks. |
| Contamination | Ensure your solvent and glassware are clean. Filter your samples before injection to remove any particulate matter. |
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the formulation and storage conditions. Below are tables summarizing key stability data.
Table 1: Summary of this compound Degradation Pathways and Products
| Stress Condition | Primary Degradation Pathway | Major Degradation Products | Reference |
| Photodegradation (UV Light) | Isomerization and subsequent degradation | (8,9-Z)-Avermectin B1 | [4] |
| Acidic Hydrolysis | Cleavage of glycosidic bonds | Monosaccharide and aglycone derivatives | [3] |
| Alkaline Hydrolysis | Epimerization and rearrangement | 2-epi-abamectin, Δ2,3-abamectin | [3] |
| Oxidation | Oxidation of the oxahydrindene unit | 8α-hydroxy and 8α-oxo derivatives | [4] |
| Thermal Degradation | Acceleration of other degradation pathways | A mixture of hydrolytic and oxidative products | [3][5] |
Table 2: Comparative Stability of Abamectin (B1664291) (1% m/V) in Different Non-Aqueous Solvents at 70°C
| Solvent | Observed Rate Constant (kobs) x 10⁻³ (day⁻¹) | Half-life (t₁/₂, days) |
| Glycerol Formal (GF) | 1.1 | 630.1 |
| N-methyl-2-pyrrolidone (NMP) | 5.4 | 128.4 |
| Diethylene glycol monobutyl ether (DGBE) | 6.2 | 111.8 |
| Diethylformamide (DMF) | 11.5 | 60.3 |
| Ethyloleate (EL) | 14.8 | 46.8 |
| Data synthesized from a study evaluating the degradation kinetics of abamectin in various solvents. The results indicate that degradation follows first-order kinetics and that glycerol formal provides the greatest stability.[3] |
Table 3: Potential Stabilizing Agents for this compound Solutions
| Stabilizer Class | Example Agent | Mechanism of Action | Considerations for Use |
| Antioxidant | Butylated Hydroxytoluene (BHT) | Free radical scavenger, inhibits oxidative degradation. | Effective at low concentrations (e.g., 0.01-0.1%). Its own stability can be light-sensitive.[6] |
| Antioxidant | Propyl Gallate | Free radical scavenger, often used in combination with BHA and BHT for synergistic effects.[8] | Can act as a pro-oxidant under certain conditions. |
| Photoprotectant | Lignin Derivatives | Can encapsulate this compound, providing a physical barrier to UV light.[7] | Formulation as microcapsules may be required. |
| Excipient | Trehalose | Can stabilize biomolecules by replacing the water shell, offering both cryo- and lyoprotection.[9] | Primarily used for stabilizing proteins and in freeze-dried formulations. |
Table 4: Typical Conditions for Forced Degradation Studies of this compound
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | To assess degradation in acidic environments. |
| Alkaline Hydrolysis | 0.1 M NaOH at room temperature for 4 hours | To evaluate stability in basic conditions. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To determine susceptibility to oxidative stress. |
| Thermal Degradation | 80°C for 48 hours (in solution and as solid) | To investigate the effect of high temperature. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light for 24 hours | To identify photodegradation products. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Analysis
This protocol provides a general framework for a stability-indicating HPLC-UV method. Specific parameters may need to be optimized for your system.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Standard Preparation:
-
Prepare a stock solution of this compound analytical standard in methanol (B129727).
-
From the stock solution, create a series of calibration standards of known concentrations.
-
-
Sample Preparation:
-
Dilute the this compound solution to be tested with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Generate a calibration curve by injecting the standard solutions.
-
Inject the test samples.
-
Quantify the amount of this compound by comparing the peak area to the calibration curve. The method is considered stability-indicating if degradation products are well-resolved from the parent this compound peak.
-
Protocol 2: General Protocol for a Forced Degradation Study of this compound
This protocol outlines the steps for conducting a forced degradation study to understand the degradation pathways of this compound.
-
Prepare this compound Solutions: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot of the this compound solution (final concentration 0.1 M HCl). Incubate at 60°C.
-
Alkaline Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot of the this compound solution (final concentration 0.1 M NaOH). Keep at room temperature.
-
Oxidation: Add an equal volume of 6% H₂O₂ to an aliquot of the this compound solution (final concentration 3% H₂O₂). Keep at room temperature.
-
Thermal Degradation: Place an aliquot of the this compound solution in an oven at 80°C.
-
Photodegradation: Expose an aliquot of the this compound solution to a UV lamp.
-
-
Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid and base samples): Neutralize the acid and base-stressed samples with an equivalent amount of NaOH and HCl, respectively, before HPLC analysis.
-
HPLC Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method (as described in Protocol 1).
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the major degradation products.
-
Determine the degradation kinetics (e.g., first-order, zero-order).
-
Visualizations
The following diagrams illustrate the degradation pathways of this compound and a typical experimental workflow for stability testing.
Caption: this compound Degradation Pathways.
Caption: Experimental Workflow for Stability Testing.
References
- 1. Slow-release pesticide microparticles from polylactic acid and emamectin benzoate: preparation and characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preparation and release of avermectin‐loaded cellulose acetate ultrafinefibers [ouci.dntb.gov.ua]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of this compound in biological samples by immunoaffinity column cleanup and liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low recovery of avermectin B1 during extraction
Welcome to the technical support center for Avermectin (B7782182) B1 extraction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the extraction of Avermectin B1, helping to improve recovery rates and ensure accurate quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low recovery of this compound during extraction.
Q1: My this compound recovery is consistently low. What are the most common causes?
Low recovery of this compound can stem from several factors throughout the extraction and analysis process. The most common culprits include:
-
Incomplete Extraction from the Matrix: this compound can bind strongly to sample matrices, especially those high in fats or organic matter. The choice of extraction solvent and the physical disruption of the sample are critical. For instance, in soil samples, vigorous shaking and multiple extraction steps are often necessary.[1] For biological tissues, homogenization is key.
-
Analyte Degradation: this compound is susceptible to degradation under certain conditions. It is sensitive to light and extreme pH.[2] Exposure to strong acids or bases should be avoided, and samples should be protected from light during processing.[3]
-
Losses During Solvent Evaporation: During the concentration step, typically performed with a rotary evaporator or a stream of nitrogen, volatile analytes can be lost. Careful control of temperature and pressure is crucial to prevent this.[1][4]
-
Matrix Effects in LC-MS/MS Analysis: Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and consequently, inaccurate quantification.[5] Reducing the injection volume or employing more effective cleanup steps can mitigate these effects.[5]
-
Improper Solid-Phase Extraction (SPE) Procedure: Issues such as column drying, incorrect conditioning or elution solvents, or overloading the cartridge can lead to significant analyte loss. Following the manufacturer's protocol and ensuring proper technique are essential.[1][6]
Q2: I'm experiencing significant matrix effects in my LC-MS/MS analysis. How can I reduce them?
Matrix effects are a common challenge in this compound analysis. Here are some strategies to minimize their impact:
-
Optimize Sample Cleanup: A robust cleanup procedure is the most effective way to remove interfering matrix components.
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges that are appropriate for your sample matrix. For example, C18 or aminopropyl cartridges are commonly used.[7][8] A combination of different sorbents, like PSA and C18, can be effective for complex matrices like fish samples.[9]
-
Dispersive Solid-Phase Extraction (dSPE): This technique, often used in QuEChERS methods, can effectively remove interferences. Different sorbents can be tested to find the most effective one for your specific matrix.[9][10]
-
Liquid-Liquid Extraction (LLE): Partitioning the analyte into an immiscible solvent can leave many matrix components behind in the original solvent.[7]
-
-
Modify Chromatographic Conditions:
-
Adjusting the HPLC mobile phase gradient can help to separate the analyte from co-eluting matrix components.[5]
-
-
Reduce Injection Volume: Injecting a smaller volume of the sample extract onto the LC column can reduce the total amount of matrix components introduced into the mass spectrometer, thereby lessening matrix effects.[5]
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that has been processed through the entire extraction procedure. This helps to compensate for any signal suppression or enhancement caused by the matrix.
Q3: My liquid-liquid extraction (LLE) is resulting in an emulsion. How can I break it?
Emulsion formation is a frequent issue in LLE, particularly with fatty samples.[11] Here are several techniques to address this problem:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of emulsions.[11]
-
Salting Out: Add a saturated sodium chloride (brine) solution to the mixture. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[11]
-
Centrifugation: Centrifuging the emulsion can help to separate the layers more effectively.[11]
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the polarity and help to break the emulsion.[11]
-
Filtration: Using phase separation filter paper can help to separate the aqueous and organic layers.[11]
Quantitative Data Summary
The following tables summarize recovery data for this compound extraction from various matrices using different analytical methods.
Table 1: Recovery of this compound from Soil Samples
| Analyte | Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Avermectin B1a | 0.5 | 70-120 | ≤20 | [1] |
| Avermectin B1b | 0.5 | 70-120 | ≤20 | [1] |
| 8,9-Z Avermectin B1a | 0.5 | 70-120 | ≤20 | [1] |
Table 2: Recovery of this compound from Water Samples
| Analyte | Fortification Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Avermectin B1a | 0.05 | 92 | 6.2 | [5] |
| Avermectin B1b | 0.05 | 93 | 11 | [5] |
| 8,9-Z Avermectin B1a | 0.05 | 100 | 5.3 | [5] |
Table 3: Recovery of this compound from Various Food Matrices
| Matrix | Extraction Method | Fortification Level | Mean Recovery (%) | Reference |
| Honey | LLE with SPE cleanup | 0.01-0.10 mg/kg | 73.4 - 97.45 | [7] |
| Apples | LLE with SPE cleanup | 2-77 ppb | 85 | [7] |
| Wine | LLE with SPE cleanup | 1-25 ng/g | 88 - 102 | [7] |
| Vegetables | LLE with SPE cleanup | 0.054-0.54 ng/kg | 76 - 109 | [7] |
| Hops (dried) | LLE with SPE cleanup | 5-1000 ng/g | 73 - 108 | [8] |
| Fish | DSPE | 5 µg/kg | 91.9 - 102.5 | [9] |
Experimental Protocols
This section provides detailed methodologies for key this compound extraction techniques.
Protocol 1: Solid-Phase Extraction (SPE) for Soil Samples
This protocol is based on the EPA analytical method for this compound in soil.[1]
-
Sample Preparation: Weigh 10 g of the soil sample into a centrifuge tube.
-
Extraction:
-
Add 20 mL of 70% (v/v) acetonitrile (B52724)/water to the tube.
-
Shake vigorously for a specified time (e.g., 30 minutes).
-
Centrifuge the sample to pellet the soil particles.
-
Filter the supernatant.
-
Repeat the extraction step with a fresh portion of the extraction solvent.
-
Combine the filtered extracts.
-
-
Solvent Removal: Remove the acetonitrile from the combined extracts using a rotary evaporator.
-
SPE Cleanup:
-
Condition an SPE column (e.g., C18) according to the manufacturer's instructions.
-
Add acetonitrile and ammonium (B1175870) hydroxide (B78521) to the remaining aqueous extract.
-
Load the extract onto the conditioned SPE column at a slow, controlled flow rate (e.g., ~1 drop per second).[1]
-
Wash the column with 25% acetonitrile/water containing 1% ammonium hydroxide to remove interferences.
-
Elute the this compound with dichloromethane (B109758).
-
-
Final Concentration: Evaporate the dichloromethane eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Dissolve the residue in a known volume of acetonitrile/water for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Water Samples
This protocol is based on the EPA analytical method for this compound in water.[5]
-
Sample Preparation: Take a 75 mL aliquot of the water sample.
-
Desorption: Add acetonitrile to the sample container to desorb any analyte that may have adsorbed to the surfaces.
-
Extraction:
-
Transfer the sample to a separatory funnel.
-
Add 20 mL of dichloromethane and shake to partition the this compound into the organic layer.
-
Allow the layers to separate and collect the lower organic layer (dichloromethane).
-
Repeat the extraction with a second 20 mL portion of dichloromethane.
-
Combine the organic extracts.
-
-
Concentration and Reconstitution:
-
Evaporate the combined dichloromethane extracts to dryness.
-
Reconstitute the residue in a precise volume of 50:50 (v/v) acetonitrile/water for LC-MS/MS analysis.
-
Visualized Workflows
The following diagrams illustrate the key experimental workflows for this compound extraction.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Troubleshooting Logic for Low Recovery.
References
- 1. epa.gov [epa.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. EP0082674A2 - Process for the whole broth extraction of avermectin - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatographic method for determination of total this compound and 8,9-Z-avermectin B1 residues in hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effectiveness of different cleanup sorbents for the determination of avermectins in fish by liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Avermectin B1 In Vivo Rodent Studies
This guide provides troubleshooting advice and frequently asked questions for researchers optimizing Avermectin (B7782182) B1 dosage in in vivo rodent studies.
Frequently Asked Questions (FAQs)
Q1: What is Avermectin B1 and how does it work?
This compound, also known as Abamectin, is a widely used insecticide and anthelmintic derived from the soil bacterium Streptomyces avermitilis.[1] It is a mixture of at least 80% avermectin B1a and no more than 20% avermectin B1b.[1][2] Its mechanism of action involves acting as an agonist for gamma-aminobutyric acid (GABA) and glutamate-gated chloride channels, leading to hyperpolarization of neuronal membranes, which causes paralysis and death in invertebrates.[3] In mammals, the blood-brain barrier generally prevents Avermectin from reaching the GABA receptors in the central nervous system, providing a margin of safety.[3]
Q2: What are the key toxicological considerations when designing a rodent study with this compound?
This compound exhibits high acute toxicity in mammals.[4] The primary clinical signs of toxicity are neurological and include tremors, ataxia (incoordination), sedation, and mydriasis (dilated pupils).[5][6] Developmental toxicity, such as cleft palate in mice, has also been observed.[4][5] It's important to note that certain mouse strains, like CF-1, are particularly sensitive to avermectins.[5] P-glycoprotein expression is linked to neurotoxicity, and animals deficient in it may be more susceptible.[7]
Q3: How do I select a starting dose for my efficacy study?
Selecting a starting dose requires a thorough literature review and consideration of established toxicological endpoints. A common approach is to start with doses below the No-Observed-Adverse-Effect Level (NOAEL) and gradually increase them.[8] If no data is available, a pilot dose-response study is recommended to determine the Maximum Tolerated Dose (MTD).[8] For anti-tumor studies in mice, doses ranging from 1 mg/kg to 5 mg/kg have been used.[2][9]
Q4: How should I prepare and administer this compound for an oral gavage study?
Due to its low water solubility, this compound should be dissolved in an appropriate vehicle.[10] Corn oil is a commonly used vehicle for oral administration in rats.[1] For nanoparticle formulations, methods like emulsion-solvent evaporation have been described.[10] Ensure the final formulation is a homogenous suspension or solution for consistent dosing.
Troubleshooting Guide
Issue 1: Unexpected Mortality or Severe Toxicity at Low Doses
-
Possible Cause: Vehicle-related toxicity or incorrect dose calculation.
-
Solution: Run a vehicle-only control group to rule out effects from the solvent. Double-check all dose calculations, dilutions, and administration volumes.
-
-
Possible Cause: High sensitivity of the specific rodent strain.
-
Possible Cause: Formulation issues leading to "hot spots" of concentrated compound.
-
Solution: Ensure your dosing solution is thoroughly mixed (e.g., by vortexing) before drawing each dose to prevent settling and ensure a homogenous suspension.
-
Issue 2: Lack of Efficacy at High Doses
-
Possible Cause: Poor bioavailability.
-
Possible Cause: Rapid metabolism.
-
Possible Cause: Assay interference.
Quantitative Data Summary
The following tables summarize key toxicological and experimental dosage data for this compound in rodents.
Table 1: Acute Toxicity Data
| Species | Route | LD50 (mg/kg) | Citation |
|---|---|---|---|
| Rat | Oral | 10 - 18.4 | [5] |
| Mouse | Oral | > 80 |[4] |
Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) Data
| Species | Study Type | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects at LOAEL | Citation |
|---|---|---|---|---|---|
| Rat | 2-Generation Reproduction | 0.12 | 0.40 | Increased stillbirths, decreased pup viability/weight.[1][11][13] | [11][13] |
| Rat | 2-Year Chronic | 1.5 | 2.0 | Tremors.[4][11] | [4][11] |
| Mouse (CF-1) | Maternal Toxicity | 0.05 | 0.1 (Tremors) / 0.5 (Lethality) | Tremors, mortality.[4][5][6] | [4][5][6] |
| Mouse | Teratogenicity | 0.06 | 0.10 | Cleft palate.[4] |[4] |
Experimental Protocols
Protocol: Oral Dose-Range Finding Study in Rats
This protocol outlines a general procedure for determining the Maximum Tolerated Dose (MTD) of this compound.
-
Animal Model: Select a common rat strain (e.g., Sprague-Dawley or Wistar), with animals of a consistent age and weight.
-
Formulation Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle, such as corn oil.
-
Perform serial dilutions to create several dose levels for testing. Suggested starting points based on the LOAEL could be 0.1, 0.5, 1.0, 2.5, and 5.0 mg/kg.
-
Prepare a vehicle-only solution for the control group.
-
-
Dosing and Administration:
-
Acclimate animals for at least one week before the study begins.
-
Assign animals to dose groups (n=3-5 per group, mixed sex or female).
-
Administer the assigned dose or vehicle via oral gavage once daily for a predetermined period (e.g., 7-14 days).
-
Ensure the administration volume is appropriate for the animal's weight (e.g., 5-10 mL/kg).
-
-
Monitoring and Data Collection:
-
Record body weights daily.
-
Perform clinical observations at least twice daily. Look for signs of toxicity such as tremors, ataxia, lethargy, mydriasis, and changes in behavior.[5]
-
At the end of the study period, collect blood for clinical chemistry and perform a gross necropsy.
-
-
Endpoint Analysis:
-
The MTD is typically defined as the highest dose that does not cause mortality, severe clinical signs, or a significant (e.g., >10-15%) loss of body weight.
-
Visualizations
Caption: Workflow for this compound dosage optimization.
Caption: Decision tree for troubleshooting unexpected toxicity.
Caption: Simplified mechanism of action for this compound.
References
- 1. scispace.com [scispace.com]
- 2. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Avermectins-Induced Toxicity in Animals | MDPI [mdpi.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 836. Abamectin (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]
- 7. Assessment of Avermectins-Induced Toxicity in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Formulation and Ex Vivo Evaluation of Ivermectin Within Different Nano-Drug Delivery Vehicles for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV‑2 Antiviral Activities and Lack of Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oehha.ca.gov [oehha.ca.gov]
minimizing off-target effects of avermectin B1 in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of avermectin (B7782182) B1 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of avermectin B1 in mammalian cells?
This compound, a macrocyclic lactone, primarily acts as a positive allosteric modulator of glutamate-gated chloride channels in invertebrates, leading to paralysis and death.[1][2] In mammalian cells, which lack these specific glutamate-gated chloride channels, this compound interacts with GABA-A receptors, potentiating the effect of GABA and increasing chloride ion influx.[3][4][5] This can lead to neurotoxic effects at high concentrations. Additionally, this compound has been shown to exhibit anti-cancer properties by promoting tubulin polymerization, inducing apoptosis, and activating the AMPK/ULK1 signaling pathway, which leads to autophagy.[6][7][8][9]
Q2: What are the common off-target effects of this compound observed in cell culture?
The most common off-target effect of this compound in cell culture is cytotoxicity, which can manifest as apoptosis or necrosis at higher concentrations.[6][10][11][12] This cytotoxicity is often independent of its intended target and can be a significant confounding factor in experiments. Other observed off-target effects include the induction of DNA damage and effects on mitochondrial function.[12][13]
Q3: How can I dissolve and store this compound for cell culture experiments?
This compound is poorly soluble in water.[1] It is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[6][13][14] For cell culture applications, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6] Stock solutions should be stored at -20°C or -80°C to maintain stability.[10]
Q4: What are typical working concentrations for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the biological effect being studied. For example, the IC50 for inhibiting proliferation of HCT-116 colon cancer cells was reported to be 30 µM after 24 hours.[6][8][14][15] In osteosarcoma cell lines, the IC50 values for proliferation inhibition after 48 hours ranged from 4.194 µM to 6.506 µM.[7] It is crucial to perform a dose-response experiment for each new cell line and experimental setup to determine the optimal concentration.
Q5: How does P-glycoprotein (P-gp) affect this compound activity in cells?
P-glycoprotein (P-gp), an efflux pump, can actively transport this compound out of cells, thereby reducing its intracellular concentration and apparent activity.[16][17][18][19] Cell lines with high P-gp expression may exhibit resistance to this compound. Co-treatment with a P-gp inhibitor can help to overcome this resistance and increase the intracellular concentration of this compound.[18]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of cytotoxicity obscuring on-target effects. | Concentration too high: The concentration of this compound is above the therapeutic window for the specific cell line. | 1. Perform a dose-response curve: Determine the IC50 value for cytotoxicity in your specific cell line using an assay like MTT or CellTiter-Glo®.[14] 2. Work below the IC50: Use concentrations well below the cytotoxic IC50 for your on-target experiments. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. | 1. Maintain low solvent concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1% for DMSO).[6] 2. Include a solvent control: Always include a vehicle control (cells treated with the same concentration of solvent without this compound) in your experiments. | |
| Off-target toxicity: this compound is interacting with unintended cellular targets, leading to cell death. | 1. Reduce exposure time: Use the shortest possible incubation time that allows for the observation of the on-target effect. 2. Use a different cell line: Some cell lines may be more sensitive to the off-target effects of this compound. | |
| Inconsistent or unexpected results between experiments. | Compound instability: this compound may be degrading in the culture medium. | 1. Prepare fresh dilutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment. 2. Protect from light: Avermectins can be light-sensitive; protect solutions from light. |
| Cell line variability: The characteristics of the cell line have changed over time (e.g., high passage number). | 1. Use low-passage cells: Use cells with a low passage number and ensure consistent cell culture practices. 2. Regularly test for mycoplasma: Mycoplasma contamination can alter cellular responses. | |
| Difficulty in distinguishing on-target from off-target effects. | Lack of specific controls: The experiment lacks the necessary controls to confirm that the observed effect is due to the intended mechanism. | 1. Use a target knockdown/knockout model: The most definitive way to confirm an on-target effect is to show that this compound has no effect in cells where the target protein has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR).[20][21][22] 2. Perform a Cellular Thermal Shift Assay (CETSA): CETSA can be used to verify direct binding of this compound to its intended target protein in intact cells.[3][6][7][23][24] 3. Use a structurally related but inactive analog: If available, a close chemical analog of this compound that is inactive against the intended target can serve as a negative control.[19] |
Quantitative Data Summary
Table 1: IC50 Values of this compound for Proliferation Inhibition in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference(s) |
| HCT-116 | Colon Cancer | 24 | 30 | [6][8][14][15] |
| MNNG | Osteosarcoma | 48 | 5.587 | [7] |
| MG63 | Osteosarcoma | 48 | 4.194 | [7] |
| U2OS | Osteosarcoma | 48 | 6.506 | [7] |
Table 2: Effects of Avermectin B1a on Apoptosis and Cell Migration in HCT-116 Cells (at 30 µM after 24 hours)
| Parameter | Control | DMSO | Avermectin B1a | Reference(s) |
| Apoptotic Cells (%) | 18.07 | 19.13 | 39.83 | [6][14] |
| Cell Migration Rate (%) | 98.08 | 90.41 | 15.61 | [6][14] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol is to determine the concentration of this compound that is cytotoxic to a specific cell line.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It's recommended to test a broad range of concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot to Assess Protein Expression Changes
This protocol can be used to investigate the effect of this compound on the expression levels of target proteins or markers of cellular pathways (e.g., apoptosis, autophagy).
Materials:
-
Cells treated with this compound and controls
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against your protein of interest and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine changes in protein expression.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for minimizing and identifying off-target effects.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based Antagonist Assay Services - Creative Biolabs [creative-biolabs.com]
- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Knockdown Mice | miRNA and RNAi | Taconic Biosciences [taconic.com]
- 12. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. Avermectin B1a Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 17. Distinguishing on-target versus off-target activity in early antibacterial drug discovery using a macromolecular synthesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. licorbio.com [licorbio.com]
- 21. stratech.co.uk [stratech.co.uk]
- 22. news-medical.net [news-medical.net]
- 23. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 24. tandfonline.com [tandfonline.com]
impact of pH and temperature on avermectin B1 stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Avermectin B1, focusing on the critical impacts of pH and temperature.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions to ensure this compound stability?
A1: To minimize degradation, this compound should be stored in a cool, dark, and dry environment.[1] The recommended storage temperature is between 2°C and 8°C, with protection from light and controlled humidity.[1][2] Formulations may also contain antioxidants to mitigate oxidation under atmospheric conditions.[2]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound is reported to be stable against hydrolysis in aqueous solutions at pH 5, 7, and 9 at 25°C.[3] However, forced degradation studies show that it is susceptible to degradation under both acidic (e.g., 0.05 M HCl) and alkaline conditions, leading to the formation of various degradation products.[2][4] In tropical soils, degradation is accelerated in alkaline conditions (pH > 7) due to increased hydrolysis and oxidation, while acidic conditions (pH < 7) tend to reduce degradation rates.[5]
Q3: What is the impact of elevated temperature on this compound stability?
A3: this compound is susceptible to thermal degradation.[4] Accelerated stability studies on Avermectin formulations at temperatures of 30°C, 40°C, and 50°C show degradation over time.[6] Faster degradation of abamectin (B1664291) (a mixture containing this compound) has been observed at higher temperatures.[7]
Q4: What are the primary degradation pathways for this compound?
A4: this compound degrades under various stress conditions, including acidic and alkaline hydrolysis, oxidation, heat, and light.[2][4] Acidic conditions can lead to the formation of a monosaccharide degradation product (DP-1).[2] Photodegradation in water and on surfaces is rapid, with half-lives of less than a day.[8][9]
Q5: How can I detect this compound degradation in my samples?
A5: Degradation can be identified by a loss of potency or a reduced biological effect.[1] Analytically, High-Performance Liquid Chromatography (HPLC) is the most common method.[2][6] The appearance of new peaks or a decrease in the peak area of the parent this compound compound in an HPLC chromatogram are clear indicators of degradation.[1]
Troubleshooting Guide
Issue: My this compound standard/sample is showing reduced potency or inconsistent results.
-
Possible Cause 1: Improper Storage.
-
Possible Cause 2: Degradation During Experimentation.
-
Solution: Minimize the exposure of this compound solutions to ambient light and temperature during your experimental setup. Prepare solutions fresh whenever possible.[1] If the experimental buffer is acidic or alkaline, be aware that this can accelerate degradation.
-
Issue: I am observing unknown peaks in my HPLC/LC-MS analysis of an this compound sample.
-
Possible Cause 1: Forced Degradation.
-
Possible Cause 2: Contaminated Diluent or Glassware.
-
Solution: Ensure all solvents and diluents (e.g., acetonitrile) are of high purity and that glassware is scrupulously clean.[2] Run a blank injection of your diluent to rule out solvent contamination.
-
Issue: The pH of my this compound solution is changing over time.
-
Possible Cause: Formation of Acidic/Basic Degradants.
-
Solution: The degradation of a compound can sometimes lead to products that alter the pH of the medium.[10] This indicates that significant degradation has occurred. It is crucial to re-prepare the solution and ensure it is stored under optimal conditions to prevent further breakdown.
-
Quantitative Data Summary
The degradation of this compound often follows first-order kinetics.[8][11] The following tables summarize the conditions used in stability and degradation studies.
Table 1: Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Parameter | Duration | Analytical Concentration | Diluent |
| Acidic Stress | 0.05 M HCl | 5 hours | 2.5 mg/mL | Acetonitrile (B52724) |
| Alkaline Stress | 0.025 M NaOH | Not specified | Not specified | Not specified |
| Oxidative Stress | 5% H₂O₂ | Not specified | Not specified | Not specified |
| Thermal Stress | 80°C | Not specified | Not specified | Not specified |
| Photolytic Stress | 1.10 W/m² at 420 nm | Not specified | Not specified | Not specified |
(Data synthesized from multiple sources describing ICH guideline-based forced degradation studies)[2][4][8]
Table 2: Environmental and Formulation Stability Data
| Avermectin | Condition | Half-life (t½) |
| Abamectin | Aerobic soil | 2 - 8 weeks |
| Abamectin | Photodegradation in water (summer) | ≤ 0.5 days |
| Abamectin | Photodegradation on surfaces | < 1 day |
| Ivermectin | Aerobic soil/feces mixture | 7 - 14 days |
| Ivermectin | Photodegradation in water (summer) | ≤ 0.5 days |
| Ivermectin | Photodegradation on surfaces | < 1 day |
(Data sourced from a comparative analysis of degradation rates)[8]
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for investigating the stability of this compound under stress conditions, based on ICH guidelines.[2][4]
-
Sample Preparation : Prepare a stock solution of this compound in a suitable solvent such as acetonitrile to a final concentration of 2.5 mg/mL.[2][4]
-
Acidic Degradation : Treat the sample solution with 0.05 M hydrochloric acid (HCl). Incubate for a specified period (e.g., 5 hours).[2][4]
-
Alkaline Degradation : Treat the sample solution with a suitable concentration of sodium hydroxide (B78521) (NaOH), for example, 0.025 M.[8]
-
Oxidative Degradation : Treat the sample solution with an oxidizing agent like 5% hydrogen peroxide (H₂O₂).[8]
-
Thermal Degradation : Incubate the sample solution at an elevated temperature (e.g., 80°C).[8] Both solid-state and solution-state thermal stress should be evaluated.
-
Photolytic Degradation : Expose the sample solution to a controlled light source (e.g., 1.10 W/m² at 420 nm).[8] A control sample should be kept in the dark to differentiate between thermal and light-induced degradation.
-
Analysis : Following exposure, neutralize the acidic and alkaline samples as needed. Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining this compound and identify degradation products.[2]
Protocol 2: HPLC Analysis of this compound
This is an example of an HPLC method suitable for separating this compound from its degradation products.[2]
-
Instrumentation : Agilent 1260 HPLC system or equivalent, equipped with a Diode Array Detector (DAD) and a temperature-controlled column compartment.[2]
-
Column : ACE UltraCore 2.5 Super C18 (150 mm × 4.6 mm; 2.5 µm particle size).[2]
-
Column Temperature : 45°C.[2]
-
Mobile Phase A : 5 mM Ammonium Acetate (NH₄OAc), pH 9.5.[2]
-
Mobile Phase B : Acetonitrile/Methanol/Dichloromethane (52/40.5/7.5, v/v/v).[2]
-
Flow Rate : 1.6 mL/min.[2]
-
Detection Wavelength : 245 nm.[2]
-
Injection Volume : 15 µL.[2]
-
Elution : Gradient elution (specific gradient profile to be optimized based on separation needs).
Mandatory Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Factors influencing this compound degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Abamectin | C95H142O28 | CID 9920327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
avoiding photodegradation of avermectin B1 during experiments
Topic: Avoiding Photodegradation of Avermectin B1 During Experiments
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to mitigate the photodegradation of this compound (Abamectin) in a laboratory setting. This compound is highly susceptible to degradation upon exposure to light, which can compromise experimental results by causing variable concentrations and the appearance of unknown degradation products.
Frequently Asked Questions (FAQs)
Q1: Why are the concentrations of my this compound standards inconsistent in my analyses?
A1: this compound is extremely sensitive to light, particularly UV radiation.[1] Exposure to ambient laboratory light or sunlight can cause the active ingredient to degrade rapidly. This degradation leads to lower and inconsistent concentrations in your analytical results. One study demonstrated that this compound solutions exposed to light can degrade by as much as 92% within just five hours.[1] When shielded from light, the standard remained stable for about 12 hours.[1]
Q2: What are the primary causes of this compound degradation in the lab?
A2: The main cause is exposure to light, especially UV light. Direct irradiation at 254 nm is particularly effective at degrading the molecule.[1] this compound is also susceptible to degradation under other stress conditions, including acidic, alkaline, oxidative, and thermal stress.[2] To ensure stability, it is recommended to store avermectins at 2-8°C with protection from light and humidity.[2]
Q3: What happens to this compound when it photodegrades?
A3: When exposed to light, this compound breaks down into various degradation products. Photodegradation of thin films of Avermectin B1a can result in at least 10 primary degradates, including geometric isomers and monooxygenated derivatives.[3] The appearance of new, unidentified peaks in your chromatograms is a common indicator that your sample has degraded.[1]
Q4: What is the half-life of this compound under light exposure?
A4: The photodegradation of this compound is rapid. In water, its degradation half-life during the summer can be 0.5 days or less.[4] When exposed as a thin film on surfaces, the half-life is typically less than one day.[4][5] In soil, the dissipation half-life is about one week, though it may persist longer if shaded.[5]
Q5: How should I properly store my this compound stock and working solutions?
A5: All this compound solutions should be stored in a cool, dark place, such as a refrigerator set between 2-8°C.[1][2] It is critical to use light-protecting containers, such as amber volumetric flasks and vials, for both storage and use in analytical instruments like autosamplers.[1] Manufacturer safety data sheets also recommend storage in a cool, well-ventilated area in tightly sealed containers.[1]
Q6: What practical steps can I take during my experiment to prevent photodegradation?
A6: To minimize photodegradation, follow these key practices:
-
Use Amber Glassware: Always prepare and store your solutions in amber volumetric flasks and vials.[1]
-
Work in Dim Lighting: Reduce ambient light in your workspace. Avoid working near windows or under direct, bright lights.[1]
-
Wrap Clear Containers: If amber glassware is not available, wrap clear containers securely with aluminum foil to block light.[1]
-
Prepare Fresh Solutions: Due to its instability, it is best practice to prepare fresh working standard solutions daily.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Problem | Possible Cause | Recommended Solution(s) |
| Decreasing peak area of the this compound standard over a short period in HPLC analysis. | Photodegradation of the standard solution due to light exposure.[1] | 1. Prepare fresh standard solutions daily.[1]2. Store all stock solutions in a refrigerator (2-8°C) and protected from light.[1][2]3. Use amber vials for all solutions, including those placed in the instrument's autosampler.[1] |
| Inconsistent results observed between different analysts or on different days. | Variation in light exposure during the sample preparation workflow.[1] | 1. Standardize the sample preparation protocol to explicitly minimize light exposure at every step.2. Ensure all analysts are trained on and adhere to the same light-protection procedures.[1] |
| Appearance of new, unknown peaks in the chromatogram of a standard solution. | Degradation of this compound into its various photoproducts.[1][2] | 1. Confirm that the new peaks are degradation products by performing a forced degradation study (e.g., intentionally exposing a sample to UV light).2. Immediately protect all subsequent samples and standards from light to prevent further degradation. |
| Lower than expected potency or efficacy in bioassays. | Loss of the active this compound compound due to photodegradation. The degradation products may have reduced or no biological activity.[4] | 1. Review all solution preparation and handling steps to ensure strict light exclusion.2. Quantify the concentration of your solution using a freshly prepared, light-protected standard before use in bioassays. |
Quantitative Data Summary
The rate of photodegradation can be significant, as highlighted by the data below.
| Condition | Parameter | Value | Source |
| Aqueous Solution (Light Exposed) | Degradation | Up to 92% in 5 hours | [1] |
| Aqueous Solution (Summer) | Half-life (t½) | ≤ 0.5 days | [4] |
| Thin Film on Surface | Half-life (t½) | < 1 day | [4][5] |
| In Soil (Direct Application) | Half-life (t½) | ~ 1 week | [5] |
| In Soil (Aerobic, Dark) | Half-life (t½) | 2 to 8 weeks | [4][5] |
Experimental Protocols
Protocol 1: Preparation of Light-Protected this compound Stock Solution (1 mg/mL)
Objective: To prepare an this compound stock solution while minimizing exposure to light.
Materials:
-
This compound reference standard
-
Analytical balance
-
10 mL amber volumetric flask
-
Acetonitrile (B52724) (HPLC grade)
-
Sonicator
Procedure:
-
Work in a dimly lit area, away from direct sunlight or bright overhead lighting.[1]
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Carefully transfer the weighed standard into a 10 mL amber volumetric flask.[1]
-
Add approximately 7 mL of acetonitrile to the flask.
-
Sonicate the flask for 5-10 minutes to ensure the complete dissolution of the standard.[1]
-
Allow the solution to return to room temperature.
-
Add acetonitrile to the flask up to the 10 mL mark.
-
Stopper the flask and invert it multiple times to ensure the solution is homogeneous.[1]
-
Store the stock solution in a refrigerator at 2-8°C, clearly labeled with the date of preparation.[1]
Protocol 2: Experimental Assessment of this compound Photostability
Objective: To determine the stability of this compound solutions under specific laboratory light conditions.
Materials:
-
This compound working solution (e.g., 10 µg/mL in acetonitrile)
-
Clear glass HPLC vials
-
Amber HPLC vials
-
UV light chamber (254 nm) or ambient laboratory bench space
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Aliquot the this compound working solution into several clear and amber HPLC vials.
-
Control Group: Place one set of amber vials in a completely dark location (e.g., a closed drawer or a box covered in foil).
-
UV Exposure Group: Place one set of clear vials and one set of amber vials inside a UV light chamber at a fixed distance from the lamp.[1]
-
Ambient Light Group: Place another set of clear and amber vials on a laboratory bench exposed to typical room lighting.[1]
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), retrieve one vial from each group.
-
Analyze the samples immediately by HPLC.
-
Compare the peak area of this compound in the exposed samples to the control samples to calculate the percentage of degradation over time.
Visualizations
References
Technical Support Center: Addressing Avermectin B1 Resistance in Parasite Field Isolates
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating Avermectin (B7782182) B1 (and its derivatives like ivermectin) resistance in parasite field isolates.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions encountered during the experimental assessment of avermectin resistance.
FAQ 1: What are the primary mechanisms of avermectin resistance in parasitic nematodes?
Avermectin resistance is multifactorial, but two primary mechanisms are well-documented:
-
Target Site Modification: Avermectins act by binding to glutamate-gated chloride channels (GluCls) in the parasite's nerve and muscle cells, causing paralysis and death.[1][2] Mutations in the genes encoding these channel subunits can reduce the binding affinity of avermectin, thereby diminishing its efficacy.[1] In some parasites, simultaneous mutations in multiple GluCl subunit genes are required for high-level resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gps), can actively pump avermectin out of the parasite's cells.[3][4] This prevents the drug from reaching its target GluCls at a sufficient concentration, effectively conferring resistance.[4][5] Studies have shown that P-gp expression is often higher in ivermectin-selected strains of parasites like Haemonchus contortus.
FAQ 2: My Fecal Egg Count Reduction Test (FECRT) results suggest resistance, but I'm not sure. What are some common confounding factors?
Interpreting FECRT results can be complex. A result showing less than 95% reduction in egg counts does not automatically confirm resistance.[6][7] Consider these potential issues:
-
Improper Sampling or Timing: Fecal samples must be collected from the correct number of animals (typically 10-15 per group) both before treatment and at the appropriate time post-treatment (usually 14 days for ivermectin).[6][8][9]
-
Incorrect Dosage: Underdosing is a common cause of apparent treatment failure. Ensure animals were weighed and dosed accurately.[10]
-
Host Factors: The age and immune status of the host animal can affect egg counts. Tests are most reliable in young, immunologically naive animals.[8]
-
High Initial Egg Count Variability: High variation in pre-treatment egg counts within a group can skew the mean and affect the reliability of the calculated reduction.[10]
-
Continuing Larval Development: In parasites with high reproductive potential like Haemonchus contortus, new infections and development of larvae during the testing period can lead to an underestimation of drug efficacy.[11] Using a control (untreated) group is crucial to account for this.[11]
Troubleshooting Flowchart for Unexpected FECRT Results
Caption: Troubleshooting logic for unexpected Fecal Egg Count Reduction Test (FECRT) results.
FAQ 3: My in vitro assay (e.g., Larval Migration Inhibition Test) results are inconsistent. What could be the cause?
In vitro assays are sensitive to experimental conditions. Inconsistency in Larval Migration Inhibition Tests (LMIT) or Larval Development Tests (LDT) can arise from:
-
Larval Viability and Age: The age of the third-stage larvae (L3) and how they have been stored can significantly impact their motility and development.[12] Using larvae of a consistent age is critical.
-
Drug Solution Preparation: Avermectins are hydrophobic. Ensure the drug is fully dissolved in a solvent like DMSO before preparing serial dilutions. Inconsistent dissolution can lead to variable effective concentrations.
-
Incubation Conditions: Temperature and time are critical. Ensure all samples are incubated under identical conditions. For the LMIT, exposure to light can stimulate larval movement, so consistent light/dark cycles are important.[1]
-
Assay-Specific Factors: In the LMIT, the pore size of the mesh is crucial for consistent migration. For the LDT, the composition of the culture medium and the quality of the yeast extract can affect larval development.
FAQ 4: I want to investigate the role of P-glycoproteins (P-gps) in resistance. Where do I start?
A common approach is to use quantitative PCR (qPCR) to compare the expression levels of P-gp genes between susceptible and resistant isolates.
-
Initial Step: Isolate RNA from parasites (e.g., L3 larvae) of both susceptible and resistant populations. It is crucial to use high-quality RNA.
-
Gene Selection: Target P-gp genes that have been previously implicated in avermectin resistance, such as pgp-2 and pgp-9, which are often upregulated in resistant strains.[4]
-
qPCR Analysis: Perform reverse transcription followed by qPCR using validated primers for your target P-gp genes and a stable reference (housekeeping) gene for normalization.
-
Interpretation: A significant increase in the relative expression of P-gp genes in the resistant isolate compared to the susceptible one suggests a role for drug efflux in the resistance mechanism.
Section 2: Data Presentation
Quantitative data from resistance testing provides a clear comparison between susceptible and resistant isolates.
Table 1: Comparison of Ivermectin (IVM) Lethal/Effective Concentrations in Susceptible vs. Resistant Haemonchus contortus Isolates
| Assay Type | Isolate Status | Parameter | Concentration Value (µM or µg/mL) | Resistance Factor (RF) | Reference(s) |
| Larval Motility Assay | Susceptible | LP50 | 0.30 - 0.49 µM | - | [1] |
| Larval Motility Assay | Resistant | LP50 | 0.8 - 2.6 µM | 1.6 - 8.7 | [1] |
| Larval Migration Inhibition | Susceptible | LM50 | 0.0001 | - | [13] |
| Larval Migration Inhibition | Resistant | LM50 | 0.1492 | 1492 | [13] |
| Larval Development Test | Susceptible | LC50 | 0.001 µg/mL | - | [3] |
| Larval Development Test | Resistant | LC50 | 0.01 µg/mL | 10 | [3] |
| Adult Motility Assay | Susceptible | LC50 | 0.067 µg/mL | - | [3] |
| Adult Motility Assay | Resistant | LC50 | 164.94 µg/mL | ~2462 | [3] |
LP50: Concentration causing 50% inhibition of motility. LM50: Concentration causing 50% inhibition of migration. LC50: Lethal concentration for 50% of the population. RF is calculated as (Resistant Value / Susceptible Value).
Section 3: Experimental Protocols & Workflows
General Experimental Workflow for Avermectin Resistance Assessment
Caption: A typical workflow for identifying and characterizing avermectin resistance.
Protocol 1: Fecal Egg Count Reduction Test (FECRT)
Objective: To assess the in vivo efficacy of an anthelmintic by comparing fecal egg counts before and after treatment.
Methodology:
-
Animal Selection: Select a minimum of 10-15 animals from the same age and management group. Weaned animals in their first grazing season are ideal.[6] Animals should not have been treated with a long-acting anthelmintic in the preceding weeks.
-
Pre-Treatment Sampling (Day 0): Collect individual rectal fecal samples (minimum 20g) from each selected animal.[6] Label samples clearly.
-
Treatment: Weigh each animal accurately and administer the correct dose of Avermectin B1 according to the manufacturer's instructions.
-
Post-Treatment Sampling (Day 14): Collect a second set of individual rectal fecal samples from the same animals 14 days after treatment.[7][8]
-
Fecal Egg Counting:
-
Perform fecal egg counts (FEC) on all samples using a standardized technique (e.g., McMaster or Mini-FLOTAC). A sensitive method is recommended for accuracy.[6]
-
Calculate the eggs per gram (EPG) for each individual sample.
-
-
Calculation and Interpretation:
-
Calculate the group arithmetic mean EPG for the pre-treatment (T1) and post-treatment (T2) samples.
-
Calculate the percent reduction using the formula: FECR (%) = (1 - (T2 / T1)) * 100 .
-
Interpretation:
-
Protocol 2: Larval Migration Inhibition Test (LMIT)
Objective: To assess the in vitro sensitivity of L3 larvae to avermectin by measuring the drug's paralyzing effect on their ability to migrate through a mesh.
Methodology:
-
Larval Preparation: Recover L3 larvae from coprocultures of the field isolate. Ensure larvae are clean and stored consistently before use.
-
Drug Preparation: Prepare a stock solution of ivermectin in DMSO. Perform serial dilutions in a suitable buffer (e.g., PBS) to create a range of test concentrations. Include a buffer-only (negative) control.
-
Assay Setup:
-
Use a 96-well plate or similar apparatus with a fine mesh (e.g., 20-25 µm pores) separating an upper and lower chamber.
-
Add approximately 100-200 L3 larvae in a small volume to the upper chamber of each well.
-
Add the different ivermectin dilutions to the wells.
-
-
Incubation: Incubate the plates in the dark at a controlled temperature (e.g., 25°C) for 24 hours.[1]
-
Migration Stimulation & Collection:
-
After incubation, stimulate migration by briefly exposing the plates to a light source.[1]
-
Collect the larvae that have successfully migrated through the mesh into the lower chamber.
-
-
Quantification and Analysis:
-
Count the number of migrated larvae for each concentration and the control.
-
Calculate the percentage of migration inhibition for each concentration relative to the negative control.
-
Use probit or logit analysis to determine the EC50 (Effective Concentration that inhibits 50% of migration). Compare the EC50 of the test isolate to a known susceptible reference strain to determine the resistance factor.[12]
-
Section 4: Signaling Pathways & Mechanisms of Action
Avermectin's Mechanism of Action and Resistance
Caption: Avermectin action in susceptible parasites vs. mechanisms of resistance.
References
- 1. Detection of resistance to ivermectin in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ars.usda.gov [ars.usda.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibition of P-glycoprotein enhances sensitivity of Caenorhabditis elegans to ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. combar-ca.eu [combar-ca.eu]
- 7. Faecal Egg Count Reduction testing (FECRT) and interpretation of results in equines | NOAH (National Office of Animal Health) [noah.co.uk]
- 8. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 9. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. noah.co.uk [noah.co.uk]
- 11. Methods to determine resistance to anthelmintics when continuing larval development occurs - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 12. Development of the larval migration inhibition test for comparative analysis of ivermectin sensitivity in cyathostomin populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. entomoljournal.com [entomoljournal.com]
Technical Support Center: Enhancing Avermectin B1 Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Avermectin (B7782182) B1 (AVM B1) for enhanced bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of Avermectin B1?
A1: The primary reason for the low oral bioavailability of this compound is its poor water solubility.[1] AVM B1 is a lipophilic molecule, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
Q2: What are the main formulation strategies to enhance the bioavailability of this compound?
A2: The main strategies focus on improving the solubility and dissolution rate of AVM B1. These include:
-
Solid Dispersions: Dispersing AVM B1 in a hydrophilic polymer matrix to enhance its wettability and dissolution.
-
Nano-delivery Systems: Reducing the particle size of AVM B1 to the nanoscale (e.g., nanoemulsions, nanoparticles, solid nanodispersions) to increase the surface area for dissolution.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating AVM B1 in a mixture of oils, surfactants, and co-surfactants that spontaneously form a fine emulsion in the gastrointestinal tract.[2][3]
Q3: How does P-glycoprotein (P-gp) affect the bioavailability of this compound?
A3: P-glycoprotein is an efflux transporter protein found in various tissues, including the intestinal epithelium. It actively pumps xenobiotics, including this compound, out of cells and back into the intestinal lumen, thereby reducing its net absorption and overall bioavailability.[4][5] Interestingly, studies have shown that Avermectin can also induce the expression of P-gp, potentially leading to increased efflux and reduced efficacy over time.[6]
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound Solid Dispersion
Possible Causes:
-
Inappropriate Carrier Selection: The chosen hydrophilic polymer may not be optimal for AVM B1.
-
Incorrect Drug-to-Carrier Ratio: The ratio of AVM B1 to the polymer might not be suitable for achieving an amorphous dispersion.
-
Crystallization of the Drug: The amorphous drug within the solid dispersion may have recrystallized during storage.
-
Insufficient Mixing during Preparation: Inadequate mixing can lead to a non-homogenous dispersion.
Troubleshooting Steps:
-
Carrier Screening: Test a variety of hydrophilic polymers such as Polyethylene Glycols (PEGs), Polyvinylpyrrolidone (PVP), Poloxamers, and Hydroxypropyl Methylcellulose (HPMC) to find the most effective carrier for AVM B1.
-
Optimize Drug-to-Carrier Ratio: Prepare solid dispersions with varying drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5) and evaluate their dissolution profiles to identify the optimal ratio.[7]
-
Characterize Solid State: Use techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state of AVM B1 in the solid dispersion.
-
Ensure Homogeneity: During preparation (e.g., fusion method), ensure thorough mixing of the molten drug and carrier. For the solvent evaporation method, ensure the drug and carrier are fully dissolved in a common solvent.
Issue 2: Precipitation of this compound in SEDDS upon Aqueous Dilution
Possible Causes:
-
Poor Formulation Design: The ratio of oil, surfactant, and co-surfactant may not be optimal to maintain the drug in a solubilized state upon emulsification.
-
Supersaturation and Precipitation: The drug may be solubilized in the SEDDS formulation at a concentration above its equilibrium solubility in the resulting emulsion, leading to precipitation upon dilution.
-
Low Surfactant Concentration: Insufficient surfactant can lead to the formation of larger emulsion droplets, which are less stable and may not effectively keep the drug solubilized.
Troubleshooting Steps:
-
Ternary Phase Diagram Construction: Systematically screen different ratios of oil, surfactant, and co-surfactant to identify the optimal self-emulsifying region that produces stable nanoemulsions with high drug loading.
-
Incorporate Precipitation Inhibitors: Include hydrophilic polymers (e.g., HPMC, PVP) in the SEDDS formulation to help maintain a supersaturated state and prevent drug precipitation upon dilution.
-
Optimize Surfactant/Co-surfactant Ratio: Increase the concentration of the surfactant or optimize the surfactant-to-co-surfactant ratio to improve the emulsification process and the stability of the resulting emulsion.[2]
Issue 3: Low Entrapment Efficiency of this compound in Nanoparticles
Possible Causes:
-
Drug Properties: The lipophilic nature of AVM B1 can make its encapsulation in hydrophilic polymer nanoparticles challenging.
-
Formulation Parameters: The type and concentration of polymer and surfactant, as well as the drug-to-polymer ratio, can significantly impact entrapment efficiency.
-
Process Parameters: The method of nanoparticle preparation (e.g., nanoprecipitation, emulsion solvent evaporation) and its parameters (e.g., stirring speed, sonication time) can affect drug encapsulation.
Troubleshooting Steps:
-
Optimize Polymer and Surfactant Concentrations: Systematically vary the concentrations of the polymer (e.g., PLGA, PCL) and surfactant (e.g., PVA, Poloxamer) to find the optimal balance for nanoparticle formation and drug entrapment.
-
Adjust Drug-to-Polymer Ratio: Investigate different drug-to-polymer ratios. A higher polymer concentration can sometimes improve entrapment, but may also lead to larger particle sizes.
-
Modify the Preparation Method: For the nanoprecipitation method, adding the organic phase containing the drug and polymer to the aqueous phase under vigorous stirring is crucial. For the emulsion solvent evaporation method, optimizing the homogenization speed and time can improve drug encapsulation.
-
pH Adjustment: For certain polymers and drugs, adjusting the pH of the aqueous phase can influence the ionization state of the drug and polymer, potentially increasing entrapment efficiency.[8]
Data Presentation
Table 1: Comparison of this compound Solubility in Different Formulations
| Formulation Type | Carrier/Components | Drug:Carrier Ratio | Solubility | Fold Increase | Reference |
| Pure this compound | - | - | 3.77 µg/mL | 1 | [7] |
| Solid Dispersion | PEG-6000 | 1:3 | 266.10 µg/mL | ~70 | [7] |
| Solid Dispersion | PEG6k-PLX188-CBU | 1:19 | 806.0 mg/L | ~214 | [9] |
| Solid Nanodispersion | Sucrose, Surfactants, UV 329 | 10% AVM B1 | - | - | [10] |
Table 2: In Vivo Pharmacokinetic Parameters of Different Avermectin Formulations in Cattle (Pour-on)
| Formulation | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | Reference |
| Ivermectin | 12.2 ± 6.0 | 3.4 ± 0.8 | 115.5 ± 43.0 | [11] |
| Doramectin (B1670889) | 12.2 ± 4.8 | 4.3 ± 1.6 | 168.0 ± 41.7 | [11] |
Table 3: Comparative Bioavailability of Ivermectin Pour-on Formulations in Hanwoo Cattle
| Formulation | Cmax (µg/mL) | Tmax (h) | AUClast (h*µg/mL) | Reference |
| Innovator | 0.11 ± 0.01 | 41 ± 1.24 | 9.33 ± 0 | [12] |
| Generic A | 0.10 ± 0.01 | 40 ± 1.14 | 9.41 ± 0.57 | [12] |
| Generic B | 0.10 ± 0.01 | 40 ± 2.21 | 9.00 ± 0 | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Fusion Method)
Materials:
-
This compound powder
-
Polyethylene glycol 6000 (PEG-6000)
-
Mortar and pestle
-
Sieve (e.g., mesh #60)
-
Heating mantle or water bath
-
Beaker
-
Stirring rod
Procedure:
-
Weigh the desired amounts of this compound and PEG-6000 to achieve the target drug-to-carrier ratio (e.g., 1:3 w/w).
-
Place the PEG-6000 in a beaker and melt it using a heating mantle or water bath at 60-70°C.
-
Once the PEG-6000 is completely melted, gradually add the this compound powder while continuously stirring to ensure a homogenous mixture.
-
Continue stirring until the this compound is fully dissolved in the molten PEG-6000.
-
Remove the beaker from the heat and allow the molten mixture to cool and solidify at room temperature.
-
Once solidified, grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.[7]
-
Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 2: Preparation of this compound Nanoemulsion
Materials:
-
This compound
-
Oil phase (e.g., ethyl oleate)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol)
-
Purified water
-
Magnetic stirrer
-
High-pressure homogenizer
Procedure:
-
Preparation of the Oil Phase: Dissolve this compound in the selected oil (e.g., ethyl oleate) with the aid of gentle heating and stirring until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., Transcutol) in purified water.
-
Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and pressure to reduce the droplet size and form a nanoemulsion. The optimal parameters (pressure, number of passes) should be determined for each specific formulation.
-
Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 3: Determination of Entrapment Efficiency of this compound in Nanoparticles
Materials:
-
This compound loaded nanoparticle suspension
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Mobile phase and column suitable for AVM B1 analysis
-
Solvent to dissolve nanoparticles (e.g., acetonitrile)
Procedure:
-
Separation of Free Drug: Centrifuge a known volume of the nanoparticle suspension at high speed (e.g., 15,000 rpm) for a sufficient time (e.g., 30 minutes) to pellet the nanoparticles.
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the unentrapped (free) this compound. Analyze the concentration of AVM B1 in the supernatant using a validated HPLC method.
-
Calculation of Entrapment Efficiency: The entrapment efficiency (EE%) is calculated using the following formula:
EE (%) = [(Total amount of AVM B1 added - Amount of free AVM B1 in supernatant) / Total amount of AVM B1 added] x 100
Visualizations
References
- 1. Formulation and Ex Vivo Evaluation of Ivermectin Within Different Nano-Drug Delivery Vehicles for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Potential impact of ABCB1 (p-glycoprotein) polymorphisms on avermectin toxicity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Regulation of P-glycoprotein gene expression by PKC/NF-κB-PXR signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.colostate.edu [research.colostate.edu]
- 9. rivm.nl [rivm.nl]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Comparison of pharmacokinetic profiles of doramectin and ivermectin pour-on formulations in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Pharmacokinetics and Bioequivalence of Pour-On Ivermectin Formulations in Korean Hanwoo Cattle [mdpi.com]
Technical Support Center: Overcoming Matrix Effects in Avermectin B1 Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the mass spectrometry analysis of Avermectin B1.
Troubleshooting Guide & FAQs
This section addresses specific issues that can arise during the analysis of this compound due to matrix interference.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects in LC-MS/MS analysis are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate and unreliable quantification of this compound.[1][2] These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[3][4]
Q2: How can I detect the presence of matrix effects in my this compound assay?
A2: Matrix effects can be identified by comparing the response of an analyte in a pure solvent standard to its response in a sample matrix where the analyte has been spiked after extraction.[5] A significant difference between these two responses indicates the presence of matrix effects. Another common method is the post-column infusion technique, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[3] Injection of a blank matrix extract will show a dip or a rise in the baseline signal if matrix components are causing ion suppression or enhancement, respectively.[3]
Q3: What are the most common sources of matrix effects in this compound analysis?
A3: The sources of matrix effects are highly dependent on the sample type. In biological matrices such as plasma, liver, or fat, common interfering substances include phospholipids, salts, and proteins.[5] For food matrices like fruits, vegetables, and milk, pigments, sugars, and lipids can be major contributors.[6] In environmental samples like soil and water, humic acids and other organic matter can cause significant interference.[7]
Troubleshooting Common Issues
Issue 1: Poor reproducibility and accuracy in this compound quantification.
-
Possible Cause: Significant matrix effects are likely interfering with the ionization of this compound.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3]
-
Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18, polymeric mixed-mode) to clean up the sample extract. This is a highly effective technique for removing a broad range of interferences.[5][8][9]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is particularly useful for complex matrices like food and agricultural products.[10] It involves an extraction and cleanup step that can significantly reduce matrix components.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound away from polar interferences.[5]
-
-
Implement a Robust Calibration Strategy:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[3][11] A SIL-IS for this compound will co-elute and experience the same ionization suppression or enhancement as the analyte, providing the most accurate correction.[3]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[12] This helps to mimic the matrix effects seen in the actual samples.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample itself. It is a powerful technique for overcoming matrix effects but can be more time-consuming.[3][12]
-
-
Issue 2: Ion suppression leading to low sensitivity and high limits of detection (LOD) for this compound.
-
Possible Cause: Co-eluting matrix components are competing with this compound for ionization.
-
Troubleshooting Steps:
-
Chromatographic Optimization:
-
Modify the Mobile Phase Gradient: Adjusting the gradient profile can help to separate this compound from interfering compounds.[3]
-
Change the Stationary Phase: Using a different HPLC/UHPLC column with a different selectivity can improve the resolution between this compound and matrix components.
-
Employ a Divert Valve: A divert valve can be used to direct the flow from the column to waste during the elution of highly interfering, unretained components, preventing them from entering the mass spectrometer source.[13]
-
-
Adjust Mass Spectrometer Source Parameters:
-
Optimize parameters such as capillary voltage, gas flows (nebulizer, drying gas), and source temperature to enhance the ionization of this compound and potentially reduce the influence of interfering compounds.[8]
-
-
Reduce Injection Volume: In some cases, reducing the amount of matrix introduced into the system by decreasing the injection volume can alleviate ion suppression.[14]
-
Experimental Protocols & Data
This section provides an overview of common experimental methodologies and a summary of quantitative data for this compound analysis.
Sample Preparation Protocols
The choice of sample preparation is critical for minimizing matrix effects. Below are examples of commonly used protocols.
Table 1: Comparison of Sample Preparation Protocols for this compound Analysis
| Protocol | Matrix | Key Steps | Typical Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Plasma | 1. Protein precipitation with methanol.2. Loading onto a C18 SPE cartridge.3. Washing with 15% methanol.4. Elution with isopropyl alcohol. | >85% | [8] |
| QuEChERS | Meat & Milk | 1. Extraction with acetonitrile.2. Addition of QuEChERS salts (e.g., MgSO₄, NaCl).3. Dispersive SPE cleanup with C18 sorbent. | 80-110% | |
| Liquid-Liquid Extraction (LLE) | Animal Tissues | 1. Homogenization in acetone.2. Extraction with ethyl acetate.3. Acetonitrile/hexane partitioning for defatting. | 76-109% | [6][9] |
LC-MS/MS Parameters
The following table summarizes typical Liquid Chromatography and Mass Spectrometry parameters used for this compound analysis.
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting | Reference |
| LC Column | C18 (e.g., ACE C18, Zorbax ODS) | [6][8] |
| Mobile Phase A | 0.1% Acetic Acid or 10mM Ammonium Formate in Water | [8][10] |
| Mobile Phase B | Methanol:Acetonitrile (1:1, v/v) or Methanol with 0.1% Formic Acid | [8][10] |
| Flow Rate | 0.2 - 0.5 mL/min | [10] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode | [8][10] |
| MRM Transitions (m/z) | 873.5 → 567.25 (Negative Mode for Ivermectin) | [8] |
Visual Workflows
The following diagrams illustrate key workflows for overcoming matrix effects in this compound mass spectrometry.
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Research Portal [ub-ir.bolton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advanced LC-MS/MS Technique for Environmental Ivermectin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caa.go.jp [caa.go.jp]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 14. epa.gov [epa.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for Avermectin B1 Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the detection and quantification of Avermectin (B7782182) B1, a widely used antiparasitic agent. The selection of an appropriate analytical method is critical for ensuring product quality, safety, and efficacy in research and drug development. This document outlines the performance characteristics and experimental protocols of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Method Performance Comparison
The following tables summarize the quantitative performance of different analytical methods for Avermectin B1 detection, providing a clear comparison of their key validation parameters.
Table 1: Performance of HPLC Methods for this compound Analysis
| Parameter | HPLC-DAD[1][2] | HPLC with Fluorescence Detection[3][4][5] |
| Linearity (Correlation Coefficient) | 0.9929 - 0.9972 | > 0.99 |
| Limit of Detection (LOD) | 2.93 µg/mL (for Ivermectin)[6] | 2 ng/g[4] |
| Limit of Quantitation (LOQ) | 8.79 µg/mL (for Ivermectin)[6] | 5 ng/g[4], 5 µg/L[3][5] |
| Accuracy (Recovery) | Not explicitly stated | 73% - 108%[4], 76% - 105%[5] |
| Precision (RSD) | Intraday: 1.6283%, Interday: 1.352% (for Ivermectin)[6] | < 10%[5] |
| Applicable Matrices | Bulk drug samples[1][2] | Hops[4], Bovine Milk[3][5] |
Table 2: Performance of LC-MS/MS Methods for this compound Analysis
| Parameter | Water Matrix[7] | Soil Matrix[8] | Animal Products[9] |
| Linearity (Correlation Coefficient) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | Calculated as 4x baseline noise[7] | Calculated as 4x baseline noise[8] | Not explicitly stated |
| Limit of Quantitation (LOQ) | 0.05 µg/L[7] | 0.5 µg/kg[8] | 0.005 mg/kg[9] |
| Accuracy (Recovery) | 70% - 120%[7] | 70% - 120% (with some exceptions)[8] | Not explicitly stated |
| Precision (RSD) | ≤ 20%[7] | ≤ 20%[8] | Not explicitly stated |
| Applicable Matrices | Water[7] | Soil[8] | Muscle, Liver, Kidney[9] |
Table 3: Performance of ELISA Methods for this compound Analysis
| Parameter | Commercial ELISA Kits[10][11][12][13][14] |
| Principle | Competitive Immunoassay[11][13] |
| Assay Range | Assay Dependent[10] |
| Applicable Matrices | Urine, Liver, Kidney, Tissue[10][12], Milk[11][12][13] |
| Key Feature | Rapid screening method |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are outlines of typical experimental protocols for the detection of this compound.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)
This method is suitable for the quantification of Avermectin B1a and B1b in bulk samples.[1][2]
1. Instrumentation:
-
HPLC system with a Diode Array Detector (DAD).
-
C18 column (e.g., Phenomenex® C18, 150 mm × 4.6 mm, 5 µm).[1]
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile (B52724): Methanol (B129727): Ultrapure Water (53:35:12, v/v/v).[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Column Temperature: 20 °C.[1]
-
Injection Volume: 20 µL.[1]
-
Detection Wavelength: 250 nm.[1]
3. Sample Preparation:
-
Prepare standard solutions of this compound in methanol.[1]
-
For bulk samples, dissolve the material in methanol to a known concentration.
4. Validation Parameters:
-
Linearity: Assessed by constructing a calibration curve with at least five concentrations.[1]
-
Precision: Evaluated by analyzing replicate injections of a standard solution at different times (intraday and interday).[6]
-
Accuracy: Determined by the recovery of spiked samples.
-
Robustness: Assessed by making deliberate small changes to method parameters (e.g., flow rate, column temperature).[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is applicable to various matrices including water, soil, and animal tissues.[7][8][9]
1. Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).[9]
-
C18 column (e.g., Octadecylsilanized silica (B1680970) gel, 2.1 mm ID, 150 mm length, 3 µm particle size).[9]
2. Sample Preparation (General Steps):
-
Extraction: Varies by matrix. For water, partitioning with dichloromethane (B109758) is used.[7] For soil, extraction is done with dichloromethane.[8] For animal tissues, homogenization and extraction with acetone (B3395972) followed by liquid-liquid partitioning is common.[9]
-
Clean-up: Solid-phase extraction (SPE) with cartridges like octadecylsilanized silica gel is often employed to remove interfering matrix components.[9]
-
Reconstitution: The final extract is typically evaporated and reconstituted in a solvent compatible with the mobile phase.[7]
3. LC-MS/MS Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Monitoring Ions: Specific precursor and product ions for Avermectin B1a and B1b are monitored for quantification and confirmation.[9]
4. Validation Parameters:
-
LOD and LOQ: Determined based on signal-to-noise ratios or the lowest fortification level with acceptable accuracy and precision.[7][8]
-
Accuracy and Precision: Evaluated through recovery studies of spiked blank matrix samples at different concentration levels.[7][8]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid and high-throughput screening method based on antigen-antibody reactions.[11][13]
1. Principle:
-
Competitive ELISA is the common format for this compound detection.[11][13] this compound in the sample competes with a labeled this compound for binding to a limited number of specific antibodies coated on a microplate. The signal is inversely proportional to the concentration of this compound in the sample.
2. General Procedure:
-
Add standards or samples to the antibody-coated microplate wells.
-
Add enzyme-conjugated this compound.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a color.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of this compound in the samples based on a standard curve.
3. Applicability:
-
Suitable for screening a large number of samples from various matrices like milk, tissue, and urine.[10][11][12]
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound detection.
Caption: Workflow for Analytical Method Validation.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. scispace.com [scispace.com]
- 4. Liquid chromatographic method for determination of total this compound and 8,9-Z-avermectin B1 residues in hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a Method for Analysis of Avermectins Residues in Bovine Milk by HPLC-Fluorescence Detector [article.sapub.org]
- 6. Method development and validation for ivermectin quantification. [wisdomlib.org]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. caa.go.jp [caa.go.jp]
- 10. Avermectins ELISA - Randox Online Store [store.randox.com]
- 11. ringbio.com [ringbio.com]
- 12. Kwinbon Tissue Quality Control Elisa Test Kit for Avermectins and Ivermectin Residue - Tissue Quality Control, Avermectins and Ivermectin Elisa | Made-in-China.com [m.made-in-china.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. afsbio.com [afsbio.com]
A Comparative Guide to Determining the Limit of Detection for Avermectin B1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for determining the limit of detection (LOD) of Avermectin (B7782182) B1, a widely used anthelmintic and insecticide. The selection of an appropriate method is critical for ensuring product safety, regulatory compliance, and effective research and development. This document outlines the performance of established techniques such as High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA), alongside advanced mass spectrometry-based methods and emerging biosensor technologies. Experimental data, detailed protocols, and workflow diagrams are presented to aid in the selection of the most suitable method for your specific application.
Comparative Performance of Analytical Methods
The choice of analytical method for Avermectin B1 detection is often a trade-off between sensitivity, specificity, cost, and throughput. The following tables summarize the quantitative performance of different techniques based on reported experimental data.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Citation |
| HPLC-UV | Biological Samples (Plasma, Meat, Pear) | 2 ppb | - | 80 - 86 | [1] |
| HPLC with Fluorescence Detection | Hops | 2 ng/g | 5 ng/g | 73 - 108 | [2] |
| HPLC-DAD | Bulk Samples | 0.003 - 0.037 mg/mL | 0.004 - 0.123 mg/mL | - | [3] |
| HPLC-UV | Honey | 0.002 mg/kg | 0.007 mg/kg | 73.4 - 97.45 | [4] |
| LC-MS/MS | Water | 0.003 µg/L | 0.05 µg/L | 70 - 120 | [5] |
| LC-MS/MS | Soil | 0.07 - 0.2 µg/kg | 0.5 µg/kg | 70 - 120 | [6] |
| LC-MS/MS | Bovine Tissues | - | 0.17 - 2.27 µg/kg | 62.4 - 104.5 | [7] |
| LC-MS/MS (QuEChERS) | Various | - | 0.005 mg/kg | - | [8] |
| ELISA | Tissue | 10 ppb | - | - | [9] |
| ELISA | Vegetable | 3 ppb | - | - | [9] |
| ELISA | Animal Tissue (beef, pork, mutton) | 5 ppb | - | - | [10] |
| ELISA | Milk | 3 ppb | - | - | [10] |
| ELISA | Food, Feed, Meat, Milk | - | - | 75 - 125 | [11] |
| Electrochemical Biosensor | - | 4.4 x 10⁻¹¹ mol/L | - | 99.4 - 109.5 | [12] |
| SERS | Leafy Vegetables | < 1 mg/kg | - | 90.67 - 113.75 | [13] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography (HPLC)
a) HPLC with UV Detection for Biological Samples [1]
-
Sample Preparation:
-
Extract this compound from the sample matrix (cattle plasma, meat, or pear).
-
Perform a clean-up step using a C18 Solid-Phase Extraction (SPE) column followed by an immunoaffinity column.
-
-
Chromatographic Conditions:
-
System: Reversed-phase HPLC.
-
Detection: UV at 245 nm.
-
b) HPLC with Fluorescence Detection for Hops [2]
-
Sample Preparation:
-
Rehydrate dried hops and extract with a methanol-water mixture.
-
Partition the avermectins into hexane (B92381).
-
Concentrate and purify the hexane extract using an aminopropyl solid-phase extraction column.
-
Derivatize the purified extract with trifluoroacetic anhydride.
-
-
Chromatographic Conditions:
-
System: Reversed-phase HPLC.
-
Detection: Fluorescence detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
a) LC-MS/MS for Water Samples [5]
-
Sample Preparation:
-
Treat water samples with acetonitrile (B52724) to desorb analytes from container surfaces.
-
Partition a 75-mL aliquot with two 20-mL portions of dichloromethane.
-
Evaporate the organic portion to dryness and reconstitute in 50% (v/v) acetonitrile/water.
-
-
LC-MS/MS Conditions:
b) LC-MS/MS with QuEChERS for General Use [8]
-
Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Weigh 10 g of the homogenized, frozen sample into a 50 ml centrifugation tube.
-
Add 10 ml of acetonitrile and an internal standard solution, then shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄ anhydrous, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogencitrate sesquihydrate) and shake for 1 minute, then centrifuge.
-
Transfer an aliquot of the extract to a tube containing a clean-up sorbent (e.g., 25 mg PSA and 150 mg MgSO₄ per mL of extract), shake, and centrifuge.
-
The final extract is ready for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Instrument: API 3000 or equivalent.
-
Mode: ESI positive.
-
Mass Transitions: Specific precursor-to-product ion transitions for Avermectin B1a and B1b are monitored.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA for Tissue and Vegetable Samples [9][15]
-
Principle: This is a competitive immunoassay. This compound in the sample competes with a known amount of enzyme-labeled this compound for binding to a limited number of specific antibody-coated wells.
-
Procedure:
-
Add standards or prepared samples to the microwells coated with anti-Avermectin B1 antibodies.
-
Add enzyme-conjugated this compound to the wells.
-
Incubate to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Mandatory Visualizations
Logical Workflow for this compound Detection
The following diagram illustrates a generalized workflow for the detection and quantification of this compound, from sample collection to final data analysis.
Caption: Generalized workflow for this compound analysis.
Competitive ELISA Mechanism
This diagram illustrates the principle of the competitive ELISA used for the quantification of this compound.
Caption: Principle of competitive ELISA for this compound.
References
- 1. Determination of this compound in biological samples by immunoaffinity column cleanup and liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic method for determination of total this compound and 8,9-Z-avermectin B1 residues in hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. China Avermectins and Ivermectin 2 in 1 Residue ELISA Kit factory and manufacturers | Kwinbon [kwinbonbio.com]
- 11. Avermectin ELISA Test Kit for Food & Feed Detection (0.125ppb) [m.elisatest-kits.com]
- 12. Electrochemical (Bio)Sensors for Toxins, Foodborne Pathogens, Pesticides, and Antibiotics Detection: Recent Advances and Challenges in Food Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. fda.gov [fda.gov]
- 15. ringbio.com [ringbio.com]
Establishing the Limit of Quantification for Avermectin B1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the Limit of Quantification (LOQ) of Avermectin (B7782182) B1, a widely used antiparasitic agent. Understanding the LOQ is critical for ensuring the accuracy and reliability of analytical data in research and quality control. This document outlines the performance of various techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
Avermectin B1 is primarily composed of two homologs, Avermectin B1a (>80%) and Avermectin B1b (<20%).[1][2] Analytical methods must be sensitive enough to detect and quantify these components at low concentrations in various matrices. The LOQ represents the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
Comparative Performance of Analytical Methods
The choice of analytical technique significantly impacts the achievable LOQ for this compound. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach. The table below summarizes the LOQ values obtained using different methods as reported in the literature.
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Components Analyzed |
| LC-MS/MS | Soil | 0.5 µg/kg | Avermectin B1a, B1b, 8,9-Z Avermectin B1a |
| LC-MS/MS | Water | 0.05 µg/L | Avermectin B1a, B1b, 8,9-Z Avermectin B1a |
| LC-MS/MS | Animal Tissues | 0.005 mg/kg | Avermectin B1a, B1b, 8,9-Z Avermectin B1a |
| HPLC-DAD | Bulk Samples | 0.004 - 0.123 mg/mL | Avermectin B1a, B1b |
| HPLC-UV with Immunoaffinity Cleanup | Cattle Plasma, Meat, Pears | Not explicitly stated, LOD is 2 ppb | This compound |
| HPLC-Fluorescence | Bovine Milk | 5 µg/L | Abamectin (B1a + B1b) |
| qNMR | Commercial Formulation | 0.029 mg/mL | Avermectin B1a |
| HPLC-UV | Cucumbers | Limit of determination was 0.003 mg/kg | Avermectin B1a |
| HPLC-Fluorescence | Hops | 5 ng/g | Avermectin B1a, 8,9-Z-avermectin B1a |
Note: The LOQ is matrix-dependent and can vary based on the specific protocol and instrumentation used.
Experimental Protocols
The determination of the LOQ for this compound involves a series of steps from sample preparation to instrumental analysis. Below are generalized protocols for the most common analytical methods.
1. LC-MS/MS Method for this compound in Soil [3]
-
Principle: This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantification of Avermectin B1a, B1b, and its isomer 8,9-Z Avermectin B1a.
-
Sample Preparation:
-
Extraction: Soil samples are extracted twice with a 70% acetonitrile/water solution by shaking, centrifuging, and filtering.
-
Solid-Phase Extraction (SPE) Cleanup: The combined extracts undergo cleanup using an SPE column. The analytes are eluted with dichloromethane.
-
Concentration: The eluate is evaporated to dryness using a rotary evaporator.
-
Reconstitution: The residue is redissolved in an acetonitrile/water mixture for analysis.
-
-
Instrumental Analysis:
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantification: The LOQ is established as the lowest fortification concentration that provides acceptable accuracy (mean recoveries of 70-120%) and precision (Relative Standard Deviation, RSD ≤20%).[3]
-
2. HPLC-DAD Method for this compound in Bulk Samples [1][4]
-
Principle: This method employs HPLC with a Diode Array Detector (DAD) for the quantification of Avermectin B1a and B1b in bulk drug substances.
-
Sample Preparation:
-
Standard and Sample Solution Preparation: Standard solutions of this compound are prepared in methanol (B129727) at known concentrations. Sample solutions are prepared by dissolving the bulk material in methanol.
-
-
Instrumental Analysis:
-
Technique: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).
-
Chromatographic Conditions: A C18 column is typically used with a mobile phase of acetonitrile, methanol, and water. Detection is performed at 250 nm.[1][4]
-
LOQ Calculation: The LOQ is calculated based on the standard deviation of the response and the slope of the calibration curve.[1]
-
3. HPLC with Fluorescence Detection for this compound in Hops [5]
-
Principle: This method involves a derivatization step to enhance the fluorescence of this compound, thereby increasing the sensitivity of detection.
-
Sample Preparation:
-
Extraction: Dried hops are rehydrated and extracted with a methanol-water mixture.
-
Partitioning: The avermectins are partitioned into hexane (B92381).
-
SPE Cleanup: The hexane extract is purified using an aminopropyl solid-phase extraction column.
-
Derivatization: The purified extract is derivatized with trifluoroacetic anhydride.
-
-
Instrumental Analysis:
-
Technique: Reversed-phase Liquid Chromatography with Fluorescence Detection.
-
Quantification: The LOQ is determined as the concentration that provides a signal-to-noise ratio greater than 10.[5]
-
Workflow for Establishing the Limit of Quantification (LOQ)
The following diagram illustrates a typical workflow for determining the LOQ of this compound.
References
Comparative Efficacy of Avermectin B1 (Abamectin) vs. Ivermectin Against Haemonchus contortus: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of Avermectin (B7782182) B1 (commonly known as abamectin) and its derivative, ivermectin, against the economically significant gastrointestinal nematode, Haemonchus contortus. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, methodologies, and mechanisms of action.
A Note on Direct Comparison: It is critical to note that the existing scientific literature lacks a direct, head-to-head comparative study evaluating abamectin (B1664291) and ivermectin against H. contortus under identical experimental conditions. The data presented herein is compiled from separate studies, which may vary in methodologies, parasite strains (including resistance profiles), and host animals. This necessitates a cautious interpretation of the relative efficacy of these two closely related anthelmintics.
Chemical Relationship and Mechanism of Action
Ivermectin is a semi-synthetic derivative of the naturally occurring avermectin B1 (abamectin). Specifically, ivermectin is 22,23-dihydrothis compound. Both compounds belong to the macrocyclic lactone class of endectocides and share the same primary mechanism of action. They bind with high affinity to glutamate-gated chloride ion channels (GluCls) present in the nerve and muscle cells of invertebrates. This binding locks the channels in an open state, leading to an increased influx of chloride ions. The result is hyperpolarization of the cell membrane, which causes a flaccid paralysis and ultimately the death of the parasite.[1][2][3] The selectivity of these drugs for invertebrates is due to the fact that in mammals, GluCls are confined to the central nervous system, where the blood-brain barrier generally prevents the drugs from reaching them.[2]
Efficacy Data
The following tables summarize the efficacy of abamectin and ivermectin against Haemonchus contortus as determined by Fecal Egg Count Reduction (FECR) and, where available, reduction in adult worm burden.
Table 1: Efficacy of this compound (Abamectin) against Haemonchus contortus
| Host Animal | Drug Dosage | Parasite Strain | Efficacy (FECR %) | Study Reference |
| Sheep | Not Specified | Field Isolate (VHR29) | < 80% | Reduced efficacy of ivermectin, abamectin and moxidectin (B1677422) against field isolates of Haemonchus contortus[4] |
| Sheep | Not Specified | GWBII Isolate (in vitro) | Resistant (12-fold) | Response of drug-susceptible and -resistant Haemonchus contortus larvae to monepantel (B609222) and abamectin alone or in combination in vitro[5] |
| Sheep | Not Specified | MPL-R Isolate (in vitro) | Resistant (6-fold) | Response of drug-susceptible and -resistant Haemonchus contortus larvae to monepantel and abamectin alone or in combination in vitro[5] |
Table 2: Efficacy of Ivermectin against Haemonchus contortus
| Host Animal | Drug Dosage | Parasite Strain | Efficacy (FECR %) | Efficacy (Worm Burden Reduction %) | Study Reference |
| Sheep | Full-dose (1 mL/50 kg liveweight) | Naturally Infected | 99% - 100% | Not Reported | Effectiveness of Ivermectin and Albendazole against Haemonchus contortus in Sheep in West Java, Indonesia[6][7] |
| Sheep | Half-dose | Naturally Infected | Resistance observed | Not Reported | Effectiveness of Ivermectin and Albendazole against Haemonchus contortus in Sheep in West Java, Indonesia[6][7] |
| Lambs | 0.2 mg/kg (oral) | Susceptible Strain | 100% | 100% | Efficacy of moxidectin, nemadectin (B27624) and ivermectin against an ivermectin-resistant strain of Haemonchus contortus in sheep[8] |
| Lambs | 0.2 mg/kg (oral) | Resistant Strain | Not significant | Not significant | Efficacy of moxidectin, nemadectin and ivermectin against an ivermectin-resistant strain of Haemonchus contortus in sheep[8] |
| Sheep | 0.2 mg/kg | Susceptible Strain | Not Reported | 100% | Efficacy of some anthelmintics on an ivermectin-resistant strain of Haemonchus contortus in sheep[9] |
| Sheep | 0.2 mg/kg | Resistant Strain | Not Reported | 10.4% | Efficacy of some anthelmintics on an ivermectin-resistant strain of Haemonchus contortus in sheep |
| Sheep | Not Specified | Field Isolate (VHR23) | < 80% | Not Reported | Reduced efficacy of ivermectin, abamectin and moxidectin against field isolates of Haemonchus contortus[4] |
Experimental Protocols
The primary method for evaluating anthelmintic efficacy in vivo is the Fecal Egg Count Reduction Test (FECRT). For more definitive results, this is often followed by a controlled efficacy test involving post-mortem worm burden counts.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is a standardized method used to detect anthelmintic resistance in nematode populations. The general protocol is as follows:
-
Animal Selection: A group of animals (typically at least 10-15 per treatment group) with naturally or experimentally induced infections and pre-treatment fecal egg counts of at least 150 eggs per gram (EPG) are selected.[10]
-
Pre-treatment Sampling (Day 0): Individual fecal samples are collected from each animal to determine the baseline EPG.
-
Treatment Administration: The anthelmintic is administered according to the manufacturer's recommended dosage. A control group of animals remains untreated.
-
Post-treatment Sampling: Fecal samples are collected again from the same animals, typically 14 days after treatment for macrocyclic lactones like ivermectin and abamectin.[11][12]
-
Fecal Analysis: The number of nematode eggs per gram of feces is determined for both pre- and post-treatment samples using a standardized technique such as the McMaster method.
-
Calculation of Efficacy: The percentage of fecal egg count reduction is calculated using the following formula:
FECR (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
Anthelmintic resistance is suspected if the FECR is less than 95% and the lower 95% confidence limit is below 90%.[10]
Controlled Efficacy Test
This method provides a more accurate measure of efficacy by directly counting the number of adult worms.
-
Infection: Worm-free animals are experimentally infected with a known number of infective larvae (H. contortus L3).
-
Treatment: After a pre-patent period (allowing larvae to mature into adults, typically around 28 days), animals are treated with the anthelmintic.
-
Necropsy: A set number of days post-treatment (e.g., 7-14 days), the animals are euthanized.
-
Worm Recovery: The abomasum is collected, and the adult H. contortus are carefully recovered, identified, and counted.
-
Efficacy Calculation: The mean worm burden of the treated group is compared to that of an untreated control group to calculate the percentage reduction.
Signaling Pathway: Mechanism of Action at the Neuronal Level
The anthelmintic effect of both abamectin and ivermectin is initiated by their binding to glutamate-gated chloride channels on the neuronal and pharyngeal muscle cell membranes of the nematode.
Conclusion
This compound (abamectin) and its derivative ivermectin are potent anthelmintics against Haemonchus contortus, acting through the same mechanism of inducing paralysis via glutamate-gated chloride channels. While ivermectin has historically shown very high efficacy (99-100%) against susceptible strains of H. contortus, the data clearly indicates that resistance is a major and widespread issue for both compounds, with efficacy dropping below 80% or even to insignificant levels in resistant populations.[4][8] The choice between these compounds in a research or control context must be informed by local resistance profiles. The lack of direct comparative studies underscores the need for further research to precisely delineate any subtle differences in their efficacy and propensity for resistance selection under controlled conditions.
References
- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ivermectin - Wikipedia [en.wikipedia.org]
- 3. AOP-Wiki [aopwiki.org]
- 4. Reduced efficacy of ivermectin, abamectin and moxidectin against field isolates of Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Response of drug-susceptible and -resistant Haemonchus contortus larvae to monepantel and abamectin alone or in combination in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness of Ivermectin and Albendazole against Haemonchus contortus in Sheep in West Java, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of Ivermectin and Albendazole against Haemonchus contortus in Sheep in West Java, Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of moxidectin, nemadectin and ivermectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of some anthelmintics on an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Faecal egg count reduction test - Wikipedia [en.wikipedia.org]
- 11. combar-ca.eu [combar-ca.eu]
- 12. merck-animal-health-usa.com [merck-animal-health-usa.com]
A Comparative Analysis of the Neurotoxicity of Avermectin B1 and Selamectin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic profiles of two widely used macrocyclic lactones, Avermectin (B7782182) B1 and Selamectin. The information presented is supported by experimental data to assist researchers and professionals in drug development and safety assessment.
Executive Summary
Avermectin B1 and Selamectin, both members of the avermectin family of compounds, exert their primary neurotoxic effects by modulating ligand-gated chloride ion channels in the nervous system. While their core mechanism of action is similar, differences in their chemical structure and interaction with physiological barriers, such as the P-glycoprotein efflux pump, lead to variations in their neurotoxic potential. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathways involved.
Quantitative Neurotoxicity Data
The following tables summarize key in vivo and in vitro data related to the neurotoxicity of this compound and Selamectin. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, cross-study comparisons should be made with caution.
| Compound | Test Species | Route of Administration | LD50 Value | Reference |
| This compound | Rat | Oral | 10.6 mg/kg (males), 11.3 mg/kg (females) | [1][2] |
| This compound | Mouse (CF-1) | Oral | ~20 mg/kg | [3] |
| This compound | Mouse (CD-1) | Oral | 217 mg/kg | [3] |
| Selamectin | Rat | Oral | > 1600 mg/kg | [4] |
| Selamectin | Mouse | Oral | > 1600 mg/kg | [4] |
Table 1: Acute Oral Toxicity (LD50) of this compound and Selamectin.
| Compound | Parameter | Receptor/Channel | Value | Reference |
| Avermectin B1a | EC50 (stimulation of [3H]flunitrazepam binding) | GABA-A Receptor Complex (rat cerebellum) | 70 nM | [5] |
| Ivermectin (analog of this compound) | EC50 (potentiation of GABA-gated currents) | α1β2γ2L GABAA Receptors | ~104 nM | [6][7] |
| Ivermectin (analog of this compound) | EC50 (activation) | Glutamate-gated Chloride Channel (H. contortus) | ~0.1 nM | [8] |
| Selamectin | Inhibition of larval growth | Not specified (likely involves GluCl) | 0.1 µg/ml |
Table 2: In Vitro Activity at Target Receptors.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| Ivermectin (analog of this compound) | P-gp Transport | Caco-2 | Secretory/Absorptive Ratio | 7.5 | [9][10] |
| Selamectin | P-gp Transport | Caco-2 | Secretory/Absorptive Ratio | 4.7 | [9][10] |
| Ivermectin (analog of this compound) | P-gp Inhibition | Caco-2 | IC50 | 0.1 µM | [10] |
| Selamectin | P-gp Inhibition | Caco-2 | IC50 | 0.12 µM | [10] |
Table 3: Interaction with P-glycoprotein (P-gp). A lower secretory/absorptive ratio suggests less efflux by P-gp, potentially leading to higher intracellular concentrations.
Mechanism of Neurotoxicity
The primary neurotoxic mechanism of both this compound and Selamectin involves the potentiation of ligand-gated chloride channels, leading to hyperpolarization or depolarization of neurons and muscle cells, resulting in paralysis.[11][12]
-
Gamma-Aminobutyric Acid (GABA)-gated Chloride Channels (GABA-A Receptors): In mammals, these are the primary targets. Avermectins act as positive allosteric modulators, enhancing the effect of GABA and at higher concentrations, directly activating the channels.[11][13] This leads to an influx of chloride ions, hyperpolarization of the neuron, and an inhibitory effect on neurotransmission.[11]
-
Glutamate-gated Chloride Channels (GluCls): These are the primary targets in invertebrates.[12][14] Avermectins bind to and irreversibly open these channels, leading to paralysis and death of the organism.[12][15] While mammals do not possess the same GluCls as invertebrates, the structural similarity to other ligand-gated ion channels suggests potential for off-target effects at high concentrations.[16]
The differential sensitivity between invertebrates and mammals is largely attributed to the presence of GluCls in invertebrates and the protective role of the blood-brain barrier in mammals.[15][16]
Role of P-glycoprotein
P-glycoprotein (P-gp) is an ATP-dependent efflux pump highly expressed at the blood-brain barrier. It actively transports a wide range of xenobiotics, including avermectins, out of the central nervous system (CNS).[17] Both this compound (as its analog ivermectin) and Selamectin are substrates for P-gp.[9][10] However, studies have shown that ivermectin has a higher secretory/absorptive ratio in Caco-2 cells compared to selamectin, suggesting that ivermectin is a more readily transported substrate of P-gp.[9][10] This implies that in cases of P-gp deficiency or inhibition, this compound may accumulate in the CNS to a greater extent than selamectin, potentially leading to a higher risk of neurotoxicity.
Experimental Protocols
In Vitro Neurotoxicity Assay Using Neuronal Cell Cultures
Objective: To assess the cytotoxic and neurotoxic effects of this compound and Selamectin on neuronal cells.
Methodology:
-
Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) are cultured in 96-well plates. For co-culture models, astrocytes can be plated as a basal layer prior to neuronal seeding.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or Selamectin for a specified duration (e.g., 24, 48, or 72 hours).
-
Assessment of Neurotoxicity:
-
Cell Viability: Assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or measurement of lactate (B86563) dehydrogenase (LDH) release.
-
Neurite Outgrowth: Neurons are immunostained for neuron-specific markers (e.g., βIII-tubulin), and neurite length and branching are quantified using high-content imaging systems.
-
Apoptosis: Assessed by measuring caspase-3/7 activity or using Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Mitochondrial Function: Evaluated using probes like TMRM (tetramethylrhodamine, methyl ester) to measure mitochondrial membrane potential.
-
Electrophysiology: Microelectrode arrays (MEAs) can be used to measure changes in spontaneous neuronal firing, bursting, and network synchrony following compound exposure.[18]
-
GABA-A Receptor Binding Assay (Radioligand Competition)
Objective: To determine the binding affinity of this compound and Selamectin to the GABA-A receptor complex.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cerebellum) is homogenized, and crude synaptic membranes are prepared by differential centrifugation.
-
Binding Reaction: Membranes are incubated with a radiolabeled ligand that binds to a specific site on the GABA-A receptor complex (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine (B76468) site) in the presence of varying concentrations of the test compound (this compound or Selamectin).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
P-glycoprotein (P-gp) Substrate Transport Assay (Caco-2 Transwell Assay)
Objective: To determine if this compound and Selamectin are substrates of the P-gp efflux pump.
Methodology:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that expresses P-gp, are seeded on permeable supports in a Transwell® system and cultured until they form a confluent monolayer.
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical chamber, and its appearance in the basolateral chamber is measured over time.
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is measured over time.
-
-
Sample Analysis: The concentration of the test compound in the receiving chamber is quantified by a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is determined. An efflux ratio significantly greater than 1 indicates that the compound is a substrate for an efflux transporter like P-gp. The experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.
Visualizations
Caption: Signaling pathway of this compound and Selamectin neurotoxicity.
Caption: Experimental workflow for in vitro neurotoxicity assessment.
Caption: Role of P-glycoprotein at the blood-brain barrier.
Conclusion
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. fao.org [fao.org]
- 4. zyvetusa.com [zyvetusa.com]
- 5. In vitro modulation by avermectin B1a of the GABA/benzodiazepine receptor complex of rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Functional characterization of ivermectin binding sites in α1β2γ2L GABA(A) receptors [frontiersin.org]
- 7. apexbt.com [apexbt.com]
- 8. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Actions of avermectin B1a on GABA nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of ivermectin on gamma-aminobutyric acid-induced chloride currents in mouse hippocampal embryonic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AOP-Wiki [aopwiki.org]
- 15. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 16. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 17. P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics: Prospects for reversing transport-dependent anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of chronic insecticide exposure on neuronal network development in vitro in rat cortical cultures - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Avermectin B1: A Comparative Guide
Avermectin B1, a widely utilized insecticide and anthelmintic, exhibits enhanced efficacy when combined with a variety of other compounds.[1] This guide provides a comparative analysis of the synergistic effects of this compound with other agents, supported by experimental data, to inform researchers, scientists, and drug development professionals. The exploration of these synergistic combinations offers promising avenues for developing more potent and effective pest control and potentially therapeutic formulations.
Overview of this compound
This compound, also known as Abamectin (B1664291), is a fermentation product of the soil bacterium Streptomyces avermitilis.[1] It is a mixture of two homologous compounds, Avermectin B1a (>80%) and Avermectin B1b (<20%).[1] Its primary mechanism of action involves the interference with nerve and muscle functions of invertebrates by binding to glutamate-gated chloride channels, leading to hyperpolarization, paralysis, and death of the organism.[2][3] While highly effective, resistance management strategies and the desire for enhanced potency have driven research into synergistic combinations.
Synergistic Combinations with this compound
Experimental evidence demonstrates that the efficacy of this compound can be significantly amplified when used in conjunction with various chemical and biological agents. These synergistic interactions have been observed against a range of agricultural pests, including nematodes, insects, and mites.
With Fumigants against Root-Knot Nematodes
Studies have shown a significant synergistic effect when this compound (ABM) is combined with the soil fumigants dazomet (B121842) (DZ) and chloropicrin (B1668804) (CP) for the control of root-knot nematodes (Meloidogyne spp.).[4][5] This combination not only enhances nematode mortality but also extends the half-life of this compound in the soil.[4][5]
Key Findings:
-
The half-life of ABM was extended by approximately 1.68 and 1.56 times in laboratory trials and 2.02 and 1.69 times in greenhouse trials when combined with DZ and CP, respectively.[4][5]
-
The combination treatments resulted in a more rapid diffusion of ABM into the nematode epidermis.[4][5]
-
Greenhouse studies demonstrated a significant increase in cucumber yield when ABM was combined with either DZ or CP compared to individual treatments.[4][5][6]
Table 1: Efficacy of this compound and Fumigant Combinations against Root-Knot Nematodes
| Treatment | Application Rate | Nematode Mortality (%) | Cucumber Yield Increase (%) |
| This compound (alone) | Manufacturer's recommendation | Varies | Baseline |
| Dazomet (alone) | Manufacturer's recommendation | Varies | Baseline |
| Chloropicrin (alone) | Manufacturer's recommendation | Varies | Baseline |
| This compound + Dazomet | Low concentration ABM + DZ | Synergistic increase | Significantly higher than individual treatments |
| This compound + Chloropicrin | Low concentration ABM + CP | Synergistic increase | Significantly higher than individual treatments |
Experimental Protocol: Laboratory Bioassay for Nematode Mortality
-
Nematode Culture: Root-knot nematodes (Meloidogyne incognita) are cultured on susceptible tomato plants.
-
Treatment Preparation: Stock solutions of this compound, dazomet, and chloropicrin are prepared in appropriate solvents. Serial dilutions and combinations are made to achieve the desired test concentrations.
-
Exposure: A suspension of second-stage juveniles (J2s) of the nematodes is exposed to the different treatment solutions in 24-well plates.
-
Mortality Assessment: After a 48-hour incubation period at 25°C, the number of dead nematodes is counted under a microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The synergistic ratio is calculated using the formula: Synergistic Ratio = (Observed mortality of combination) / (Expected mortality of combination).
With Insecticides against Cotton Pests
A combination of this compound and imidacloprid (B1192907) has demonstrated a significant synergistic effect against key cotton pests, including the cotton aphid (Aphis gossypii) and the pink bollworm (Pectinophora gossypiella).[7]
Key Findings:
-
The mixture of this compound and imidacloprid resulted in up to 99.73% mortality of cotton aphids after 3 days.[7]
-
Against pink bollworms, imidacloprid alone was more toxic than this compound alone; however, their combination showed the highest mortality rates.[7]
Table 2: Efficacy of this compound and Imidacloprid Combination against Cotton Pests (3 Days Post-Application)
| Pest | Treatment | Mortality (%) |
| Cotton Aphid | This compound | 65.97 - 83.90 |
| Imidacloprid | Varies | |
| This compound + Imidacloprid | 83.13 - 99.13 | |
| Pink Bollworm | This compound | 22.05 - 45.06 |
| Imidacloprid | 67.19 - 83.30 | |
| This compound + Imidacloprid | Highest mortality observed |
Experimental Protocol: Leaf-Dip Bioassay for Insect Mortality
-
Insect Rearing: Colonies of cotton aphids and pink bollworms are maintained on cotton plants under controlled laboratory conditions.
-
Treatment Preparation: Commercial formulations of this compound and imidacloprid are diluted with distilled water to obtain the desired concentrations. The mixture is prepared by combining equal volumes of the individual insecticide solutions.
-
Leaf Treatment: Cotton leaves are dipped into the respective treatment solutions for 10 seconds and then air-dried.
-
Insect Exposure: For aphids, ten adult aphids are placed on each treated leaf disc in a petri dish. For pink bollworms, third-instar larvae are released onto the treated leaves.
-
Mortality Assessment: Mortality is recorded at 24, 48, and 72 hours after exposure.
-
Data Analysis: The corrected mortality is calculated using Abbott's formula.
With Fungicides against Various Pests
The interaction between this compound and fungicides can be complex, resulting in synergistic, additive, or antagonistic effects depending on the specific compounds and target organisms.
-
Synergistic Effects:
-
This compound in combination with carbendazim (B180503) and chlorothalonil (B1668833) showed enhanced insecticidal activity against Spodoptera litura, with mortality rates of 56.67% and 63.33%, respectively, which was significantly higher than this compound alone.[8]
-
Binary mixtures of abamectin with spinosad, acetamiprid, and mancozeb (B1675947) exhibited synergistic effects against the red form of Tetranychus urticae.[9]
-
-
Antagonistic Effects:
-
The combination of this compound with the fungicide penconazole (B33189) showed an antagonistic effect against Tetranychus urticae.[9]
-
Table 3: Interaction of this compound with Fungicides against Spodoptera litura
| Insecticide (LC50) | Fungicide (LC50) | Observed Mortality (%) | Interaction |
| Abamectin (210.23 ppm) | - | ~50 | - |
| Abamectin (210.23 ppm) | Carbendazim (40.94 ppm) | 56.67 | Synergism |
| Abamectin (210.23 ppm) | Chlorothalonil (1.16 ppm) | 63.33 | Synergism |
| Abamectin | Mancozeb | - | Equivalism |
Experimental Protocol: Diet Incorporation Bioassay for Spodoptera litura
-
Insect Culture: Spodoptera litura larvae are reared on an artificial diet under controlled conditions.
-
Treatment Preparation: The LC50 values of this compound and the test fungicides are predetermined. The compounds are incorporated into the artificial diet at their respective LC50 concentrations, both individually and in combination.
-
Larval Exposure: Third-instar larvae of S. litura are released onto the treated diet.
-
Mortality Assessment: Larval mortality is recorded after 48 hours of exposure.
-
Data Analysis: The expected mortality of the combination is calculated based on the individual mortalities. The interaction is classified as synergistic, additive, or antagonistic by comparing the observed and expected mortalities.
Conclusion
The synergistic combinations of this compound with other compounds present a powerful strategy to enhance its efficacy, broaden its spectrum of activity, and potentially mitigate the development of resistance. The data presented in this guide, derived from various experimental studies, highlights the significant potential of these combinations in agricultural pest management. Further research into the underlying mechanisms of these synergistic interactions is crucial for the rational design of new and more effective combination products. The detailed experimental protocols provided serve as a foundation for researchers to replicate and expand upon these findings.
References
- 1. apexbt.com [apexbt.com]
- 2. Ivermectin - Wikipedia [en.wikipedia.org]
- 3. Abamectin:Avermectin (Pesticides) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of soil fumigants on degradation of abamectin and their combination synergistic effect to root-knot nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of soil fumigants on degradation of abamectin and their combination synergistic effect to root-knot nematode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Avermectin B1: A Comparative Analysis of its Anti-proliferative Effects in Colon Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of avermectin (B7782182) B1 and its derivatives against common chemotherapy agents in colon cancer cell lines. The data presented is compiled from recent studies to facilitate an objective evaluation of its potential as an anti-cancer agent.
Comparative Efficacy of Avermectin B1 and Standard Chemotherapeutics
Avermectin B1a and its derivative, ivermectin, have demonstrated significant anti-proliferative effects in various colon cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) of these compounds compared to standard-of-care chemotherapeutic drugs.
Table 1: IC50 Values of Avermectin B1a and Ivermectin in Colon Cancer Cell Lines
| Compound | Cell Line | Incubation Time | IC50 (µM) | Citation |
| Avermectin B1a | HCT-116 | 24 h | 30 | [1] |
| Ivermectin | HCT-116 | 72 h | 4.81 | [2] |
| Ivermectin | SW480 | 12 h | 16.17 ± 0.76 | [3] |
| Ivermectin | SW480 | 24 h | 15.34 ± 0.81 | [3] |
| Ivermectin | SW480 | 36 h | 12.11 ± 0.97 | [3] |
| Ivermectin | SW1116 | 12 h | 7.60 ± 0.62 | [3] |
| Ivermectin | SW1116 | 24 h | 6.27 ± 0.70 | [3] |
| Ivermectin | SW1116 | 36 h | 5.76 ± 0.81 | [3] |
Table 2: IC50 Values of Standard Chemotherapeutic Agents in Colon Cancer Cell Lines
| Compound | Cell Line | Incubation Time | IC50 (µM) | Citation |
| 5-Fluorouracil (B62378) | HCT-116 | 24 h | 185 | [4] |
| 5-Fluorouracil | HCT-116 | 72 h | 11.3 | [4] |
| 5-Fluorouracil | HCT-116 | 120 h | 1.48 | [4] |
| 5-Fluorouracil | HCT-116 | Not Specified | 6.94 | [5] |
| 5-Fluorouracil | HCT-116 (5-FU resistant) | Not Specified | 57.83 | [6] |
| Oxaliplatin | HCT-116 | Not Specified | 0.64 | [7] |
| Oxaliplatin | HCT-116 | 48 h | 7.53 ± 0.63 | [8] |
| Oxaliplatin | SW480 | Not Specified | 0.49 | [7] |
| Irinotecan (B1672180) (SN-38) | HCT-116 | 72 h | 0.005 | [9] |
| Irinotecan | HCT-116 | Not Specified | 10 | [10] |
| Irinotecan (SN-38) | HCT-116 | 72 h | 0.0035 | [11] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Colon cancer cells (HCT-116, SW480, or SW1116) are seeded in 96-well plates at a specified density (e.g., 1x10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (Avermectin B1a, Ivermectin, 5-Fluorouracil, etc.). A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for specified durations (e.g., 12, 24, 36, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1][3][4][12]
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the test compound for a specified time (e.g., 6 or 24 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS (phosphate-buffered saline), and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[3][13]
Tubulin Polymerization Assay
-
Reaction Mixture: A reaction mixture containing tubulin protein, a GTP-containing buffer, and the test compound (e.g., Avermectin B1a) or a control (e.g., paclitaxel (B517696) as a stabilizer, colchicine (B1669291) as a destabilizer, or DMSO as a vehicle) is prepared.
-
Incubation: The mixture is incubated at 37°C to allow for tubulin polymerization.
-
Optical Density Measurement: The polymerization of microtubules is monitored by measuring the change in optical density at 340 nm over time using a spectrophotometer. An increase in optical density indicates tubulin polymerization.[1]
Signaling Pathways and Mechanisms of Action
Avermectin B1a and ivermectin exert their anti-proliferative effects through distinct but potentially overlapping mechanisms. Avermectin B1a has been shown to act as a microtubule-stabilizing agent, similar to paclitaxel, leading to mitotic arrest and subsequent apoptosis.[1] Ivermectin induces apoptosis through the mitochondrial pathway, characterized by an increase in reactive oxygen species (ROS), modulation of Bcl-2 family proteins, and activation of caspases.[3][14]
Experimental Workflow for Evaluating Anti-proliferative Effects
Caption: General experimental workflow for assessing the anti-proliferative effects of test compounds.
Avermectin B1a-Induced Microtubule Stabilization Pathway
Caption: Avermectin B1a promotes microtubule stability, leading to cell cycle arrest and apoptosis.
Ivermectin-Induced Mitochondrial Apoptosis Pathway
References
- 1. Avermectin B1a Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Synergy of Ivermectin Combined With Recombinant Methioninase Against Colon-Cancer Cells in Contrast to Normal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ivermectin has New Application in Inhibiting Colorectal Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciencesite.com [lifesciencesite.com]
- 6. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Hypomethylating agents synergize with irinotecan to improve response to chemotherapy in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recombinant Methioninase Decreased the Effective Dose of Irinotecan by 15-fold Against Colon Cancer Cells: A Strategy for Effective Low-toxicity Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Avermectin B1a Shows Potential Anti-Proliferative and Anticancer Effects in HCT-116 Cells via Enhancing the Stability of Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ivermectin has New Application in Inhibiting Colorectal Cancer Cell Growth: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
A Comparative Analysis of Avermectin B1a and B1b Insecticidal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avermectin, a macrocyclic lactone produced by the soil bacterium Streptomyces avermitilis, is a cornerstone of modern pest control due to its potent anthelmintic and insecticidal properties.[1][2] The commercially available form, Abamectin, is a mixture of two homologous compounds: Avermectin B1a, which constitutes over 80% of the mixture, and Avermectin B1b, which makes up less than 20%.[3][4] While structurally similar, discerning the individual contributions of these two components to the overall insecticidal efficacy is crucial for the development of more targeted and effective pest management strategies. This guide provides a comparative analysis of the insecticidal activity of Avermectin B1a and B1b, supported by available experimental data and detailed methodologies.
It is widely reported that Avermectin B1a is the most potent component, exhibiting the highest insecticidal activity.[5] However, both B1a and B1b are considered to have very similar biological and toxicological properties.[3] A direct quantitative comparison of the insecticidal activity of the purified B1a and B1b components against the same insect species under identical experimental conditions is not extensively available in public literature. Most toxicological data pertains to Abamectin as a mixture.
Mechanism of Action
Both Avermectin B1a and B1b exert their insecticidal effects by targeting the nervous system of invertebrates.[6] Their primary mode of action involves the potentiation of glutamate-gated chloride ion channels, which are unique to protostome invertebrates.[6] By binding to these channels, avermectins cause an influx of chloride ions into nerve and muscle cells, leading to hyperpolarization and subsequent paralysis of the neuromuscular systems of the affected insects.[6]
Caption: Avermectin's mechanism of action on invertebrate nerve and muscle cells.
Quantitative Analysis of Insecticidal Activity
Direct, side-by-side comparative studies detailing the LC50 (median lethal concentration) or LD50 (median lethal dose) of pure Avermectin B1a and B1b are scarce. The majority of available data focuses on the toxicity of Abamectin, the mixture of B1a and B1b. However, some data for the individual components can be found.
| Compound | Target Organism | Metric | Value | Reference(s) |
| Abamectin (B1a >80%, B1b <20%) | Tetranychus urticae (Two-spotted spider mite) | LC50 | 0.39 ppm | [6] |
| Abamectin (B1a >80%, B1b <20%) | Plutella xylostella (Diamondback moth) | LC50 | 0.016 mg/L | [6] |
| Abamectin (B1a >80%, B1b <20%) | Rattus norvegicus (Rat, oral) | LD50 | 11 mg/kg | [7] |
| Abamectin (B1a >80%, B1b <20%) | Apis mellifera (Honeybee, contact) | LC50 | 0.002 µ g/bee | [7] |
| Avermectin B1b | Cockroach (unspecified species) | LC50 (oral) | Lower than dermal | [8] |
| Avermectin B1b | Earthworm | LC50 (28 days) | 74.6 mg/kg | [8] |
Note: The table above includes data for Abamectin as a mixture, which is predominantly Avermectin B1a, and specific data for Avermectin B1b where available. Direct comparative values under the same conditions are not readily found in the cited literature.
Experimental Protocols
To facilitate further comparative research, the following are detailed methodologies for key insecticidal assays, adapted from established protocols.
Leaf-Dip Bioassay for Foliar Pests (e.g., Tetranychus urticae, Plutella xylostella)
This method assesses the contact and ingestion toxicity of the compounds.
Materials:
-
Avermectin B1a and Avermectin B1b analytical standards
-
Acetone (solvent)
-
Triton X-100 or similar surfactant
-
Distilled water
-
Host plant leaves (e.g., cabbage for P. xylostella, bean for T. urticae)
-
Petri dishes lined with moist filter paper
-
Test insects (e.g., second-instar larvae of P. xylostella or adult female T. urticae)
-
Fine brush for handling insects
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of Avermectin B1a and B1b in acetone. Create a series of dilutions in distilled water containing a small amount of surfactant (e.g., 0.01% Triton X-100) to ensure even spreading on the leaf surface.
-
Leaf Treatment: Dip host plant leaves into the respective test solutions for a standardized period (e.g., 10 seconds) with gentle agitation. Allow the leaves to air dry completely.
-
Insect Exposure: Place the treated leaves into Petri dishes. Introduce a set number of test insects (e.g., 10-20) onto each leaf.
-
Incubation: Maintain the Petri dishes under controlled conditions (e.g., 25°C, 60-70% relative humidity, 16:8 light:dark photoperiod).
-
Mortality Assessment: Record insect mortality at specified time intervals (e.g., 24, 48, and 72 hours). Insects are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Use probit analysis to calculate the LC50 values and their 95% confidence intervals for each compound.
Caption: Workflow for a comparative leaf-dip bioassay.
Topical Application Bioassay for Flying Insects (e.g., Musca domestica)
This method determines the contact toxicity of the compounds.
Materials:
-
Avermectin B1a and Avermectin B1b analytical standards
-
Acetone (solvent)
-
Microsyringe or microapplicator
-
Test insects (e.g., 2-3 day old adult female houseflies)
-
Cages for holding insects
-
CO2 for anesthetizing insects
Procedure:
-
Preparation of Dosing Solutions: Prepare a series of concentrations of Avermectin B1a and B1b in acetone.
-
Insect Handling: Anesthetize the insects briefly with CO2.
-
Topical Application: Using a microsyringe, apply a precise volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each anesthetized insect.
-
Post-Treatment: Place the treated insects in holding cages with access to food and water.
-
Incubation: Maintain the cages under controlled environmental conditions.
-
Mortality Assessment: Record mortality at regular intervals (e.g., 24 and 48 hours).
-
Data Analysis: Calculate the LD50 values using probit analysis.
Conclusion
While Avermectin B1a is widely acknowledged as the more potent insecticidal component of Abamectin, a lack of direct comparative quantitative data for the purified B1a and B1b homologues in publicly accessible literature makes a definitive side-by-side performance analysis challenging. The available data on Abamectin provides a strong indication of the high efficacy of the Avermectin B1 complex. Future research employing standardized bioassays, such as the ones detailed in this guide, is essential to precisely quantify the individual insecticidal activities of Avermectin B1a and B1b. Such data would be invaluable for the rational design of new, more effective, and selective insect control agents.
References
- 1. Avermectin - Wikipedia [en.wikipedia.org]
- 2. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. News - Avermectin vs Abamectin: Pest Control [bigpesticides.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. piat.org.nz [piat.org.nz]
- 8. researchgate.net [researchgate.net]
investigating mechanisms of avermectin B1 resistance in Caenorhabditis elegans
For Researchers, Scientists, and Drug Development Professionals
Avermectin (B7782182) B1, a potent anthelmintic agent, has been a cornerstone in the control of parasitic nematodes. However, the emergence of resistance threatens its efficacy. The nematode Caenorhabditis elegans serves as a powerful model organism to dissect the molecular underpinnings of this resistance. This guide provides a comparative overview of the known mechanisms of avermectin B1 resistance in C. elegans, supported by experimental data and detailed protocols to aid in future research and the development of novel anthelmintics.
Key Resistance Mechanisms at a Glance
The primary mechanisms of this compound resistance in C. elegans can be broadly categorized into four main areas: target site modifications, increased drug efflux, enhanced metabolism, and alterations in neuronal function and drug uptake.
Quantitative Comparison of Resistance Mechanisms
The following tables summarize quantitative data from various studies, offering a clear comparison of the impact of different genes and mutations on this compound resistance levels.
Table 1: Resistance Conferred by Mutations in Glutamate-Gated Chloride Channel (GluCl) Subunits
| Gene(s) Mutated | Allele(s) | Fold Resistance (Approx.) | Phenotype | Reference |
| glc-1 | Natural 4 aa deletion | Significant | Avermectin resistance | [1] |
| avr-14; avr-15 | Various | Moderate | Ivermectin resistance | [2] |
| avr-14; avr-15; glc-1 | Various | High-level (~4000-fold) | High ivermectin resistance | [2][3][4] |
| Single GluCl mutants | Various | None to modest | Minimal to no resistance | [2] |
Table 2: Role of ABC Transporters in this compound Resistance
| Gene(s) Overexpressed | Method of Induction | Fold Resistance (Approx.) | Key Findings | Reference |
| mrp-1, pgp-1 | Step-wise ivermectin exposure (≤6 ng/ml) | Not specified | Associated with low-level resistance | [5] |
| P-glycoproteins | Step-wise ivermectin exposure (10 ng/ml) | Not specified | Associated with high-level resistance | [5] |
| Various ABC transporters | RNAi knockdown in resistant strain | Not specified | Downregulation of mrp-1 and haf-2 had greatest effect on modulating IVM effects | [6] |
Table 3: Contribution of Cytochrome P450s to this compound Resistance
| Gene(s) Implicated | Organism | Method | Effect on Avermectin Susceptibility | Reference |
| Cel-cyp-37B1 | C. elegans | Selection with ivermectin | Overexpression in resistant strains | [7] |
| Hco-cyp-13A11 | H. contortus | Transgenic expression in C. elegans | Decreased susceptibility to ivermectin | [7] |
| CYP9A186 | S. exigua | Genome mapping & CRISPR | Point mutation and overexpression associated with resistance | [8] |
Signaling Pathways and Resistance Mechanisms
The development of avermectin resistance is not merely a result of single gene mutations but often involves complex signaling pathways that regulate the expression of resistance-conferring genes.
Caption: Key mechanisms of this compound resistance in C. elegans.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to investigate this compound resistance in C. elegans.
This compound Resistance Assay (Larval Motility)
This assay quantifies the level of resistance by measuring the motility of L1 larvae in the presence of the drug.
Materials:
-
Synchronized L1-stage C. elegans
-
S-medium
-
E. coli OP50
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Plate reader or automated worm tracker (B12436777)
Procedure:
-
Synchronization: Grow a mixed-stage population of C. elegans on NGM plates seeded with E. coli OP50. Wash the plates with M9 buffer to collect the worms. Treat with a bleach/NaOH solution to dissolve the adults, leaving the eggs intact. Wash the eggs several times with M9 buffer and allow them to hatch in M9 buffer overnight at 20°C to obtain a synchronized L1 population.
-
Assay Setup: Dispense approximately 20-30 synchronized L1 larvae in 50 µL of S-medium containing E. coli OP50 into each well of a 96-well plate.
-
Drug Exposure: Prepare serial dilutions of this compound in S-medium. Add 50 µL of the drug solution to the appropriate wells. Include a DMSO-only control.
-
Incubation: Incubate the plates at 20°C for 24-48 hours.
-
Motility Quantification: Measure worm movement using a plate reader to detect absorbance changes due to worm movement or an automated worm tracker to quantify parameters like speed and frequency of movement.
-
Data Analysis: Calculate the concentration of this compound that inhibits motility by 50% (EC50). Compare the EC50 values of mutant or test strains to the wild-type N2 strain to determine the fold resistance.
Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)
This protocol is used to quantify the expression levels of genes potentially involved in resistance, such as ABC transporters and cytochrome P450s.
Materials:
-
Synchronized populations of wild-type and resistant C. elegans
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Extraction: Collect synchronized adult worms and wash them with M9 buffer. Homogenize the worm pellet in TRIzol and extract total RNA following the manufacturer's protocol.
-
cDNA Synthesis: Treat the RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.
-
qPCR: Set up qPCR reactions containing cDNA, gene-specific primers for the target and reference genes (e.g., act-1), and qPCR master mix.
-
Data Analysis: Use the ΔΔCt method to calculate the relative expression of the target gene in the resistant strain compared to the wild-type strain, normalized to the reference gene.
Caption: A typical workflow for identifying and validating resistance genes.
Alternative and Emerging Mechanisms
While the mechanisms described above are well-established, research continues to uncover novel aspects of avermectin resistance.
-
Glutamatergic Signaling: Recent studies have shown that mutations in genes like ubr-1, which are involved in protein degradation, can lead to aberrant glutamate signaling.[9][10] This, in turn, causes a functional downregulation of the drug's target GluCls, resulting in resistance.[9][10]
-
Drug Uptake and Trafficking: The uptake of avermectins into C. elegans is not a simple diffusion process. It has been demonstrated that sensory cilia in amphid neurons are crucial for drug entry.[11][12] Genes involved in intraflagellar transport (IFT) and other protein trafficking pathways are therefore implicated in resistance, as their disruption can reduce the intracellular concentration of the drug.[11][12]
Comparison with Other Organisms
The mechanisms of avermectin resistance are not unique to C. elegans. Similar strategies are employed by parasitic nematodes and even arthropods.
-
Parasitic Nematodes (Haemonchus contortus): As in C. elegans, mutations in GluCl genes and increased expression of ABC transporters and cytochrome P450s are associated with ivermectin resistance in this important livestock parasite.[2][13][14]
-
Insects (Spodoptera exigua): In the beet armyworm, resistance to avermectins has been linked to both target-site insensitivity and enhanced metabolic detoxification by cytochrome P450s, highlighting a conserved evolutionary response to this class of compounds.[8]
Conclusion
The study of this compound resistance in C. elegans has provided invaluable insights into the multifaceted ways organisms can evade the toxic effects of xenobiotics. The primary mechanisms involve alterations in the drug target, increased efflux, enhanced metabolism, and modulation of neuronal function and drug uptake. Understanding these mechanisms at a molecular level is paramount for the development of strategies to combat resistance, such as the design of new drugs that bypass these resistance mechanisms or the use of synergists that inhibit efflux pumps or metabolic enzymes. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to build upon in the ongoing effort to overcome anthelmintic resistance.
References
- 1. Natural variation in a chloride channel subunit confers avermectin resistance in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The genetics of ivermectin resistance in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Glutamate-Gated Chloride Channels of Haemonchus contortus Restore Drug Sensitivity to Ivermectin Resistant Caenorhabditis elegans | PLOS One [journals.plos.org]
- 5. Increased expression of ABC transport proteins is associated with ivermectin resistance in the model nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of several ABC transporter genes in ivermectin resistance in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transgenic Expression of Haemonchus contortus Cytochrome P450 Hco-cyp-13A11 Decreases Susceptibility to Particular but Not All Macrocyclic Lactones in the Model Organism Caenorhabditis elegans [mdpi.com]
- 8. Genome mapping coupled with CRISPR gene editing reveals a P450 gene confers avermectin resistance in the beet armyworm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UBR-1 deficiency leads to ivermectin resistance in C. elegans [elifesciences.org]
- 10. UBR-1 deficiency leads to ivermectin resistance in Caenorhabditis elegans | eLife [elifesciences.org]
- 11. biorxiv.org [biorxiv.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Transcriptomic analyses implicate neuronal plasticity and chloride homeostasis in ivermectin resistance and response to treatment in a parasitic nematode - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differences in constitutive gene expression of cytochrome P450 enzymes and ATP-binding cassette transporter gene expression between a susceptible and a highly macrocyclic lactone-resistant Haemonchus contortus isolate in the absence of drug-inducible expression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Avermectin B1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Avermectin B1, a potent anti-infection agent. Adherence to these procedures is critical due to the substance's high toxicity.
Hazard Identification and Classification
This compound is classified as a hazardous substance with significant health risks. It is fatal if swallowed or inhaled and is suspected of damaging fertility or the unborn child.[1][2] Furthermore, it can cause damage to organs through prolonged or repeated exposure.[1][2]
Hazard Summary Table
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 1, 2 | H300: Fatal if swallowed[1][2][3] |
| Acute Toxicity, Inhalation | Category 1, 4 | H330/H332: Fatal or harmful if inhaled[2][3] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure[1][2] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life[2] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2][3] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent all personal contact, including inhalation.[4]
Required Personal Protective Equipment
| Body Part | Equipment | Specifications and Best Practices |
| Respiratory Protection | Full-face particle respirator | Use a respirator with N100 (US) cartridges, especially when the permissible exposure limit may be exceeded.[5] A user seal check is required before each use.[6] |
| Eye Protection | Safety goggles with side-shields or a full-face respirator | Ensure a complete seal around the eyes to protect from splashes.[7][8] If not using a full-face respirator, safety glasses with front, brow, and temple protection are necessary.[9] |
| Hand Protection | Chemical-resistant gloves | Nitrile, butyl, or barrier laminate gloves are recommended.[6] Consult the glove manufacturer for compatibility with this compound.[5] Wash the outside of gloves before removing them.[6] |
| Body Protection | Chemical-resistant suit or coveralls over a long-sleeved shirt and long pants | Impervious clothing is required.[3][7] Coveralls should be closed at the neckline and wrists.[6] If a chemical-resistant suit is not available, a bib-style or sleeved apron should be worn over coveralls.[10] |
| Footwear | Chemical-resistant boots | Pant legs must be worn outside of the boots to prevent chemicals from entering.[9][11] |
Safe Handling and Operational Workflow
A strict, step-by-step procedure must be followed to ensure safety during the handling of this compound. This includes preparation, handling, and post-handling procedures.
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and decisive action is critical.
Spill Management
-
Evacuate : Clear the area of all personnel.[4]
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent the spill from entering drains or water courses using sand, earth, or vermiculite.[4]
-
Clean-up : Wear full protective clothing with breathing apparatus.[4] Use dry clean-up procedures and avoid generating dust.[4][12] Collect recoverable product and solid residues into labeled containers for disposal.[4]
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Do NOT induce vomiting.[13] Rinse mouth immediately and drink plenty of water.[1] Call a physician or poison control center immediately.[1][13] |
| If Inhaled | Remove the person to fresh air and keep them comfortable for breathing.[3][14] If breathing is difficult, provide artificial respiration.[7] Seek immediate medical attention.[13][14] |
| On Skin | Immediately remove all contaminated clothing.[4] Wash skin with plenty of soap and running water.[2][4] |
| In Eyes | Rinse cautiously with water for several minutes.[14] Remove contact lenses if present and easy to do.[5][14] Continue rinsing for at least 15 minutes and consult a physician.[5][13] |
Storage and Disposal
Storage Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4][12] It should be stored away from incompatible materials such as strong oxidizing agents, and foodstuffs.[3][12]
Disposal All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[4][12] Dispose of contents and containers at an authorized waste treatment facility.[1] Puncture containers to prevent re-use.[4]
References
- 1. carlroth.com [carlroth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. research.uga.edu [research.uga.edu]
- 6. Personal Protective Equipment - Canada.ca [canada.ca]
- 7. hoelzel-biotech.com [hoelzel-biotech.com]
- 8. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 11. apps.msuextension.org [apps.msuextension.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. fishersci.dk [fishersci.dk]
- 14. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
